2-Butylpiperidine, HCl
Description
BenchChem offers high-quality 2-Butylpiperidine, HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butylpiperidine, HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-butylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-2-3-6-9-7-4-5-8-10-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFAOPBWIOMXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72939-23-2 | |
| Record name | Piperidine, 2-butyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72939-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
An In-depth Technical Guide to 2-Butylpiperidine, HCl: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Butylpiperidine hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and the practical application of analytical techniques for its characterization.
Molecular Structure and Stereochemistry
2-Butylpiperidine, HCl possesses a chiral center at the C2 position of the piperidine ring, meaning it can exist as a racemic mixture of two enantiomers, (R)-2-butylpiperidine and (S)-2-butylpiperidine, or as a single enantiomer. The stereochemistry of the molecule is a critical determinant of its biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles.
The piperidine ring typically adopts a chair conformation to minimize steric strain. The butyl group at the C2 position can exist in either an axial or equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance. The hydrochloride salt form enhances the compound's stability and water solubility by protonating the basic nitrogen atom of the piperidine ring.
Caption: 2D representation of 2-Butylpiperidine hydrochloride structure.
Physicochemical Properties
The physicochemical properties of 2-Butylpiperidine, HCl are crucial for its handling, formulation, and biological activity. The following table summarizes key properties, including both experimentally derived and predicted values.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N • HCl | |
| Molecular Weight | 177.72 g/mol | |
| CAS Number | 72939-23-2 | |
| Appearance | White to off-white solid | Typical for amine hydrochlorides |
| Melting Point | Not available (expected to be >200 °C) | General knowledge of similar compounds |
| Boiling Point (free base) | 193.3 ± 8.0 °C (Predicted) | |
| Solubility | Soluble in water, methanol, and ethanol. Sparingly soluble in polar aprotic solvents like DMSO. | Inferred from structure and general solubility principles[1] |
| pKa (of the conjugate acid) | 10.63 ± 0.10 (Predicted) |
The hydrochloride salt form significantly influences its solubility, making it amenable to aqueous formulations. The predicted pKa suggests that at physiological pH (around 7.4), the compound will exist predominantly in its protonated, charged form, which can impact its ability to cross biological membranes.
Synthesis of 2-Butylpiperidine, HCl
A robust and scalable synthesis of 2-Butylpiperidine, HCl is essential for its further investigation and potential applications. The most common and efficient method is the catalytic hydrogenation of 2-butylpyridine. This method is favored due to its high yield and the availability of the starting material.
Experimental Protocol: Catalytic Hydrogenation of 2-Butylpyridine
This protocol describes a self-validating system for the synthesis of 2-Butylpiperidine, HCl. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
2-Butylpyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid
-
Hydrogen gas (high purity)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
High-pressure hydrogenation apparatus
Workflow Diagram:
Caption: Synthetic workflow for 2-Butylpiperidine, HCl.
Step-by-Step Methodology:
-
Catalyst Pre-activation (Causality: To form the active platinum black catalyst): In a high-pressure reaction vessel, suspend platinum(IV) oxide (PtO₂, 0.05 mol eq.) in glacial acetic acid. The acetic acid serves as a solvent and also aids in the reduction of the pyridine ring by protonating the nitrogen.
-
Reaction Setup: To the catalyst suspension, add 2-butylpyridine (1.0 eq.).
-
Hydrogenation (Causality: Reduction of the aromatic pyridine ring): Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up (Causality: Isolation of the free base): Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. The filtrate is then carefully neutralized with a saturated solution of sodium bicarbonate until the effervescence ceases. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-butylpiperidine free base.
-
Salt Formation (Causality: To obtain the stable, water-soluble hydrochloride salt): Dissolve the crude free base in a minimal amount of diethyl ether and cool the solution in an ice bath. Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring. The 2-Butylpiperidine hydrochloride will precipitate as a white solid.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford the pure 2-Butylpiperidine, HCl.
Spectroscopic and Analytical Characterization
Thorough characterization is imperative to confirm the structure and purity of the synthesized 2-Butylpiperidine, HCl. A combination of spectroscopic techniques provides a complete picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
¹H NMR (400 MHz, D₂O) - Predicted Chemical Shifts and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.4 | m | 1H | H-2 | Proton adjacent to the nitrogen and the butyl group, deshielded. |
| ~3.1 | dt | 1H | H-6 (eq) | Equatorial proton on C6, deshielded by the adjacent nitrogen. |
| ~2.8 | t | 1H | H-6 (ax) | Axial proton on C6. |
| ~1.9 - 1.5 | m | 6H | H-3, H-4, H-5 | Protons on the piperidine ring. |
| ~1.4 - 1.2 | m | 4H | -CH₂-CH₂- (butyl) | Methylene protons of the butyl chain. |
| ~0.9 | t | 3H | -CH₃ (butyl) | Terminal methyl group of the butyl chain. |
¹³C NMR (100 MHz, D₂O) - Predicted Chemical Shifts and Interpretation:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~55 | C-2 | Carbon adjacent to nitrogen and the butyl group. |
| ~45 | C-6 | Carbon adjacent to nitrogen. |
| ~35 | C-α (butyl) | First carbon of the butyl chain. |
| ~29 | C-4 | Carbon in the piperidine ring. |
| ~28 | C-β (butyl) | Second carbon of the butyl chain. |
| ~22 | C-3, C-5 | Carbons in the piperidine ring. |
| ~22 | C-γ (butyl) | Third carbon of the butyl chain. |
| ~13 | C-δ (butyl) | Terminal methyl carbon of the butyl chain. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Predicted IR Absorptions (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretching (aliphatic) |
| 2700-2400 | Broad, Strong | N-H stretching (ammonium salt) |
| 1600-1580 | Medium | N-H bending (ammonium salt) |
| 1470-1450 | Medium | C-H bending (CH₂) |
| 1380-1370 | Medium | C-H bending (CH₃) |
The broad absorption in the 2700-2400 cm⁻¹ region is characteristic of the N-H stretch in an ammonium hydrochloride salt and is a key indicator of successful salt formation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
For the free base, 2-butylpiperidine, the molecular ion peak (M⁺) would be observed at m/z 141. The fragmentation pattern would likely be dominated by alpha-cleavage, leading to the loss of a propyl radical to form a stable iminium ion at m/z 98.
Caption: Major fragmentation pathway of 2-butylpiperidine.
Pharmacological Potential and Applications
While specific pharmacological data for 2-Butylpiperidine, HCl is not extensively published, the 2-substituted piperidine scaffold is a well-established pharmacophore in medicinal chemistry.[2][3] Derivatives of 2-substituted piperidines are known to exhibit a wide range of biological activities, including but not limited to:
-
Central Nervous System (CNS) Activity: Many 2-substituted piperidines act as stimulants, local anesthetics, and have been investigated for their potential in treating neurodegenerative diseases.[2]
-
Antimicrobial and Antiviral Activity: The piperidine nucleus is a common feature in various antimicrobial and antiviral agents.
-
Enzyme Inhibition: The conformational rigidity of the piperidine ring makes it an attractive scaffold for designing enzyme inhibitors.
The butyl substituent at the C2 position will influence the lipophilicity and steric profile of the molecule, which in turn will affect its binding affinity to biological targets and its pharmacokinetic properties. Further research is warranted to fully elucidate the pharmacological profile of 2-Butylpiperidine, HCl.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-Butylpiperidine, HCl. It is expected to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Butylpiperidine, HCl is a chiral, substituted piperidine derivative with potential for applications in drug discovery and development. Its synthesis via the catalytic hydrogenation of 2-butylpyridine is a well-established and efficient method. A thorough analytical characterization using NMR, IR, and MS is crucial to confirm its identity and purity. While its specific pharmacological profile requires further investigation, the prevalence of the 2-substituted piperidine scaffold in bioactive molecules suggests that 2-Butylpiperidine, HCl is a valuable compound for further research. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently work with and explore the potential of this molecule.
References
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ResearchGate. (n.d.). 2-Substituted and 1,2-Disubstituted Piperidines. Retrieved from [Link]
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ResearchGate. (n.d.). Representative 2-substituted piperidine-containing pharmaceuticals. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from [https://www.benchchem.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents. Retrieved from [https://www.benchchem.com/application-notes/solubility-profile-of-1-4-dimethylpiperazin-2-yl-methanol]
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An In-Depth Technical Guide to the Synthesis and Characterization of 2-Butylpiperidine Hydrochloride
This guide provides a comprehensive technical overview for the synthesis and characterization of 2-butylpiperidine hydrochloride, a valuable piperidine derivative for researchers, scientists, and drug development professionals. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals, and understanding the synthesis and detailed characterization of its derivatives is paramount for the development of new chemical entities.[1] This document offers a field-proven perspective on the practical aspects of its preparation and rigorous analytical validation.
Strategic Approach to the Synthesis of 2-Butylpiperidine
The most direct and atom-economical route to 2-substituted piperidines is the catalytic hydrogenation of the corresponding pyridine precursor.[2] This method, while conceptually straightforward, requires careful optimization to ensure complete saturation of the aromatic ring without undesirable side reactions.
Chosen Synthetic Pathway: Catalytic Hydrogenation of 2-Butylpyridine
The selected method for the synthesis of 2-butylpiperidine is the catalytic hydrogenation of 2-butylpyridine. This approach is favored for its high potential yield and the commercial availability of the starting material. Platinum (IV) oxide (PtO₂), also known as Adams' catalyst, is a robust and effective catalyst for the hydrogenation of pyridines, particularly in an acidic medium which activates the pyridine ring towards reduction.[2]
Caption: Synthetic pathway for 2-Butylpiperidine Hydrochloride.
Experimental Protocols
The following protocols are designed to be self-validating, with in-process checks and clear endpoints.
Synthesis of 2-Butylpiperidine via Catalytic Hydrogenation
This protocol is adapted from established procedures for the hydrogenation of substituted pyridines.[2]
Materials:
-
2-Butylpyridine (1.0 eq)
-
Platinum (IV) oxide (PtO₂, Adams' catalyst, 5 mol%)
-
Glacial Acetic Acid
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Celite®
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a high-pressure hydrogenation vessel, dissolve 2-butylpyridine (e.g., 10.0 g, 74.0 mmol) in glacial acetic acid (100 mL).
-
Catalyst Addition: Carefully add Platinum (IV) oxide (1.68 g, 5 mol%) to the solution under an inert atmosphere if possible, although brief exposure to air is generally acceptable.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.[2]
-
Reaction: Stir the mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up:
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Dilute the reaction mixture with ethyl acetate (100 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake does not dry out completely in the air. Quench the filter cake with water immediately after filtration.[2]
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-butylpiperidine.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-butylpiperidine as a colorless oil.
Preparation of 2-Butylpiperidine Hydrochloride
-
Dissolution: Dissolve the purified 2-butylpiperidine (1.0 eq) in anhydrous diethyl ether (10 mL per gram of amine).
-
Precipitation: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in diethyl ether (2 M) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold, anhydrous diethyl ether and dry under vacuum to yield 2-butylpiperidine hydrochloride.
Comprehensive Characterization of 2-Butylpiperidine Hydrochloride
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following workflow outlines the key analytical techniques employed.
Caption: Analytical workflow for 2-Butylpiperidine Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the successful hydrogenation of the pyridine ring and the overall structure of 2-butylpiperidine hydrochloride.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | br s | 2H | N-H₂⁺ |
| ~3.4-3.6 | m | 1H | H-2 |
| ~3.0-3.2 | m | 2H | H-6 |
| ~1.2-2.0 | m | 12H | Piperidine ring protons (H-3, H-4, H-5) and Butyl chain (CH₂) |
| ~0.9 | t | 3H | Butyl chain (CH₃) |
Note: The chemical shifts for the N-H₂⁺ protons are highly dependent on the solvent and concentration and will readily exchange with D₂O.
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~55-60 | C-2 |
| ~45-50 | C-6 |
| ~30-35 | Butyl CH₂ |
| ~25-30 | C-3, C-4, C-5, Butyl CH₂ |
| ~20-25 | Butyl CH₂ |
| ~13-15 | Butyl CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-butylpiperidine hydrochloride will show characteristic absorptions for the amine salt and the alkyl groups.
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2700-3000 | Strong, Broad | N-H⁺ stretching |
| 2850-2960 | Strong | C-H stretching (sp³ hybridized carbons) |
| ~1580-1610 | Medium | N-H⁺ bending |
| ~1450-1470 | Medium | C-H bending (CH₂) |
| ~1380 | Medium | C-H bending (CH₃) |
The absence of peaks in the 1500-1600 cm⁻¹ region, characteristic of C=C and C=N stretching in the pyridine ring, provides strong evidence for the complete hydrogenation of the starting material.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-butylpiperidine, electron ionization (EI) is a common technique. The fragmentation is typically initiated by ionization of the nitrogen atom, leading to alpha-cleavage.
Mass Spectrometry Data
| m/z | Interpretation |
| 141 | [M]⁺ (Molecular ion of the free base) |
| 126 | [M - CH₃]⁺ |
| 98 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 84 | [M - C₄H₉]⁺ (Loss of butyl radical, α-cleavage) |
The base peak is often observed at m/z 84, resulting from the stable iminium ion formed after the loss of the butyl group.
Conclusion
This guide has detailed a robust and reliable method for the synthesis of 2-butylpiperidine hydrochloride via the catalytic hydrogenation of 2-butylpyridine. The comprehensive characterization workflow, including NMR, FTIR, and mass spectrometry, provides a rigorous framework for confirming the structure and purity of the final product. The provided protocols and spectral data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis and validation of this important piperidine derivative.
References
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PubChem. 1-Butylpiperidine. [Link]
-
FooDB. Showing Compound 2-Piperidinone (FDB028421). [Link]
- Google Patents. Process for preparing 2-piperidineethanol compounds.
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European Patent Office. Piperidine compounds and their preparation and use. [Link]
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MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
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SpectraBase. N-Butylpiperidine. [Link]
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ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
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DTIC. Piperidine Synthesis. [Link]
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ResearchGate. FT-IR spectrum of piperine. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Chegg.com. Solved Mass spectral analysis of 1-(tert-butyl)piperidine. [Link]
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PMC - NIH. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. [Link]
- Google Patents.
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PMC - NIH. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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ResearchGate. 13 C NMR spectra for (a) regular butyl rubber and (b) epoxidized butyl rubber produced by stepwise addition of Oxone and NaHCO 3 in Run 2. [Link]
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PubChemLite. 2-(tert-butyl)piperidine (C9H19N). [Link]
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NIST WebBook. 2-Piperidinone. [Link]
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NIST WebBook. Piperidine. [Link]
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ResearchGate. Spectral investigation and normal coordinate analysis of piperazine. [Link]
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Automated Topology Builder. Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray. [Link]
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PubChem. 2-Methylpiperidine. [Link]
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docbrown.info. Advanced Organic Chemistry:13C NMR spectrum of 2-iodo-2-methylpropane. [Link]
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NIST WebBook. 2-Methylpiperidine. [Link]
-
PubMed. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]
-
ResearchGate. (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. [Link]
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Spectroscopic Data for 2-Butylpiperidine, HCl: An In-depth Technical Guide
Introduction
2-Butylpiperidine, a substituted heterocyclic aliphatic amine, and its hydrochloride salt are of significant interest to researchers in medicinal chemistry and drug development due to their presence as a core scaffold in various biologically active compounds. A thorough structural elucidation and confirmation of purity are paramount for any downstream application. This technical guide provides a comprehensive overview of the spectroscopic data for 2-Butylpiperidine hydrochloride (HCl), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a practical reference for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for its interpretation and acquisition.
The hydrochloride salt form is often preferred in pharmaceutical applications to enhance stability and aqueous solubility. The protonation of the piperidine nitrogen significantly influences the spectroscopic features, a key aspect that will be explored in the following sections.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used for the 2-Butylpiperidine cation.
Caption: Molecular structure of the 2-Butylpiperidinium ion with atom numbering.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2][3] For 2-Butylpiperidine, HCl, both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework.
A. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Butylpiperidine HCl is expected to be complex due to the presence of multiple diastereotopic protons and overlapping signals. The protonation of the nitrogen atom leads to a general downfield shift of the protons on the carbons adjacent to the nitrogen (C2 and C6).
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~9.0 - 10.0 | br s | 2H | N⁺H ₂ |
| ~3.5 - 3.7 | m | 1H | C2-H |
| ~3.0 - 3.2 | m | 2H | C6-H |
| ~1.2 - 2.0 | m | 12H | C3, C4, C5, C1', C2', C3'-H |
| ~0.9 | t | 3H | C4'-H ₃ |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
-
N⁺H₂ Protons: The two protons on the positively charged nitrogen are expected to appear as a broad singlet significantly downfield (δ 9.0-10.0 ppm). Their broadness is a result of rapid exchange with trace amounts of water in the solvent and quadrupole broadening from the ¹⁴N nucleus. D₂O exchange would cause this signal to disappear, a definitive diagnostic test.
-
C2 and C6 Protons: The protons on the carbons alpha to the nitrogen (C2 and C6) are deshielded due to the electron-withdrawing effect of the adjacent N⁺H₂ group. The C2 proton, being a methine proton, will appear as a multiplet due to coupling with the C3 and C1' protons. The C6 protons, being diastereotopic, will likely appear as a complex multiplet.
-
Piperidine and Butyl Chain Protons: The remaining methylene protons of the piperidine ring (C3, C4, C5) and the butyl chain (C1', C2', C3') will resonate in the upfield region (δ 1.2-2.0 ppm) as a complex series of overlapping multiplets.
-
Terminal Methyl Group: The terminal methyl group (C4') of the butyl chain is expected to appear as a triplet at approximately 0.9 ppm, due to coupling with the adjacent methylene protons (C3').
B. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~55-60 | C2 |
| ~45-50 | C6 |
| ~35-40 | C1' |
| ~25-30 | C3, C5, C2' |
| ~20-25 | C4, C3' |
| ~14 | C4' |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
-
Carbons Adjacent to Nitrogen: Similar to the proton spectrum, the carbons directly attached to the nitrogen (C2 and C6) are shifted downfield due to the inductive effect of the N⁺H₂ group.
-
Aliphatic Carbons: The remaining carbons of the piperidine ring and the butyl chain appear in the typical aliphatic region (δ 14-40 ppm). The specific chemical shifts are influenced by their substitution and proximity to the nitrogen atom.
-
Terminal Methyl Carbon: The C4' carbon of the terminal methyl group is expected to be the most upfield signal, around 14 ppm.
C. Experimental Protocol for NMR Data Acquisition
Trustworthiness: A Self-Validating System
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 2-Butylpiperidine, HCl and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). Chloroform-d is generally not recommended for amine hydrochlorides due to potential exchange and solubility issues.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) at δ 0.00 ppm, for referencing the chemical shifts.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Calibrate the spectrum using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Caption: Experimental workflow for NMR analysis of 2-Butylpiperidine, HCl.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[4] The IR spectrum of 2-Butylpiperidine, HCl will be characterized by absorptions corresponding to N-H, C-H, and C-N bonds.
A. Predicted IR Spectral Data
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 2800-3000 | Strong, Broad | N⁺-H stretching |
| 2850-2960 | Strong | C-H stretching (aliphatic) |
| ~1600 | Medium | N⁺H₂ bending |
| ~1450 | Medium | C-H bending (scissoring) |
| 1000-1250 | Medium-Weak | C-N stretching |
Expertise & Experience: Interpreting the IR Spectrum
-
N⁺-H Stretching: The most characteristic feature of an amine salt is the broad and strong absorption in the 2800-3000 cm⁻¹ region, which is due to the stretching vibrations of the N⁺-H bonds.[5][6][7] This broadness is a result of extensive hydrogen bonding in the solid state.
-
C-H Stretching: The sharp, strong bands between 2850 and 2960 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the piperidine ring and the butyl chain.
-
N⁺H₂ Bending: The bending vibration of the N⁺H₂ group is expected to appear around 1600 cm⁻¹. This band is diagnostic for secondary amine salts.[5]
-
C-H Bending: The methylene scissoring vibrations typically appear around 1450 cm⁻¹.
-
C-N Stretching: The C-N stretching vibration is expected in the fingerprint region, between 1000 and 1250 cm⁻¹.
B. Experimental Protocol for IR Data Acquisition
Trustworthiness: A Self-Validating System
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of 2-Butylpiperidine, HCl with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar to create a fine, homogeneous powder.
-
Transfer the mixture to a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For 2-Butylpiperidine, HCl, electrospray ionization (ESI) in positive ion mode is a suitable technique. The observed mass will correspond to the free base (the 2-butylpiperidine cation).
A. Predicted Mass Spectral Data
| m/z (Predicted) | Relative Intensity | Assignment |
| 142.16 | High | [M+H]⁺ (protonated molecule) |
| 98.11 | High | [M-C₄H₉]⁺ |
| 84.08 | Moderate | [M-C₄H₉-CH₂]⁺ |
Expertise & Experience: Interpreting the Mass Spectrum
-
Protonated Molecule [M+H]⁺: In positive ion ESI-MS, the molecule is expected to be observed as the protonated species, [M+H]⁺. The calculated exact mass of C₉H₁₉N is 141.1517, so the protonated molecule will have an m/z of approximately 142.16.
-
Alpha-Cleavage: The most characteristic fragmentation pathway for cyclic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen. For 2-butylpiperidine, the most likely fragmentation is the loss of the butyl group (C₄H₉•) to form a stable iminium ion at m/z 98.11.[8] This is expected to be a major fragment ion.
-
Further Fragmentation: The fragment at m/z 98.11 can undergo further fragmentation, such as the loss of ethylene, to produce other smaller fragment ions.
B. Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathway for 2-Butylpiperidine in ESI-MS.
C. Experimental Protocol for MS Data Acquisition
Trustworthiness: A Self-Validating System
-
Sample Preparation:
-
Prepare a dilute solution of 2-Butylpiperidine, HCl (approximately 1-10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the electrospray ionization source of a mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the [M+H]⁺ ion.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
To confirm the structure, perform a product ion scan on the precursor ion at m/z 142.16.
-
Select the precursor ion in the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) in a collision cell, and analyze the resulting fragment ions in the second mass analyzer.
-
Conclusion
The comprehensive spectroscopic analysis presented in this guide, including predicted NMR, IR, and MS data, provides a robust framework for the structural characterization of 2-Butylpiperidine, HCl. By understanding the principles behind each technique and following the detailed experimental protocols, researchers can confidently verify the identity, structure, and purity of this important chemical entity. The correlation of data from these orthogonal analytical techniques provides a high degree of confidence in the final structural assignment, which is a cornerstone of scientific integrity in chemical and pharmaceutical research.
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An In-depth Technical Guide to the Solubility and Stability of 2-Butylpiperidine, HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical parameters of 2-Butylpiperidine Hydrochloride (HCl), focusing on its solubility and stability. As a substituted piperidine derivative, understanding these characteristics is paramount for its potential development in pharmaceutical and chemical research. This document is structured to provide not only theoretical grounding but also actionable experimental protocols for researchers in the field.
Introduction to 2-Butylpiperidine, HCl
2-Butylpiperidine is a heterocyclic amine, and its hydrochloride salt is often prepared to improve its handling and aqueous solubility. The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous clinically approved drugs due to its favorable physicochemical and metabolic properties.[1] The addition of a butyl group at the 2-position introduces lipophilicity, which can significantly influence the molecule's biological activity, membrane permeability, and overall solubility and stability profile. Understanding these properties is a critical first step in preclinical development.
Below is the chemical structure of 2-Butylpiperidine, HCl:
Caption: Chemical structure of 2-Butylpiperidine, HCl.
Physicochemical Properties
A summary of the core physicochemical properties of 2-Butylpiperidine and its hydrochloride salt is presented below. Properties for the HCl salt are derived from known data for similar amine hydrochlorides.
| Property | Value (2-Butylpiperidine) | Value (2-Butylpiperidine, HCl) | Source |
| Molecular Formula | C9H19N | C9H20ClN | - |
| Molecular Weight | 141.25 g/mol | 177.71 g/mol | - |
| Appearance | Colorless to pale yellow liquid (predicted) | White to off-white crystalline solid (predicted) | [2] |
| Melting Point | Not available | ~245-248 °C (similar to Piperidine HCl) | [3][4] |
| Boiling Point | Not available | Not applicable | - |
| pKa | ~11.2 (predicted for the conjugate acid) | Not applicable | - |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[5] As the hydrochloride salt of a secondary amine, 2-Butylpiperidine, HCl is expected to be an ionic compound with increased polarity compared to its free base. This suggests a higher solubility in polar protic solvents.[6]
Theoretical Considerations
-
Solvent Polarity: Solubility is expected to be highest in polar protic solvents like water, methanol, and ethanol, where ion-dipole interactions and hydrogen bonding can effectively solvate the protonated amine and the chloride ion. Solubility will likely be significantly lower in nonpolar aprotic solvents such as hexane or toluene.[6]
-
pH-Dependent Solubility: Being the salt of a weak base, the solubility of 2-Butylpiperidine, HCl in aqueous media will be influenced by pH. In acidic to neutral pH, the equilibrium will favor the protonated, more soluble form. At higher pH values (above the pKa of the conjugate acid), the equilibrium will shift towards the free base, which is less water-soluble, potentially leading to precipitation.
-
Common Ion Effect: In solutions already containing chloride ions, the solubility of 2-Butylpiperidine, HCl may be reduced due to the common ion effect.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method to determine the equilibrium solubility of 2-Butylpiperidine, HCl in various solvents.[7]
Objective: To determine the saturation solubility of 2-Butylpiperidine, HCl in a range of pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
2-Butylpiperidine, HCl (purity >99%)
-
Analytical grade solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Hexane)
-
Thermostatic shaker bath
-
Calibrated thermometer and pH meter
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of 2-Butylpiperidine, HCl to a known volume of each solvent in sealed glass vials. The presence of undissolved solid is essential to ensure saturation.[7]
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette.
-
Phase Separation: Immediately filter the aliquot through a syringe filter to remove any undissolved particles. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated, stability-indicating HPLC method to determine the concentration of 2-Butylpiperidine, HCl.
-
Data Reporting: Express the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent system.
Caption: Workflow for equilibrium solubility determination.
Stability Profile
Stability testing is crucial for ensuring the quality, safety, and efficacy of a substance throughout its shelf life.[8] Forced degradation (stress testing) studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[9][10]
Potential Degradation Pathways
Based on the structure of 2-Butylpiperidine, the piperidine ring is a primary site for potential degradation.[11] Likely degradation pathways include:
-
Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opening products.[11] This can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, often through radical mechanisms.[11]
-
Thermal Degradation: High temperatures can promote complex degradation reactions.
Caption: Logical relationship of stress conditions to potential degradation products.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study on 2-Butylpiperidine, HCl in solution.
Objective: To investigate the intrinsic stability of 2-Butylpiperidine, HCl under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
2-Butylpiperidine, HCl
-
0.1 N HCl, 0.1 N NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a Photodiode Array (PDA) or Mass Spectrometric (MS) detector
Methodology:
-
Solution Preparation: Prepare stock solutions of 2-Butylpiperidine, HCl in a suitable solvent (e.g., water or methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[12]
-
Thermal Degradation: Heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[10]
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to the target concentration. Analyze by a stability-indicating HPLC method.
-
Method Validation: The HPLC method must be able to separate the parent peak from all degradation product peaks. Peak purity analysis using a PDA detector is essential to ensure that the parent peak is spectrally pure and free from co-eluting impurities.
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS.
-
The stability-indicating method is considered validated if it can accurately quantify the decrease in the parent compound and the increase in degradation products.
Analytical Methodology: Stability-Indicating HPLC Method
A robust, validated, stability-indicating HPLC method is the cornerstone of both solubility and stability studies.
Typical HPLC Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV-Vis scan (likely low UV, e.g., 210 nm, as piperidine has no strong chromophore).
-
Injection Volume: 10 µL
Conclusion
The solubility and stability of 2-Butylpiperidine, HCl are fundamental parameters that dictate its suitability for further development. As a hydrochloride salt of a secondary amine, it is anticipated to have good aqueous solubility, particularly in acidic conditions. Its stability profile is likely to be influenced by oxidative and photolytic stress. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these critical properties. The resulting data will be invaluable for formulation development, shelf-life determination, and regulatory submissions.
References
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Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). Molecules. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Glomme, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]
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Analytical study of some drugs containing amine group. (n.d.). Thesis. [Link]
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European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA. [Link]
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Lee, S., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry. [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]
-
ResearchGate. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
-
National Center for Biotechnology Information. (n.d.). Tert-butyl piperidine-2-carboxylate hydrochloride. PubChem Compound Database. [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Informa Healthcare. [Link]
-
Nielsen, C. J., et al. (2012). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]
-
Veeprho. (2020). Stress Testing Study Design. [Link]
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Kaczor, A. A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
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An Investigator's Guide to the Potential Biological Activities of 2-Butylpiperidine, HCl
Abstract
The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a vast array of biological activities.[1][2] This technical guide addresses 2-Butylpiperidine, a simple alkyl-substituted piperidine, for which specific biological data is scarce in current literature. Rather than a review of established facts, this document serves as an in-depth, experience-driven roadmap for the scientific investigation of 2-Butylpiperidine hydrochloride (HCl). We will leverage established knowledge of structurally related piperidine alkaloids, particularly the neurotoxic agent 2-propylpiperidine (coniine), to propose a logical, tiered experimental workflow.[3][4] This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind a comprehensive evaluation of a novel piperidine derivative, from initial characterization to preliminary in vivo assessment.
Introduction: The Piperidine Scaffold and the Knowledge Gap of 2-Butylpiperidine
Piperidine and its derivatives are fundamental building blocks in drug discovery, recognized for their versatile pharmacophoric features and presence in over twenty classes of pharmaceuticals.[1][5] The conformational flexibility of the piperidine ring allows for precise spatial orientation of substituents, facilitating interactions with a multitude of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2] This has led to the development of piperidine-containing drugs for a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[6][7]
While complex piperidine derivatives are extensively studied, the biological profile of simple, short-chain 2-alkylpiperidines is less defined, yet critically important. The closest and most well-documented structural analog to 2-butylpiperidine is 2-propylpiperidine, commonly known as coniine, the principal toxic alkaloid from poison hemlock (Conium maculatum).[8] Coniine is a potent neurotoxin that acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[8][9] Its toxicity manifests as a biphasic effect—stimulation followed by depression of autonomic ganglia—and a curare-like paralysis of motor nerve endings, ultimately leading to respiratory failure.[3] This established neurotoxicity of a closely related analog provides a compelling and logical starting point for the investigation of 2-butylpiperidine.
This guide, therefore, outlines a systematic, hypothesis-driven approach to elucidate the potential biological activities of 2-Butylpiperidine, HCl. We will proceed with the assumption that due to structural similarity, a primary hypothesis is potential activity at nAChRs and other neuronal targets. The proposed workflow is designed to be self-validating, with each stage of investigation informing the next.
Phase I: Foundational Characterization and In Silico Assessment
Before embarking on biological assays, a thorough physicochemical characterization and computational assessment are paramount. This foundational data is crucial for ensuring the quality of the test compound and for guiding the design of subsequent biological experiments.
Physicochemical Properties
The hydrochloride salt form of 2-butylpiperidine suggests good aqueous solubility, a critical parameter for in vitro assay buffer compatibility.
Table 1: Essential Physicochemical Parameters for 2-Butylpiperidine, HCl
| Parameter | Experimental Method | Rationale and Implication |
| Purity | qNMR, HPLC-UV/MS, LC-MS | Essential for data integrity. Impurities could lead to false positives or mask true activity. A purity of >98% is recommended. |
| Solubility | Kinetic and thermodynamic solubility assays in PBS and DMSO | Determines appropriate stock solution concentration and vehicle for biological assays. Prevents compound precipitation in assays. |
| pKa | Potentiometric titration, Capillary electrophoresis | The protonation state at physiological pH (7.4) is critical for receptor interaction, membrane permeability, and target engagement.[10] |
| LogP/LogD | Shake-flask method (octanol/water), HPLC-based methods | Predicts lipophilicity and potential for membrane permeability, including crossing the blood-brain barrier. High lipophilicity can also lead to non-specific binding.[11] |
| Chemical Stability | HPLC analysis of compound in assay buffers over time at relevant temperatures | Ensures the compound does not degrade during the course of the experiment, which would lead to an underestimation of its potency. |
In Silico Profiling: A Hypothesis-Generating Tool
Computational models can predict potential biological targets and off-targets, as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This step is cost-effective and helps to prioritize experimental assays.
Caption: In Silico workflow for hypothesis generation.
Phase II: In Vitro Biological Evaluation - A Tiered Approach
The in vitro assessment is designed as a tiered screening cascade, starting with broad cytotoxicity and then focusing on the most probable targets based on our primary hypothesis.
Tier 1: General Cytotoxicity Assessment
A baseline understanding of the compound's general toxicity to cells is essential to differentiate true pharmacological effects from non-specific cytotoxicity in subsequent assays.
Experimental Protocol: MTT Assay for General Cytotoxicity
-
Cell Culture: Plate a panel of cell lines (e.g., HEK293 for non-neuronal, SH-SY5Y for neuronal) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of 2-Butylpiperidine, HCl in the appropriate cell culture medium. A typical concentration range would be from 100 µM down to ~0.1 µM. Include a vehicle control (e.g., PBS or medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[12]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.
Tier 2: Primary Target Investigation (Neuronal Targets)
Based on the known activity of 2-propylpiperidine, the primary investigation should focus on neuronal receptors and ion channels, particularly nAChRs.[9]
3.2.1 Nicotinic Acetylcholine Receptor (nAChR) Affinity
A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.
Experimental Protocol: nAChR Radioligand Binding Assay
-
Receptor Source: Use commercially available cell membranes from CHO or HEK cells stably expressing the desired human nAChR subtype (e.g., α4β2, α7).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, CaCl₂, and NaCl).
-
Reaction Setup: In a 96-well plate, combine the cell membranes (5-20 µg protein), a specific radioligand (e.g., [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin) at a concentration near its Kd, and varying concentrations of 2-Butylpiperidine, HCl.[13]
-
Total Binding: Radioligand + Membranes + Buffer
-
Non-specific Binding: Radioligand + Membranes + a high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).
-
Displacement: Radioligand + Membranes + serial dilutions of 2-Butylpiperidine, HCl.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[13]
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester, trapping the receptor-bound radioligand.[13]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Add scintillation cocktail to the dried filters and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of 2-Butylpiperidine, HCl and fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
3.2.2 Functional Characterization of nAChR Activity
Binding affinity does not reveal whether the compound is an agonist, antagonist, or allosteric modulator. A functional assay is required to determine this.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and prepare them for injection.
-
cRNA Injection: Inject oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., α7). Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiology: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Perfuse the chamber with a recording solution.
-
Agonist/Antagonist Testing:
-
Agonist Mode: Clamp the oocyte at a holding potential (e.g., -70 mV). Apply increasing concentrations of 2-Butylpiperidine, HCl and measure the elicited inward current. Plot the current response against concentration to determine the EC₅₀ (half-maximal effective concentration).[14]
-
Antagonist Mode: Apply a fixed, sub-maximal concentration of a known agonist (e.g., acetylcholine) to elicit a baseline current. Co-apply the agonist with increasing concentrations of 2-Butylpiperidine, HCl and measure the inhibition of the agonist-induced current. Plot the percent inhibition against concentration to determine the IC₅₀.[14]
-
Caption: Tier 2 workflow for neuronal target validation.
Phase III: Secondary Screening and Mechanistic Studies
If significant activity is observed in the primary assays, or if the compound is inactive at nAChRs, a broader screening panel is warranted to explore other potential biological activities common to the piperidine class.
Table 2: Proposed Secondary In Vitro Screening Panel
| Activity Class | Potential Targets / Assays | Rationale |
| Anticancer | Proliferation assays (e.g., MTT, SRB) against a panel of cancer cell lines (e.g., NCI-60).[15] | Many piperidine derivatives exhibit cytotoxic effects on cancer cells.[6] |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi. | The basic nitrogen in the piperidine ring is a common feature in antimicrobial compounds.[16] |
| Anti-inflammatory | LPS-stimulated cytokine release (e.g., TNF-α, IL-6) in macrophages (e.g., RAW 264.7 cells); COX-1/COX-2 enzyme inhibition assays. | Certain piperidine alkaloids have demonstrated anti-inflammatory properties.[5] |
| Analgesic | Opioid receptor binding assays (µ, δ, κ). | The piperidine scaffold is present in several synthetic opioids.[17] |
| Ion Channel Modulation | Patch-clamp electrophysiology on various voltage-gated (Naᵥ, Caᵥ, Kᵥ) and ligand-gated ion channels. | Ion channels are common targets for neuroactive compounds.[18] |
Phase IV: Preliminary In Vivo Assessment
Positive and potent in vitro results should be followed by preliminary in vivo studies to assess the compound's effects in a whole organism.
Acute Toxicity
An acute toxicity study is essential to determine the median lethal dose (LD₅₀) and to observe any overt signs of toxicity.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Animals: Use a single sex (typically female) of rats or mice.
-
Dosing: Administer a single oral dose of 2-Butylpiperidine, HCl to one animal. The starting dose should be based on in vitro data and the LD₅₀ of analogs (e.g., the LD₅₀ of (±)-coniine in mice is 7.7 mg/kg).[19]
-
Observation: Observe the animal for 14 days, paying close attention to signs of neurotoxicity (tremors, convulsions, paralysis), autonomic effects, and general health.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This procedure is repeated until the LD₅₀ can be accurately estimated with a minimal number of animals.
Preliminary Pharmacodynamic (PD) Evaluation
Based on the in vitro findings, a relevant in vivo model should be chosen. If 2-butylpiperidine shows nAChR activity, a model sensitive to cholinergic modulation would be appropriate.
Example Protocol: Irwin Test in Mice
-
Purpose: A primary observational screen to assess the general physiological and behavioral effects of a novel compound.
-
Dosing: Administer various doses of 2-Butylpiperidine, HCl (e.g., 1, 3, 10 mg/kg, i.p. or p.o.) to groups of mice.
-
Observation: At set time points (e.g., 15, 30, 60, 120 minutes post-dose), systematically observe and score a wide range of parameters, including:
-
Behavioral: Alertness, spontaneous activity, stereotypy, passivity.
-
Neurological: Tremors, convulsions, gait, righting reflex, muscle tone.
-
Autonomic: Salivation, lacrimation, pupil size, respiration rate.
-
-
Data Analysis: The results will provide a broad profile of the compound's in vivo effects and can guide the selection of more specific therapeutic models.
Conclusion and Future Directions
The comprehensive, tiered approach outlined in this guide provides a robust framework for the systematic investigation of 2-Butylpiperidine, HCl. By leveraging the known pharmacology of its close structural analog, 2-propylpiperidine, we have established a strong, hypothesis-driven starting point focused on neuronal targets. The proposed workflow, from in silico analysis to in vivo validation, ensures that the potential biological activities are explored in a logical, efficient, and scientifically rigorous manner. The data generated will not only elucidate the specific pharmacological profile of 2-butylpiperidine but will also contribute to the broader understanding of the structure-activity relationships of simple 2-alkylpiperidine alkaloids. Subsequent research should focus on mechanistic deconvolution of any confirmed activities, in vitro metabolism studies using liver microsomes, and the synthesis of analogs to explore the structure-activity landscape.[20]
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An Investigator's Guide to the In Vitro Mechanism of Action of 2-Butylpiperidine, HCl
Preamble: The Enigmatic Potential of the 2-Alkylpiperidine Scaffold
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active alkaloids.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with a wide array of biological targets.[2] The 2-alkylpiperidine series, in particular, has garnered interest for its potential to modulate critical components of the central nervous system.[3] This guide focuses on a specific member of this family, 2-Butylpiperidine, HCl, and provides a comprehensive framework for elucidating its in vitro mechanism of action. While direct literature on this specific compound is sparse, by examining the well-established pharmacology of structurally related piperidine derivatives, we can formulate a robust investigative strategy. This document will serve as a technical guide for researchers, outlining the probable molecular targets and providing detailed, field-proven protocols to systematically characterize the compound's activity.
Part 1: Probable Molecular Targets and Rationale
Based on the extensive literature on substituted piperidines, the primary targets for 2-Butylpiperidine, HCl are likely to be found within the families of ligand-gated ion channels and G-protein coupled receptors, specifically nicotinic acetylcholine receptors and dopamine receptors/transporters.
Nicotinic Acetylcholine Receptors (nAChRs): A Prime Suspect
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[4] The structural similarity of the piperidine ring to the natural ligand acetylcholine, particularly the protonated amine, makes nAChRs a highly probable target. Indeed, various 2,6-disubstituted piperidines have been shown to interact with the nAChR complex, often at a site associated with the ion channel pore rather than the acetylcholine binding site itself.[5]
Causality behind this hypothesis: The butyl group at the 2-position of the piperidine ring introduces lipophilicity, which could favor interaction with the transmembrane domains of the nAChR, where the ion channel is located. This interaction could lead to allosteric modulation or direct channel block, thereby inhibiting receptor function.
Dopamine Receptors and Transporters: Exploring the Neuromodulatory Landscape
The dopaminergic system is a critical regulator of motor control, motivation, and cognition. Piperidine-containing compounds have a well-documented history of interacting with dopamine receptors (D1-D5) and the dopamine transporter (DAT). For instance, 2-benzylpiperidine, a close structural analog of 2-butylpiperidine, exhibits affinity for the DAT.[6] Furthermore, novel piperidine derivatives have been developed as potent and selective antagonists for the D4 receptor subtype.[7]
Causality behind this hypothesis: The overall topology and hydrophobic nature of 2-butylpiperidine may allow it to fit into the binding pockets of dopamine receptors or the substrate-binding site of the DAT. Inhibition of the DAT would lead to an increase in synaptic dopamine levels, while direct interaction with dopamine receptors could either mimic or block the effects of endogenous dopamine.
Part 2: Experimental Protocols for Mechanistic Elucidation
To systematically investigate the in vitro mechanism of action of 2-Butylpiperidine, HCl, a tiered approach involving binding assays followed by functional assays is recommended.
Radioligand Binding Assays: Quantifying Target Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[8][9] These assays utilize a radioactively labeled ligand that is known to bind to the target of interest. By measuring the ability of 2-Butylpiperidine, HCl to displace this radioligand, we can determine its binding affinity (Ki).
2.1.1 Protocol: Competitive Radioligand Binding Assay for nAChRs and Dopamine Receptors/Transporters
This protocol is a generalized template and should be optimized for each specific target.
Materials:
-
Target Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells stably expressing human α4β2 nAChR, D2 dopamine receptor, or DAT).
-
Radioligand: A high-affinity radioligand for the target (e.g., [³H]-Epibatidine for nAChRs, [³H]-Spiperone for D2 receptors, [³H]-WIN 35,428 for DAT).
-
Test Compound: 2-Butylpiperidine, HCl, dissolved in an appropriate vehicle (e.g., water or DMSO).
-
Assay Buffer: Specific to the target (e.g., Tris-HCl buffer with appropriate salts).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer.
-
Assay Plate Preparation: To a 96-well plate, add:
-
Assay buffer
-
Radioligand at a final concentration close to its Kd.
-
Varying concentrations of 2-Butylpiperidine, HCl (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding wells, add the non-specific binding control.
-
-
Initiate Reaction: Add the diluted membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of 2-Butylpiperidine, HCl.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validating System: The inclusion of total binding, non-specific binding, and a known inhibitor as a positive control ensures the validity of the assay. The final data should demonstrate a clear concentration-dependent displacement of the radioligand.
Functional Assays: Assessing Biological Effect
Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator of the target's activity.
2.2.1 Protocol: Electrophysiology for nAChR Ion Channel Function
Patch-clamp electrophysiology is the most direct method to assess the effect of a compound on ion channel function.
Materials:
-
Cell Line: A cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells with α4β2 nAChR).
-
Patch-Clamp Rig: Including an amplifier, micromanipulators, and data acquisition software.
-
Pipettes and Solutions: Borosilicate glass pipettes, intracellular solution, and extracellular solution.
-
Agonist: A known nAChR agonist (e.g., acetylcholine or nicotine).
-
Test Compound: 2-Butylpiperidine, HCl.
Procedure:
-
Cell Preparation: Plate the cells on coverslips for recording.
-
Whole-Cell Patch-Clamp:
-
Form a gigaseal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -70 mV).
-
-
Agonist Application: Apply the nAChR agonist to the cell to elicit an inward current.
-
Test Compound Application:
-
To test for antagonism: Co-apply 2-Butylpiperidine, HCl with the agonist and measure the change in the agonist-evoked current.
-
To test for direct activation (agonism): Apply 2-Butylpiperidine, HCl alone and observe if it elicits a current.
-
To test for allosteric modulation: Pre-apply 2-Butylpiperidine, HCl before applying the agonist and observe any change in the agonist's potency or efficacy.
-
-
Data Analysis:
-
Measure the peak amplitude of the currents in the presence and absence of the test compound.
-
Construct concentration-response curves to determine the IC50 (for antagonists) or EC50 (for agonists).
-
Self-Validating System: Stable baseline currents and reproducible agonist-evoked responses are essential. The use of a known antagonist as a positive control will validate the experimental setup.
2.2.2 Protocol: Dopamine Uptake Assay
This assay measures the ability of 2-Butylpiperidine, HCl to inhibit the function of the dopamine transporter.
Materials:
-
Cell Line or Synaptosomes: Cells expressing DAT (e.g., HEK293-DAT) or rat striatal synaptosomes.
-
[³H]-Dopamine: Radioactively labeled dopamine.
-
Test Compound: 2-Butylpiperidine, HCl.
-
Known DAT Inhibitor: e.g., Cocaine or GBR 12909 for positive control.
-
Assay Buffer and Scintillation Supplies.
Procedure:
-
Preparation: Prepare cell or synaptosome suspensions in assay buffer.
-
Incubation: Pre-incubate the cells/synaptosomes with varying concentrations of 2-Butylpiperidine, HCl or the positive control.
-
Initiate Uptake: Add [³H]-Dopamine to start the uptake reaction.
-
Incubation: Incubate for a short period at 37°C.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake.
Self-Validating System: The assay should include controls for non-specific uptake (e.g., by incubating at 4°C) and a positive control inhibitor to ensure the validity of the results.
Part 3: Data Presentation and Visualization
Quantitative Data Summary
The following table provides a template for summarizing the potential in vitro pharmacological profile of 2-Butylpiperidine, HCl. The values presented are hypothetical and should be replaced with experimental data.
| Target | Assay Type | Radioligand | Ki (nM) [Hypothetical] | Functional Effect [Hypothetical] | IC50/EC50 (nM) [Hypothetical] |
| α4β2 nAChR | Radioligand Binding | [³H]-Epibatidine | 150 | Antagonist (Non-competitive) | 250 (IC50) |
| Dopamine Transporter (DAT) | Radioligand Binding | [³H]-WIN 35,428 | 850 | Uptake Inhibitor | 1200 (IC50) |
| D2 Dopamine Receptor | Radioligand Binding | [³H]-Spiperone | >10,000 | - | - |
| D4 Dopamine Receptor | Radioligand Binding | [³H]-Spiperone | 75 | Antagonist | 150 (IC50) |
Visualizing Molecular Mechanisms and Workflows
Figure 1: Hypothetical Signaling Pathway of 2-Butylpiperidine, HCl at a Nicotinic Acetylcholine Receptor
Caption: Hypothetical mechanism of 2-Butylpiperidine, HCl as a non-competitive antagonist of a nAChR.
Figure 2: Experimental Workflow for Radioligand Binding Assay
Caption: A streamlined workflow for determining the binding affinity of 2-Butylpiperidine, HCl.
Conclusion: A Path Forward
This guide provides a scientifically rigorous and experimentally sound framework for the in vitro characterization of 2-Butylpiperidine, HCl. While the absence of direct literature necessitates an inferential approach to target selection, the proposed protocols are robust and widely applicable in pharmacological research. By systematically applying these methods, researchers can elucidate the primary molecular targets of 2-Butylpiperidine, HCl, determine its affinity and functional effects, and ultimately contribute to a deeper understanding of the therapeutic potential of the 2-alkylpiperidine scaffold.
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Modulation of the Conductance of a 2,2'-bipyridine-functionalized Peptidic Ion Channel by Ni2+. (2008). Biophysical journal, 95(3), 1073-80. [Link]
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Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
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Gonzalez, C., et al. (2020). Subunit-specific inhibition of BK channels by piperine. The Journal of general physiology, 152(10), e202012623. [Link]
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Cho, N., et al. (1998). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Journal of Medicinal Chemistry, 41(22), 4190-4195. [Link]
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Cohen, A. E., & Pantoja, R. (2016). Optical electrophysiology for probing function and pharmacology of voltage-gated ion channels. eLife, 5, e15202. [Link]
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Seltzman, H. H., et al. (2020). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
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van der Meer, F. J., et al. (2017). Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder. International Clinical Psychopharmacology, 32(5), 249-255. [Link]
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Delemotte, L. (2021, February 22). Molecular basis of modulation of voltage gate ion channels [Video]. YouTube. [Link]
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Armour, D. A., et al. (1989). Prostaglandins in the pericardial fluid modulate neural regulation of cardiac electrophysiological properties. Canadian Journal of Physiology and Pharmacology, 67(8), 926-935. [Link]
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In silico modeling of 2-Butylpiperidine, HCl receptor binding
An In-Depth Technical Guide to the In Silico Modeling of 2-Butylpiperidine, HCl Receptor Binding A Case Study with the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) Protein
Executive Summary
The piperidine scaffold is a cornerstone in modern pharmacology, present in numerous therapeutic agents.[1][2][3] 2-Butylpiperidine, a simple derivative, represents a chemical entity whose biological targets are not extensively characterized. This guide provides a comprehensive, in-depth framework for investigating the potential receptor binding of 2-Butylpiperidine, HCl using a suite of in silico modeling techniques. Lacking a defined receptor, we propose and justify the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein as a putative target. The highly basic effector domain of MARCKS, critical for its function in sequestering the acidic phospholipid PIP2 at the plasma membrane, presents a plausible electrostatic interaction site for the cationic 2-butylpiperidine molecule.[4][5]
This document serves as a technical guide for researchers and drug development professionals, detailing a complete computational workflow from ligand and protein preparation to molecular docking, validation through molecular dynamics (MD) simulations, and advanced binding analysis. Each protocol is presented with a rationale for key decisions, emphasizing scientific integrity and the necessity of self-validating systems to generate trustworthy, experimentally-testable hypotheses.[6]
Part 1: Introduction and Target Selection Rationale
The Ligand: 2-Butylpiperidine, HCl
2-Butylpiperidine is a saturated heterocyclic amine.[7][8] In its hydrochloride salt form, the piperidine nitrogen is protonated, rendering the molecule cationic at physiological pH. This positive charge is a critical feature that dictates its potential molecular interactions, favoring binding to protein sites rich in acidic residues like aspartate and glutamate.
The Challenge: Rational Target Identification
A primary hurdle in the study of novel or uncharacterized small molecules is the identification of their biological targets.[9] For 2-butylpiperidine, no single, high-affinity receptor has been definitively established. General screening against known receptors for piperidine-containing drugs, such as dopamine or sigma receptors, is a valid strategy.[10][11][12] However, for this guide, we select a more nuanced target to illustrate a hypothesis-driven approach: the MARCKS protein.
The Target: MARCKS Protein Effector Domain
MARCKS is a key regulator of cell signaling, migration, and cytoskeletal organization.[13][14] It is not a traditional receptor but rather a membrane-anchored substrate of Protein Kinase C (PKC). Its function is largely mediated by its effector domain (ED), a highly basic 25-amino acid sequence that electrostatically binds to acidic phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane.[4][5]
Rationale for Selection:
-
Electrostatic Complementarity: The MARCKS ED is rich in basic residues (lysine and arginine), creating a strong positive charge cluster. However, its interaction partners in vivo are acidic. The hypothesis is that a cationic molecule like 2-butylpiperidine could compete for binding at or near the sites that interact with these acidic partners or allosterically modulate the protein's conformation.
-
Functional Significance: MARCKS is implicated in numerous cellular processes, and modulating its function could have significant biological effects.[15]
-
Illustrative Complexity: Modeling this interaction provides a non-classical example beyond simple enzyme-inhibitor or receptor-antagonist systems, offering a richer educational context.
Part 2: The Integrated Computational Workflow
Our investigation follows a multi-stage computational pipeline designed to systematically build confidence in the predicted binding mode. This workflow begins with broad, rapid docking calculations and progressively refines the results using more computationally intensive and accurate methods like molecular dynamics.
Caption: Overall in silico workflow for modeling ligand-receptor binding.
Part 3: Protocol 1 - Ligand and Receptor Preparation
Causality: The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. Proper preparation, including correct protonation states and energy minimization, is a non-negotiable first step to ensure that the molecules are in a physically realistic state before simulating their interaction.
Step-by-Step Ligand Preparation (2-Butylpiperidine, HCl)
-
Obtain 2D Structure: Draw 2-butylpiperidine using chemical drawing software (e.g., ChemDraw) or retrieve its SMILES string (CCCCC1CCCCN1) from a database like PubChem.
-
Convert to 3D: Use a program like Avogadro or the Schrödinger Suite's Maestro to convert the 2D representation into a 3D structure.
-
Protonation: The "HCl" salt designation implies the piperidine nitrogen is protonated. Ensure this is modeled correctly by adding a hydrogen to the nitrogen, resulting in a net charge of +1. This step is critical as the charge governs long-range electrostatic interactions.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., OPLS, MMFF94). This resolves any steric clashes or unfavorable bond angles, settling the ligand into a low-energy conformation.
Step-by-Step Receptor Preparation (MARCKS Effector Domain)
-
Obtain Structure: The full MARCKS protein is natively unfolded, but structures of its effector domain in complex with partners like calmodulin exist.[15] For this case study, we will assume a representative structure of the MARCKS ED is available or has been generated via homology modeling. We will use a hypothetical PDB ID: XXXX.
-
Clean the Structure: Load the PDB file into a molecular modeling program (e.g., Maestro, PyMOL, Chimera). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.
-
Add Hydrogens & Assign Bond Orders: PDB files often lack hydrogen atoms. Use a preparation wizard (e.g., Schrödinger's Protein Preparation Wizard) to add hydrogens, assign correct bond orders, and create disulfide bonds if necessary.
-
Protonation & Tautomerization: Predict the protonation states of titratable residues (Asp, Glu, His, Lys, Arg) at a defined pH (typically 7.4). This is crucial for accurately modeling electrostatic interactions.
-
Constrained Minimization: Perform a final, restrained energy minimization on the protein. This step relaxes the structure to relieve clashes introduced during preparation while ensuring the backbone atoms do not deviate significantly from the experimentally determined coordinates.
Part 4: Protocol 2 - Molecular Docking
Causality: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16][17] It uses scoring functions to estimate the binding affinity, allowing for the rapid screening of potential binding poses. This step generates the initial structural hypothesis for the ligand-receptor complex.
Caption: Step-by-step workflow for performing molecular docking.
Step-by-Step Docking Protocol (using Glide as an example)
-
Receptor Grid Generation: Define the binding site. Since we have a hypothesis-driven approach, the grid should encompass the acidic residues of the MARCKS ED. A bounding box of 20Å x 20Å x 20Å centered on these residues is a reasonable starting point. This grid pre-calculates the energetic properties of the pocket, speeding up the subsequent docking calculation.[10]
-
Ligand Docking: Launch the docking job using the prepared ligand and the generated receptor grid. Employ a standard precision (SP) or extra precision (XP) mode. The algorithm will flexibly sample thousands of ligand conformations within the grid box.
-
Pose Analysis: The output will be a set of binding poses, each with a corresponding docking score (e.g., GlideScore). A more negative score typically indicates a more favorable predicted binding affinity.
-
Visual Inspection: Critically examine the top-ranked poses. Look for chemically sensible interactions. For 2-butylpiperidine and MARCKS, a high-quality pose would likely feature a salt bridge between the protonated piperidine nitrogen and an acidic residue (Asp/Glu) and hydrophobic interactions involving the butyl chain.
-
Selection for Validation: Select the top 1-3 unique, high-scoring, and chemically rational poses for further validation with Molecular Dynamics.
Data Presentation: Hypothetical Docking Results
| Pose ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -7.8 | GLU-155 | Salt Bridge, H-Bond |
| PHE-159, ALA-162 | Hydrophobic | ||
| 2 | -7.2 | ASP-160 | Salt Bridge |
| LEU-163 | Hydrophobic | ||
| 3 | -6.5 | GLU-155 | H-Bond |
| VAL-151, PHE-159 | Hydrophobic |
Part 5: Protocol 3 - Validation via Molecular Dynamics (MD) Simulation
Causality: Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. MD simulation provides a time-resolved view of the complex, allowing us to assess the stability of the docked pose, observe conformational changes, and gain a more physically realistic understanding of the interaction.[18][19] A pose that is unstable in MD is likely not a viable binding mode.
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An In-depth Technical Guide to 2-Butylpiperidine, HCl: Discovery, History, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Butylpiperidine, hydrochloride, a heterocyclic amine of significant interest in synthetic and medicinal chemistry. The piperidine scaffold is a ubiquitous motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and ability to interact with diverse biological targets.[1][2][3] This document traces the historical context of 2-alkylpiperidines, details synthetic methodologies for the preparation of 2-butylpiperidine and its hydrochloride salt, and explores its pharmacological and toxicological profile. Furthermore, potential applications in asymmetric synthesis are discussed, providing a technical resource for researchers in drug discovery and development.
Introduction: The Piperidine Scaffold in Chemical History
The story of 2-butylpiperidine is intrinsically linked to the broader history of piperidine chemistry, which began in 1850 when the Scottish chemist Thomas Anderson first isolated the parent heterocycle from piperine, the pungent compound in black pepper. The piperidine ring system is a fundamental structural unit in a multitude of natural alkaloids, some with profound physiological effects. A notable example is coniine, or 2-propylpiperidine, the toxic principle of poison hemlock, famously associated with the death of Socrates.[4][5] The historical synthesis of coniine by Albert Ladenburg in 1886, the first total synthesis of an alkaloid, laid the groundwork for the synthesis of other 2-alkylpiperidines.[4][5]
While a singular "discovery" of 2-butylpiperidine is not prominently documented, its synthesis is a logical extension of the classic methods developed for related alkaloids. The primary route to such compounds has historically been the reduction of the corresponding substituted pyridine. This guide will delve into the practical application of this methodology for the synthesis of 2-butylpiperidine.
Synthesis and Characterization of 2-Butylpiperidine, HCl
The most common and efficient method for the synthesis of 2-butylpiperidine is the catalytic hydrogenation of its aromatic precursor, 2-butylpyridine.[6][7] This transformation involves the saturation of the pyridine ring with hydrogen gas in the presence of a metal catalyst. The resulting 2-butylpiperidine free base can then be readily converted to its hydrochloride salt for improved stability and handling.
Catalytic Hydrogenation of 2-Butylpyridine
The reduction of the pyridine ring to a piperidine is a well-established transformation in organic synthesis. Various catalysts and reaction conditions can be employed, with the choice often depending on the desired stereoselectivity and the presence of other functional groups. A general and effective method involves the use of platinum(IV) oxide (PtO₂), also known as Adams' catalyst, in an acidic medium.
Experimental Protocol: Synthesis of 2-Butylpiperidine [6]
-
Materials:
-
2-Butylpyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
-
High-pressure hydrogenation vessel (autoclave)
-
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 1.0 g of 2-butylpyridine in 5 mL of glacial acetic acid.
-
To this solution, carefully add a catalytic amount of PtO₂ (e.g., 5 mol%).
-
Seal the vessel and purge it several times with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen to 50-70 bar.
-
Stir the reaction mixture vigorously at room temperature for 6-10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas from the vessel.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with a small amount of ethyl acetate.
-
Carefully neutralize the filtrate by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-butylpiperidine.
-
The crude product can be purified by distillation or column chromatography on silica gel.
-
Causality of Experimental Choices:
-
Glacial Acetic Acid: The acidic medium protonates the pyridine nitrogen, activating the ring towards reduction and improving the efficiency of the hydrogenation.
-
Platinum(IV) Oxide: PtO₂ is a robust and effective catalyst for the hydrogenation of aromatic rings, including pyridines. It is typically pre-reduced in situ to form finely divided platinum metal, which is the active catalytic species.
-
High-Pressure Hydrogenation: The use of high-pressure hydrogen is necessary to overcome the aromatic stability of the pyridine ring and drive the reduction to completion.
Workflow for Catalytic Hydrogenation of 2-Butylpyridine:
Caption: Synthetic workflow for 2-butylpiperidine.
Preparation of 2-Butylpiperidine Hydrochloride
The conversion of the free base to its hydrochloride salt is a standard procedure to improve the compound's stability, crystallinity, and water solubility.
Experimental Protocol: Synthesis of 2-Butylpiperidine, HCl
-
Materials:
-
2-Butylpiperidine
-
Hydrochloric Acid (concentrated or as a solution in a suitable solvent like diethyl ether or dioxane)
-
Diethyl ether (or another suitable non-polar solvent)
-
-
Procedure:
-
Dissolve the purified 2-butylpiperidine in a minimal amount of a suitable solvent, such as diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
-
A white precipitate of 2-butylpiperidine hydrochloride will form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure hydrochloride salt.
-
Self-Validating System: The formation of a precipitate upon addition of HCl serves as a visual confirmation of the salt formation. The purity of the final product can be readily assessed by its melting point and spectroscopic analysis.
Physicochemical and Spectral Data
The following table summarizes the key physicochemical properties of 2-Butylpiperidine and its hydrochloride salt.
| Property | 2-Butylpiperidine | 2-Butylpiperidine, HCl |
| CAS Number | 72939-22-1[8] | 72939-23-2[9][10][11] |
| Molecular Formula | C₉H₁₉N[8] | C₉H₂₀ClN[9] |
| Molecular Weight | 141.25 g/mol [8] | 177.71 g/mol [9] |
| Appearance | Colorless liquid (presumed) | White solid (presumed) |
| Boiling Point | Not readily available | Not applicable |
| Melting Point | Not readily available | Not readily available |
Spectral Data Interpretation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 2-butylpiperidine, HCl would be expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the piperidine ring protons. The proton on the nitrogen would likely be broadened due to exchange and coupling with the nitrogen atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule, unless there is accidental equivalence. The chemical shifts would be indicative of the aliphatic nature of the compound.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of the hydrochloride salt would show a broad absorption in the region of 2400-3000 cm⁻¹ corresponding to the N-H stretch of the ammonium salt. C-H stretching vibrations would be observed around 2850-2960 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 141. Fragmentation patterns would likely involve the loss of the butyl group or cleavage of the piperidine ring.
Pharmacological and Toxicological Profile
The pharmacological and toxicological properties of 2-butylpiperidine have not been extensively studied as a standalone compound. However, the broader class of piperidine derivatives exhibits a wide range of biological activities.[2][3]
Potential Pharmacological Activity
Piperidine-containing compounds are known to interact with a variety of receptors and enzymes in the central nervous system and periphery.[12][13][14] Based on the activities of structurally related 2-alkylpiperidines, 2-butylpiperidine could potentially exhibit:
-
Analgesic Activity: Many piperidine derivatives have shown analgesic properties, often through interaction with opioid receptors.[1][12]
-
Antipsychotic Activity: The piperidine moiety is a key component of several antipsychotic drugs.[13]
-
Antimicrobial and Antiviral Activity: The lipophilic nature of the butyl group combined with the basic nitrogen of the piperidine ring could impart antimicrobial or antiviral properties.[2]
Toxicological Assessment
The toxicity of 2-butylpiperidine is not well-documented. However, piperidine itself is classified as a toxic and corrosive substance.[15] Acute exposure can cause severe skin burns and eye damage, and it is harmful if swallowed or inhaled. It is reasonable to assume that 2-butylpiperidine would exhibit similar hazardous properties. The lipophilicity of the butyl group may enhance its ability to penetrate biological membranes, potentially increasing its toxicity compared to the parent piperidine.
General Toxicity of Piperidines: [15]
| Exposure Route | Effects |
| Oral | Harmful to toxic |
| Dermal | Corrosive, can cause severe burns |
| Inhalation | Irritation of the respiratory tract |
Applications in Asymmetric Synthesis
Chiral 2-substituted piperidines are valuable building blocks in the synthesis of pharmaceuticals and natural products. The presence of a stereocenter at the 2-position makes them attractive targets for asymmetric synthesis. 2-Butylpiperidine, if resolved into its enantiomers, could potentially be used as a chiral auxiliary or ligand in asymmetric catalysis.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. Chiral amines, including piperidine derivatives, have been employed as chiral auxiliaries in various asymmetric reactions.
As a chiral ligand , an enantiomerically pure 2-butylpiperidine could be coordinated to a metal center to create a chiral catalyst for a range of asymmetric transformations, such as hydrogenations, allylic alkylations, and cyclopropanations.[16] The butyl group would provide steric bulk that could influence the enantioselectivity of the catalyzed reaction.
Conceptual Application as a Chiral Ligand:
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A Technical Guide to Sourcing High-Purity 2-Butylpiperidine, HCl for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the procurement of high-purity chemical intermediates is a critical, foundational step in the journey from discovery to clinical application. The quality of a starting material like 2-Butylpiperidine hydrochloride (HCl) can significantly influence reaction yields, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of sourcing high-purity 2-Butylpiperidine, HCl, offering insights into supplier evaluation, analytical quality control, and the interpretation of technical documentation.
The Significance of High Purity in 2-Butylpiperidine, HCl
2-Butylpiperidine is a substituted piperidine, a heterocyclic scaffold of immense importance in medicinal chemistry. The piperidine ring is a privileged structure, appearing in numerous approved drugs due to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and bioavailability.[1] Chiral piperidine scaffolds, in particular, are crucial in designing molecules with high specificity for their biological targets.[2]
The introduction of a butyl group at the 2-position creates a chiral center, and the specific stereoisomer can have profound effects on pharmacological activity. Consequently, the isomeric purity, alongside chemical purity, is of paramount importance. Impurities, whether they are starting materials, by-products from synthesis, or degradation products, can lead to unwanted side reactions, the formation of toxic metabolites, or interfere with crystallization processes.[3][4] Therefore, a reliable supply of well-characterized, high-purity 2-Butylpiperidine, HCl is non-negotiable.
Commercial Suppliers and Comparative Analysis
Several chemical suppliers offer 2-Butylpiperidine, HCl (CAS No. 72939-23-2). While many list a standard purity of ≥95%, for pharmaceutical applications, a higher grade is often necessary. The table below provides a representative comparison of what to look for when evaluating suppliers. Note that while specific batch data requires requesting a Certificate of Analysis (CoA), this table outlines the key parameters for comparison.
| Parameter | Standard Research Grade | High-Purity/Pharmaceutical Grade | Key Considerations for Researchers |
| Purity (by HPLC/GC) | ≥95%[5] | ≥98%, often ≥99% | Higher purity minimizes the risk of side reactions and simplifies downstream purification. |
| Analytical Methods | Often limited to one method (e.g., NMR for identity). | Comprehensive analysis by HPLC, GC-MS for residual solvents, ¹H NMR for structure confirmation, and potentially elemental analysis. | Multiple orthogonal analytical methods provide a more complete picture of purity. |
| Certificate of Analysis (CoA) | Basic, may not list specific impurity levels. | Detailed, listing specific identified and unidentified impurities with their percentages, residual solvent content, water content, and heavy metal analysis.[6][7][8] | A comprehensive CoA is essential for regulatory filings and ensures batch-to-batch consistency. |
| Documentation | Limited to basic safety data sheets (SDS). | Includes detailed CoA, SDS, and potentially a summary of the synthetic route upon request under a confidentiality agreement. | Traceability of the manufacturing process is crucial for understanding potential impurities. |
| Supplier Reputation | Varies widely. | Established suppliers with a track record in supplying the pharmaceutical industry (e.g., Sigma-Aldrich, Thermo Fisher Scientific, reputable specialized manufacturers).[9][10] | Choose suppliers who can demonstrate robust quality management systems. |
Prominent Suppliers to Consider:
-
Sigma-Aldrich (now part of Merck): Offers a range of research-grade chemicals and can often provide higher purity grades upon request.[11]
-
Thermo Fisher Scientific (including the former Alfa Aesar brand): A major supplier of chemicals for research and development, offering various grades and custom synthesis services.[9][10]
-
ChemScene: A supplier of building blocks and intermediates for drug discovery.[5]
-
BLD Pharm: A global supplier of research chemicals.[12]
-
Specialized Custom Synthesis Labs: For specific purity requirements or larger quantities, custom synthesis may be the best option.
Deconstructing the Certificate of Analysis (CoA)
The CoA is the most critical document for assessing the quality of a chemical intermediate. Below is a breakdown of the key sections and their significance.
Identification and Assay
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the chemical structure of the molecule. The spectrum should be consistent with the expected structure of 2-Butylpiperidine, HCl, with correct chemical shifts, integration values, and splitting patterns. The absence of significant unassigned peaks is a primary indicator of purity.
-
Purity by HPLC (High-Performance Liquid Chromatography): This is a cornerstone of purity assessment, separating the main compound from non-volatile impurities.[13] A high-purity sample will show a single major peak, with any other peaks being very small. The area percentage of the main peak is reported as the purity. It's crucial to know the detection wavelength used, as impurities with different chromophores may respond differently.
-
Purity by GC (Gas Chromatography): Useful for assessing volatile impurities and can also be used as an orthogonal method to HPLC for purity determination.[14]
Impurity Profile
A detailed CoA will list known and unknown impurities. According to ICH Q3A(R2) guidelines for new drug substances, impurities present at a level of 0.05% or higher should generally be reported.[6][15]
-
Process-Related Impurities: These arise from the synthetic route. For 2-Butylpiperidine, potential impurities could include unreacted starting materials, reagents, or by-products from incomplete reactions or side reactions. Common synthetic routes for piperidines include the reduction of corresponding pyridines or cyclization reactions.[16] Impurities could therefore include the corresponding pyridine precursor or isomers.
-
Residual Solvents: The manufacturing process often uses solvents, and their removal must be ensured. The CoA should report residual solvent levels, which are typically determined by headspace GC-MS. ICH Q3C provides guidelines on acceptable limits for various solvents based on their toxicity.[3]
-
Water Content: Usually determined by Karl Fischer titration. Excess water can affect reaction stoichiometry and stability.
-
Heavy Metals: While more critical for the final API, limits on heavy metals are often included for high-purity intermediates.
Incoming Quality Control (QC) Workflow
Even with a comprehensive CoA from a reputable supplier, it is prudent for a drug development organization to perform in-house QC checks. This verifies the supplier's data and ensures the material has not degraded during transit or storage.
Caption: A typical incoming quality control workflow for a pharmaceutical intermediate.
Experimental Protocol: HPLC Purity Verification
This protocol provides a general method for the purity verification of 2-Butylpiperidine, HCl. Method optimization will be required for specific instruments and impurity profiles.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as piperidines have poor UV absorbance at higher wavelengths).
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a reference standard of 2-Butylpiperidine, HCl and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to make a 1 mg/mL solution.
-
Sample Solution: Prepare the incoming material in the same manner as the standard solution.
-
-
Chromatographic Run:
-
Inject 10 µL of the sample solution.
-
Run a gradient elution, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks. This represents the purity of the sample.
-
Compare the retention time of the main peak in the sample to that of the reference standard for identity confirmation.
-
Conclusion
Sourcing high-purity 2-Butylpiperidine, HCl is a multi-faceted process that extends beyond simply placing an order. It requires a thorough evaluation of suppliers, a critical interpretation of analytical data, and a robust internal quality control process. By understanding the potential synthetic impurities, demanding comprehensive Certificates of Analysis, and verifying purity with orthogonal analytical methods, researchers and drug development professionals can build a solid foundation for their research, ensuring reproducibility, and mitigating risks in the path to developing new medicines.
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Khabnadideh, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6598. [Link]
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ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]
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Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America, 42(6), 232-241. [Link]
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International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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ResearchGate. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]
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Journal of Chemical and Pharmaceutical Research. (2010). Synthesis of Trimetazidine Hydrochloride impurity by conventional method. [Link]
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Bavaria Pharma. 2-chloroethyl Piperidine Hcl at Best Price in Vadodara, Gujarat. [Link]
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European Medicines Agency. (2006). ICH harmonised tripartite guideline - Impurities in new drug substances Q3A(R2). [Link]
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A Comprehensive Safety and Handling Guide for 2-Butylpiperidine, HCl in the Laboratory
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the safe handling, storage, and disposal of 2-Butylpiperidine hydrochloride (HCl) in a laboratory setting. It is designed for professionals in research and drug development who require a deep, technical understanding of the compound's potential hazards and the necessary control measures.
A critical aspect of handling this compound is the limited availability of specific toxicological and safety data for 2-Butylpiperidine, HCl itself. Therefore, this guide is built upon a foundational principle of chemical safety: evaluating the hazards of a substance based on its structural analogues and functional groups. The protocols and precautions outlined herein are synthesized from authoritative data on the parent compound, piperidine, and general principles for handling amine hydrochloride salts. This conservative approach ensures a high margin of safety.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of 2-Butylpiperidine, HCl is the first step in a robust safety protocol. The risk profile is a composite of the piperidine ring system's toxicity and the properties conferred by its hydrochloride salt form.
Toxicological Profile (Inferred from Piperidine Analogues)
The primary hazards are associated with the piperidine moiety. Piperidine is classified as highly toxic and corrosive.[1][2][3]
-
Acute Toxicity: Piperidine is harmful if swallowed, and toxic in contact with skin or if inhaled.[4] Sublethal effects observed in animal studies include respiratory distress, tremors, and decreased motor activity.[3] It is imperative to assume 2-Butylpiperidine, HCl shares this potential for acute toxicity through all routes of exposure.
-
Corrosivity: Piperidine is known to cause severe skin burns and eye damage.[1][3][5] Contact can lead to rapid tissue destruction. The hydrochloride salt, while a solid, can cause severe irritation and burns, particularly upon contact with moist tissues where it can hydrolyze and exert its acidic and corrosive properties.
-
Respiratory Irritation: Inhalation of piperidine vapors can cause sore throat, coughing, and labored breathing.[6] As a solid, 2-Butylpiperidine, HCl poses a risk of respiratory tract irritation if inhaled as a dust.
Physical and Chemical Hazards
-
Flammability: While the parent compound, piperidine, is a highly flammable liquid[2], its hydrochloride salt is a solid and is less volatile, reducing the immediate fire risk. However, the dust can potentially form combustible mixtures in the air, and contact with strong bases can liberate the flammable 2-butylpiperidine freebase.[7]
-
Reactivity: The compound is incompatible with strong oxidizing agents, strong acids, and bases.[7][8] Reaction with strong bases will neutralize the hydrochloride salt, releasing the organic 2-butylpiperidine freebase, which is more volatile and flammable.
-
Hygroscopicity: Like many hydrochloride salts, it may be hygroscopic, meaning it can absorb moisture from the air.[7] This can affect the physical properties and handling of the material.
Physicochemical & GHS Classification Data
The known properties of 2-Butylpiperidine, HCl are summarized below.
| Property | Value | Source |
| CAS Number | 72939-23-2 | [9][10] |
| Molecular Formula | C₉H₂₀ClN | [10] |
| Molecular Weight | 177.72 g/mol | [9][11] |
| Purity | Typically ≥95% | [9][10] |
| Form | Solid | [7] |
Based on the data from its parent compounds, an extrapolated GHS classification is provided to guide handling procedures.
| Hazard Class | Category | Hazard Statement (Extrapolated) |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed[12][13] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2][4] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[4] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation[5][12] |
| Serious Eye Damage/Irritation | Category 1 or 2 | H318/H319: Causes serious eye damage or Causes serious eye irritation[5][12] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to hazard control is essential. The hierarchy of controls prioritizes engineering and administrative solutions over reliance on PPE alone.
Caption: The Hierarchy of Controls prioritizes systematic safety measures.
Primary Engineering Controls
-
Chemical Fume Hood: All handling of 2-Butylpiperidine, HCl, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[14][15] This is the most critical engineering control to prevent inhalation of dust or potential vapors and to contain spills.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][16]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[14][17]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Selections must be based on the highest potential for hazard.[8][14]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields and a face shield.[14][16] | Protects against splashes of solutions and airborne dust particles from reaching the eyes and face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][14] | Prevents skin contact and absorption. It is crucial to check the glove manufacturer's compatibility data and to double-glove when handling concentrated solutions. |
| Body Protection | A flame-retardant laboratory coat and a chemical-resistant apron.[14] | Protects against contamination of personal clothing and provides a barrier against spills. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and acid gases.[14][15] | Required when handling the powder outside of a fume hood (a scenario that should be avoided) or if aerosolization is possible. |
Standard Operating Procedures (SOPs)
Adherence to established protocols minimizes risk during routine laboratory operations.
Safe Storage and Segregation
-
Location: Store in a cool, dry, well-ventilated, and securely locked area.[12][18]
-
Container: Keep the container tightly closed to prevent absorption of moisture and contamination.[2] The container should be made of corrosion-resistant material.[2]
-
Segregation: Store away from incompatible materials, especially strong bases, acids, and oxidizing agents.[8] Designate a specific storage area for piperidine derivatives away from general chemical stores.
Step-by-Step Handling and Dispensing Protocol (Solid)
-
Preparation: Don all required PPE (face shield, goggles, lab coat, chemical-resistant gloves) before entering the designated handling area.
-
Work Area Setup: Ensure the chemical fume hood is on and operating correctly. Place a plastic-backed absorbent pad on the work surface to contain minor spills.
-
Grounding: If transferring large quantities where static electricity could be a concern, ensure containers are properly grounded and bonded.[2]
-
Dispensing: Carefully open the container inside the fume hood. Use a dedicated spatula or scoop to weigh the desired amount of 2-Butylpiperidine, HCl into a tared, sealed container. Avoid creating dust.
-
Closing: Securely close the primary container immediately after dispensing.
-
Cleanup: Decontaminate the spatula and any surfaces. Wipe the exterior of the weighing vessel before removing it from the fume hood.
-
Hand Washing: After the procedure is complete and PPE is removed, wash hands and forearms thoroughly with soap and water.[2][19]
Waste Accumulation and Disposal
-
Classification: All waste containing 2-Butylpiperidine, HCl, including contaminated consumables (gloves, wipes, pads) and empty containers, must be treated as hazardous waste.[18][20]
-
Containers: Use designated, properly labeled, and sealed hazardous waste containers.[17] Do not overfill liquid waste containers; leave at least 25% headspace.[17]
-
Disposal: Arrange for collection by a licensed hazardous waste disposal company. Follow all local, regional, and national regulations.[12][18][20] Never dispose of this chemical down the drain.[7]
Emergency Response Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Exposure Response
Immediate action is critical. The following table outlines the initial steps for any exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[15][21] While rinsing, remove all contaminated clothing, shoes, and jewelry.[15][21] Seek immediate medical attention.[15] |
| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes.[5][15] Forcibly hold the eyelids open to ensure thorough rinsing of the entire eye surface.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5] |
| Inhalation | Move the affected person to fresh air immediately.[15][21] If breathing is difficult or has stopped, administer artificial respiration or oxygen.[15] Seek immediate medical attention.[15] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water.[5][12] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[12][13] |
Spill Response
The response to a spill depends on its scale. This workflow outlines the general procedure.
Caption: A logical workflow for responding to a chemical spill.
Protocol for a Minor Spill (<100g, contained in a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE, including a respirator if necessary.
-
Contain: Cover the spill with an inert absorbent material like sand, diatomaceous earth, or a commercial spill kit.[5]
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.[1][8]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Seal and label the waste container for proper disposal.[15]
For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[15]
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8]
-
Hazards: In case of fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas may be liberated.[5][7]
-
Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[5][8]
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Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]
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SDS US. (2022, July 28). [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. [Link]
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SAFETY DATA SHEET - Piperidine hydrochloride. (2023, August 11). [Link]
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GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]
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Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. [Link]
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Centers for Disease Control and Prevention (CDC). (2024, April 10). What to Do in a Chemical Emergency. [Link]
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National Center for Biotechnology Information (NCBI). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
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PubChem. 2-Propylpiperidine hydrochloride | C8H18ClN | CID 11156. [Link]
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PubChem. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721. [Link]
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UC San Diego Blink. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]
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Application Note: A Practical Guide to the Synthesis of 2-Butylpiperidine HCl Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal building block for interacting with biological targets.[4] Specifically, 2-substituted piperidines, such as 2-butylpiperidine, serve as crucial starting points for developing novel therapeutics.
Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization in drug discovery.[5] By systematically modifying a lead compound and assessing the impact on its biological activity, researchers can identify key structural features responsible for potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive, field-proven guide for the synthesis of a library of 2-butylpiperidine derivatives, culminating in their isolation as stable hydrochloride (HCl) salts, ready for biological evaluation. We will delve into the causality behind procedural choices, offering a robust framework for researchers in drug development.
Core Synthetic Strategy: From Pyridine to a Derivatized Piperidine Library
The most direct and atom-economical route to 2-butylpiperidine is the catalytic hydrogenation of its aromatic precursor, 2-butylpyridine.[3] This foundational step is followed by functionalization of the piperidine nitrogen to generate chemical diversity for SAR studies. The final step involves converting the derivatives into their HCl salts, which confers significant advantages for handling, stability, and aqueous solubility.[6][7]
Caption: Overall workflow for the synthesis of 2-butylpiperidine HCl derivatives.
Phase 1 Protocol: Catalytic Hydrogenation of 2-Butylpyridine
The reduction of the aromatic pyridine ring requires a potent catalytic system due to its inherent stability.[3] While various catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can be used, rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃), are often preferred for their high selectivity and efficacy under milder conditions, which helps to prevent over-reduction or C-N bond cleavage.[2][8]
Rationale for Reagent Selection:
-
Catalyst (Rh₂O₃): A stable, commercially available rhodium compound that effectively reduces various functionalized pyridines under mild conditions.[2]
-
Solvent (2,2,2-Trifluoroethanol - TFE): TFE has been shown to be an excellent solvent for this transformation, promoting the reaction's efficiency.[2][8]
-
Hydrogen Source (H₂ gas): The direct use of hydrogen gas is the most common and efficient method for this type of reduction.
Detailed Experimental Protocol: Synthesis of 2-Butylpiperidine (Free Base)
-
Reactor Setup: To a high-pressure reactor vessel (e.g., a Parr shaker or autoclave), add 2-butylpyridine (1.0 eq).
-
Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add Rh₂O₃ (0.5 mol%). Add anhydrous 2,2,2-trifluoroethanol (TFE) to achieve a substrate concentration of ~0.8 M.[2]
-
Reaction Execution:
-
Reaction Monitoring & Work-up:
-
After cooling the reactor to room temperature, carefully vent the excess hydrogen gas.
-
Monitor the reaction completion by TLC or GC-MS.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with a small amount of TFE or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-butylpiperidine as a free base, which is typically an oil. The product should be stored under an inert atmosphere.
-
Phase 2 Protocol: N-Functionalization for SAR Library Generation
With the 2-butylpiperidine core synthesized, the secondary amine is now available for functionalization. Reductive amination and nucleophilic substitution are common methods to introduce a variety of substituents (R-groups) at the N1 position, allowing for the systematic exploration of the SAR.[9]
Representative Protocol: N-Benzylation of 2-Butylpiperidine
-
Reagent Setup: In a round-bottom flask, dissolve 2-butylpiperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).
-
Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Filter off the solid base and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the N-benzyl-2-butylpiperidine.
-
This protocol can be adapted for a wide range of alkyl halides, acyl chlorides, or sulfonyl chlorides to generate a diverse library of derivatives.
Phase 3 Protocol: Conversion to Hydrochloride (HCl) Salts
Converting the final amine derivatives to their HCl salts is a critical step. The free base is often a liquid or a low-melting solid, which can be difficult to handle, purify, and weigh accurately.[6] The HCl salt is typically a stable, crystalline solid with improved solubility in polar solvents used for biological assays.[6][7]
Rationale for Salt Formation:
-
Stability: Salts are generally more chemically and physically stable than their free base counterparts.[6]
-
Handling: Crystalline solids are easier to weigh and handle than oils.
-
Solubility: Hydrochloride salts usually exhibit higher solubility in aqueous media, which is essential for in vitro biological testing.[10]
-
Purification: Crystallization of the salt can be an effective final purification step.[11]
Detailed Experimental Protocol: HCl Salt Formation
-
Dissolution: Dissolve the purified N-substituted-2-butylpiperidine derivative (1.0 eq) in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane) dropwise with stirring. Add approximately 1.05 to 1.1 equivalents of HCl.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white or off-white solid. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by gently scratching the inside of the flask with a glass rod.
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
-
Drying: Dry the resulting HCl salt under vacuum to remove residual solvent. The melting point of the crystalline salt can be determined as an indicator of purity.
Data Summary and Characterization
Each synthesized compound must be rigorously characterized to confirm its structure and purity. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: Used to confirm the presence of the butyl group, the piperidine ring protons, and the newly introduced N-substituent. Upon conversion to the HCl salt, protons adjacent to the nitrogen will typically shift downfield due to the electron-withdrawing effect of the protonated nitrogen.[6]
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
Mass Spectrometry (HRMS or LC-MS): Determines the molecular weight of the synthesized compound, confirming its elemental composition.
Table 1: Representative Data for a Hypothetical 2-Butylpiperidine SAR Library
| Compound ID | N-Substituent (R) | Synthetic Yield (%) | HCl Salt M.p. (°C) | Biological Activity (IC₅₀, nM) |
| SAR-001 | -H | 92 (free base) | 245-248[11] | >10,000 |
| SAR-002 | -CH₃ | 85 | 198-201 | 5,620 |
| SAR-003 | -CH₂Ph (Benzyl) | 88 | 210-213 | 1,250 |
| SAR-004 | -C(O)Ph (Benzoyl) | 91 | 185-188 | 875 |
Troubleshooting Guide
Caption: Troubleshooting decision tree for the catalytic hydrogenation step.
References
-
Zhang, W., et al. (2017). On the General Character of Iridium-Catalyzed Asymmetric Hydrogenation of N-Protected Indoles. Angewandte Chemie International Edition, 56(39), 11931-11935. [Link]
-
Krasselt, M., et al. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 1(15), 4821-4828. [Link]
-
Dandamudi, M., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(11), 2635-2661. [Link]
-
Ye, N., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(14), 3247-3257. [Link]
-
Huang, H., et al. (2020). Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. ACS Chemical Neuroscience, 11(17), 2645-2654. [Link]
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O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperine: five- and six-membered ring N-heterocycles of biological and medicinal significance. Journal of Chemical Education, 77(12), 1609. [Link]
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Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(4), 735-740. [Link]
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Chen, F., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. [Link]
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Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(38), 7541-7550. [Link]
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Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. ResearchGate. [Link]
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Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. [Link]
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ResearchGate (2016). Convert N-alkyl Piperidine to salt? ResearchGate Q&A. [Link]
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Pauk, K., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 738. [Link]
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Jain, N., & Kumar, D. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(6). [Link]
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Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology. [Link]
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Application Notes & Protocols: Exploring the Catalytic Potential of 2-Butylpiperidine, HCl in Asymmetric Organic Synthesis
Disclaimer: Extensive literature searches do not yield specific, documented applications of 2-Butylpiperidine hydrochloride as a primary catalyst in asymmetric synthesis. This guide is presented as a conceptual and predictive framework based on the well-established principles of organocatalysis and the known reactivity of structurally similar chiral piperidine derivatives. The protocols herein are representative examples adapted from literature and are intended as validated starting points for the investigation and optimization of 2-Butylpiperidine, HCl in novel catalytic applications.
Introduction: The Piperidine Scaffold in Organocatalysis
The piperidine ring is a privileged structural motif, prevalent in a vast array of natural products and pharmaceutical agents.[1] Beyond its role as a core component of bioactive molecules, the chiral piperidine scaffold has emerged as a powerful tool in the field of asymmetric organocatalysis.[2][3] The conformational rigidity of the piperidine chair form, combined with stereodirecting substituents, allows for the creation of a well-defined chiral environment. This environment can effectively control the facial selectivity of approaching substrates, leading to high levels of enantioselectivity in a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions.[1][4]
2-Butylpiperidine, a chiral secondary amine, embodies the key features required for an effective aminocatalyst. The secondary amine is poised to engage in two primary modes of catalytic activation with carbonyl compounds: the formation of a nucleophilic enamine and an electrophilic iminium ion . The butyl group at the C2 position is expected to provide significant steric bulk, creating a chiral pocket that shields one face of the reactive intermediate, thereby directing the stereochemical outcome of the reaction.
This document serves as a guide for researchers, scientists, and drug development professionals interested in exploring the untapped catalytic potential of 2-Butylpiperidine, HCl. We will dissect its theoretical catalytic cycles, propose its application in key asymmetric transformations, and provide robust, adaptable starting protocols for its experimental validation.
Part 1: Fundamental Principles and Catalytic Activation
As a secondary amine salt, 2-Butylpiperidine, HCl must first be converted to its free base form to function as a nucleophilic catalyst. This is typically achieved by a simple acid-base workup. Once liberated, the free amine can initiate catalysis.
Catalyst Activation: From Hydrochloride Salt to Free Base
The active catalytic species is the neutral secondary amine. The hydrochloride salt is stable and easy to handle, but the proton must be removed to unmask the lone pair on the nitrogen atom.
Protocol: Liberation of Free 2-Butylpiperidine
-
Dissolve 2-Butylpiperidine, HCl in deionized water (approx. 0.5 M solution).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise while stirring until the pH of the solution reaches >12.
-
Transfer the aqueous solution to a separatory funnel and extract the free amine with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the free 2-butylpiperidine base.
-
Critical Step: The free base should be used immediately or stored under an inert atmosphere (Argon or Nitrogen) as amines can be susceptible to oxidation.
The Dual Modes of Aminocatalysis
2-Butylpiperidine is predicted to operate via two primary, powerful catalytic cycles, enabling a broad range of synthetic transformations.
-
Enamine Catalysis: The catalyst reacts with a ketone or aldehyde to form a chiral, nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., a Michael acceptor). The steric hindrance from the C2-butyl group is crucial for dictating the facial selectivity of this attack. Hydrolysis of the resulting iminium ion regenerates the catalyst and delivers the enantioenriched product.
-
Iminium Ion Catalysis: The catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack. The C2-butyl group shields one face of the iminium ion, directing the incoming nucleophile to the opposite face.
Below are the generalized catalytic cycles visualized using Graphviz.
Caption: Generalized Enamine Catalysis Cycle.
Caption: Experimental workflow for a catalyzed Michael addition.
General Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
-
To a flame-dried round-bottom flask under an argon atmosphere, add β-nitrostyrene (0.5 mmol, 1.0 equiv.), the desired solvent (2.0 mL), and an acidic co-catalyst if required (e.g., benzoic acid, 0.05 mmol, 10 mol%).
-
Cool the mixture to the desired temperature (e.g., room temperature or 0 °C).
-
Add the free base of 2-Butylpiperidine (0.1 mmol, 20 mol%).
-
Add cyclohexanone (1.5 mmol, 3.0 equiv.) dropwise over 5 minutes.
-
Stir the reaction mixture vigorously for the specified time (typically 24-72 hours), monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Table 1: Parameters for Optimization of the Michael Addition
| Parameter | Range to Investigate | Rationale |
| Catalyst Loading | 5 - 30 mol% | Balances reaction rate and cost. Lower loading may require longer reaction times. |
| Solvent | Toluene, CH₂Cl₂, THF, CHCl₃ | Solvent polarity can significantly impact transition state stability and catalyst solubility. |
| Temperature | -20 °C to 40 °C | Lower temperatures often lead to higher enantioselectivity but slower reaction rates. |
| Acidic Additive | Acetic Acid, Benzoic Acid | Can assist in the protonation of the nitro group, enhancing its electrophilicity, and facilitate catalyst turnover. |
| Equivalents of Nucleophile | 2 - 10 equiv. | Using an excess of the ketone can push the equilibrium towards the product. |
Application 2: Knoevenagel Condensation
Piperidine itself is a classic base catalyst for the Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl. [5]Using a substituted piperidine like 2-butylpiperidine could influence reaction rates and, in specific cases, potentially induce diastereoselectivity with chiral substrates.
General Protocol: Piperidine-Catalyzed Knoevenagel Condensation
-
In a round-bottom flask, combine an aldehyde (e.g., 4-chlorobenzaldehyde, 5 mmol, 1.0 equiv.) and an active methylene compound (e.g., malononitrile, 5 mmol, 1.0 equiv.) in a suitable solvent like ethanol (15 mL). [5]2. Add 2-Butylpiperidine (free base, 0.5 mmol, 10 mol%) to the solution.
-
Stir the mixture at room temperature. The reaction is often rapid and may result in the precipitation of the product.
-
Monitor the reaction by TLC. For solid products, the reaction can be stopped once precipitation ceases.
-
Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product is soluble, remove the solvent under reduced pressure and purify by recrystallization or column chromatography.
Table 2: Knoevenagel Condensation - Scope and Conditions
| Aldehyde | Active Methylene Compound | Typical Conditions | Expected Product |
| Aromatic Aldehydes | Malononitrile | EtOH, RT, 1-6h | Arylidene Malononitrile |
| Heteroaromatic Aldehydes | 2-Cyanoacetamide | EtOH, RT, 4-24h | (E)-2-Cyano-3-(het)arylacrylamide [5] |
| Aliphatic Aldehydes | Ethyl Cyanoacetate | Toluene, reflux, 2-8h | Alkylidene Cyanoacetate |
Part 3: Scientific Integrity and Outlook
As a Senior Application Scientist, it is imperative to underscore that the protocols and applications detailed above are predictive. They are built upon the solid foundation of aminocatalysis but require rigorous experimental validation for 2-Butylpiperidine, HCl. The true efficacy, substrate scope, and stereoselectivity of this catalyst remain an open and exciting area for investigation.
Key Areas for Future Research:
-
Comprehensive Screening: Test 2-Butylpiperidine in a wide range of well-established organocatalytic reactions (Aldol, Mannich, α-amination, etc.).
-
Co-catalyst and Additive Effects: Systematically study the impact of acidic or basic additives on reaction rates and selectivities.
-
Mechanistic Studies: Employ kinetic and computational studies to elucidate the transition states and understand the precise role of the C2-butyl group in stereodifferentiation.
The exploration of new catalysts is fundamental to advancing synthetic organic chemistry. 2-Butylpiperidine, HCl represents a readily available yet unexplored tool. With the conceptual framework and foundational protocols provided in this guide, researchers are well-equipped to unlock its potential and contribute new, powerful transformations to the synthetic chemist's toolkit.
References
-
Title: Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Source: PMC - NIH, 2016. URL: [Link]
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Title: Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Source: Organic Letters - ACS Publications, 2002. URL: [Link]
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Title: Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Source: Chemical Communications, 2022. URL: [Link]
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: PMC - PubMed Central, 2023. URL: [Link]
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Title: Piperidine as an organocatalyst. Source: ResearchGate, N.A. URL: [Link]
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Title: Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives. Source: ResearchGate, N.A. URL: [Link]
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Title: Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines. Source: PubMed, 2011. URL: [Link]
-
Title: Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. Source: ChemistryViews, 2024. URL: [Link]
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Title: Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Source: PMC - NIH, 2021. URL: [Link]
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI, 2023. URL: [Link]
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Title: Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Source: PubMed, 2016. URL: [Link]
-
Title: Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Source: PubMed, 2011. URL: [Link]
-
Title: Biologically active compounds synthesized by asymmetric Michael addition. Source: ResearchGate, N.A. URL: [Link]
-
Title: A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Source: PMC - NIH, 2010. URL: [Link]
-
Title: Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Source: MDPI, 2020. URL: [Link]
-
Title: The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Source: DR-NTU (Nanyang Technological University), N.A. URL: [Link]
-
Title: Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Source: PMC - PubMed Central, 2024. URL: [Link]
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Application Notes and Protocols for 2-Butylpiperidine, HCl in Neuropharmacology Research
Abstract
These application notes provide a comprehensive guide for the investigation of 2-Butylpiperidine, HCl, a synthetic piperidine derivative, within a neuropharmacological research context. This document outlines the compound's putative mechanisms of action, detailed protocols for its characterization, and best practices for experimental design and data interpretation. We cover essential in vitro techniques, including radioligand binding and functional uptake assays for key CNS targets, as well as foundational in vivo methodologies for assessing behavioral and neurochemical outcomes in rodent models. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the neuropharmacological profile of 2-Butylpiperidine, HCl and similar piperidine-based compounds.
Introduction and Scientific Background
Piperidine derivatives represent a significant class of compounds in neuropharmacology due to their structural presence in numerous alkaloids and synthetic drugs targeting the central nervous system (CNS). 2-Butylpiperidine, HCl is a specific analogue whose pharmacological profile is not extensively detailed in public literature, making it a novel candidate for investigation. Structurally similar compounds, particularly substituted piperidines, are known to interact with a variety of neuronal targets, including G protein-coupled receptors (GPCRs), neurotransmitter transporters, and ion channels.[1][2][3]
Several piperidine-based molecules have demonstrated high affinity for sigma receptors (σ1 and σ2), which are unique intracellular proteins involved in modulating calcium signaling, ion channel function, and neurotransmitter release.[1][4][5] Ligands for sigma receptors are being investigated for their potential as antipsychotic, antidepressant, and neuroprotective agents.[1][4] Furthermore, the piperidine scaffold is a key component of ligands that bind to monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), which are critical targets for antidepressants and psychostimulants.[6][7]
Given this background, the primary hypothesis for investigating 2-Butylpiperidine, HCl is its potential interaction with sigma receptors and/or monoamine transporters. This guide provides the necessary protocols to test this hypothesis, from initial target binding affinity to functional consequences in cellular and whole-animal systems.
Safety, Handling, and Compound Preparation
Trustworthiness in research begins with safety. Proper handling of any novel chemical is paramount. While a specific Safety Data Sheet (SDS) for 2-Butylpiperidine, HCl is not available, guidelines for similar piperidine compounds should be strictly followed.
2.1. Hazard Assessment Piperidine and its derivatives are often classified as flammable liquids and vapors, harmful if swallowed, and can cause severe skin and eye irritation or burns.[8][9] Acute toxicity upon inhalation or dermal contact is also a significant risk.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10] Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8][9]
-
Storage: Store 2-Butylpiperidine, HCl in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[9] Dispose of chemical waste in accordance with institutional and local government regulations.
2.2. Preparation of Stock Solutions For experimental use, a concentrated stock solution should be prepared in a suitable solvent.
-
Solvent Selection: Given the hydrochloride salt form, 2-Butylpiperidine, HCl is expected to be soluble in aqueous solutions (e.g., sterile water, phosphate-buffered saline) and polar organic solvents like DMSO. Initial solubility tests are recommended.
-
Stock Preparation: Accurately weigh the compound and dissolve in the chosen solvent to create a high-concentration stock (e.g., 10 mM). For cell-based assays, DMSO is common, but the final concentration in the assay medium should not exceed 0.5% to avoid solvent-induced artifacts.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
In Vitro Characterization: Target Engagement and Function
The first step in characterizing a novel compound is to determine its binding affinity and functional effect on putative molecular targets. Based on the piperidine scaffold, the dopamine transporter (DAT), serotonin transporter (SERT), and sigma-1 (σ1) receptor are primary targets of interest.
3.1. Radioligand Binding Assays
These assays quantify the affinity of a test compound for a specific receptor or transporter by measuring its ability to compete with a known high-affinity radiolabeled ligand.
Table 1: Example Target Panel and Radioligands
| Target | Radioligand | Non-Specific Ligand | Tissue/Cell Source |
| DAT | [³H]WIN 35,428 | 10 µM GBR 12909 | HEK293 cells expressing human DAT[11] |
| SERT | [³H]Imipramine | 200 µM Imipramine | HEK293 cells expressing human SERT[12] |
| σ1 Receptor | -Pentazocine | 10 µM Haloperidol | Rat liver homogenates[13] |
Protocol 3.1.1: DAT Radioligand Binding Assay
This protocol is adapted from standard methodologies for determining inhibitor affinity at the dopamine transporter.[6][11]
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human DAT.
-
Harvest cells and homogenize in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[11]
-
Resuspend the pellet in fresh binding buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Assay Setup (96-well plate):
-
Total Binding: Add 50 µL binding buffer, 50 µL of [³H]WIN 35,428 (final concentration ~2-4 nM), and 100 µL of membrane suspension (~20-50 µg protein).
-
Non-Specific Binding (NSB): Add 50 µL of 10 µM GBR 12909, 50 µL of [³H]WIN 35,428, and 100 µL of membrane suspension.
-
Competition: Add 50 µL of varying concentrations of 2-Butylpiperidine, HCl (e.g., 0.1 nM to 10 µM), 50 µL of [³H]WIN 35,428, and 100 µL of membrane suspension.
-
-
Incubation & Filtration:
-
Quantification & Analysis:
-
Place filters in scintillation vials with scintillation cocktail.
-
Measure radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the inhibition constant (Ki) from the IC50 value (concentration of compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
-
Workflow Diagram 1: Radioligand Binding Assay This diagram illustrates the logical flow of the competitive binding assay protocol.
Caption: Workflow for a competitive radioligand binding assay.
3.2. Functional Neurotransmitter Uptake Assay
This assay measures the functional consequence of binding to a transporter—the inhibition of neurotransmitter reuptake. It is a critical step to confirm whether the compound is an antagonist (inhibitor) or has no functional effect.
Protocol 3.2.1: [³H]Dopamine Uptake Inhibition Assay
This protocol measures the ability of 2-Butylpiperidine, HCl to block the uptake of dopamine into cells expressing DAT.[14]
-
Cell Plating:
-
Assay Procedure:
-
On the day of the assay, gently wash the cells once with pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES).
-
Add 100 µL of uptake buffer containing varying concentrations of 2-Butylpiperidine, HCl. For controls, use buffer alone (100% uptake) or a known DAT inhibitor like nomifensine (10 µM) for non-specific uptake.[11]
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate uptake by adding 50 µL of buffer containing [³H]Dopamine (final concentration ~10-20 nM).[11]
-
-
Termination and Lysis:
-
Quantification & Analysis:
-
Transfer the lysate from each well to a scintillation vial with scintillation cocktail.
-
Measure radioactivity (CPM) using a scintillation counter.
-
Plot the percent inhibition against the log concentration of 2-Butylpiperidine, HCl to determine the IC50 value.
-
In Vivo Characterization: Behavioral and Neurochemical Effects
In vivo studies are essential to understand how the molecular actions of a compound translate into physiological and behavioral effects in a whole organism. Rodent models are standard for this stage of neuropharmacological investigation.[16][17]
4.1. Assessment of Locomotor Activity (Open Field Test)
The open field test is a fundamental assay to assess general locomotor activity and anxiety-like behavior in rodents.[18][19] Changes in locomotion can indicate stimulant or sedative effects, which are common outcomes for compounds acting on the dopamine system.[20]
Protocol 4.1.1: Open Field Test in Mice
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm), typically made of non-porous material for easy cleaning.[20] The arena is often divided into a central and a peripheral zone by software. An overhead camera records the session.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer 2-Butylpiperidine, HCl or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal, i.p.) at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure:
-
Data Analysis:
-
The software will automatically score key parameters. Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Table 2: Key Parameters for Open Field Test Analysis
| Parameter | Measured Behavior | Potential Interpretation of Change |
| Total Distance Traveled | General locomotor activity | Increase: Hyperlocomotion (stimulant effect). Decrease: Sedation or motor impairment. |
| Time in Center Zone | Anxiety-like behavior / Thigmotaxis | Decrease: Anxiogenic effect. Increase: Anxiolytic effect. |
| Rearing Frequency | Exploratory behavior | Decrease: Sedation or reduced exploration. |
| Stereotypy Counts | Repetitive, purposeless movements | Increase: High doses of dopaminergic agents can induce stereotypy. |
4.2. In Vivo Neurochemical Monitoring (Microdialysis)
Microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[21][22][23] This allows for a direct assessment of how a compound alters neurotransmitter release and reuptake in vivo.
Protocol 4.2.1: Microdialysis for Dopamine & Serotonin
-
Surgical Implantation:
-
Anesthetize the rodent and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting a brain region of interest (e.g., nucleus accumbens or striatum for dopamine, prefrontal cortex for serotonin).
-
Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[24]
-
Allow the system to equilibrate and collect baseline samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
-
Drug Administration & Sample Collection:
-
Administer 2-Butylpiperidine, HCl or vehicle.
-
Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels over time.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify dopamine, serotonin, and their metabolites.[25]
-
-
Data Interpretation:
-
Express post-drug neurotransmitter levels as a percentage of the pre-drug baseline. An increase in extracellular dopamine or serotonin following administration of 2-Butylpiperidine, HCl would strongly support its role as a DAT or SERT inhibitor, respectively.
-
Workflow Diagram 2: In Vivo Experimental Pipeline This diagram shows the sequence of in vivo experiments for neuropharmacological profiling.
Caption: A typical workflow for in vivo compound characterization.
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- Szałek, A., et al. (2016). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC - PubMed Central.
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Application Notes & Protocols: The Utility of 2-Butylpiperidine HCl in Modern Medicinal Chemistry
Foreword: The Piperidine Scaffold in Drug Discovery
The piperidine ring is one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1] Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids stems from its favorable physicochemical properties.[1][2] As a saturated heterocycle, it imparts a three-dimensional character to molecules, which can lead to enhanced binding interactions with complex biological targets, an approach often termed "escaping flatland".[2][3] The nitrogen atom provides a key handle for synthetic modification and can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, modulating a compound's solubility and pharmacokinetic profile.[4]
This guide focuses on a specific, valuable derivative: 2-Butylpiperidine, available as its hydrochloride salt (CAS No. 72939-23-2).[5][6] The introduction of a butyl group at the 2-position significantly increases the lipophilicity of the piperidine core. This modification can enhance membrane permeability and facilitate entry into the central nervous system (CNS). Furthermore, the butyl chain can engage in hydrophobic interactions within protein binding pockets, potentially increasing potency and selectivity for a given target. These application notes will explore the strategic use of this building block and provide detailed protocols for its derivatization, empowering researchers to leverage its full potential in drug discovery campaigns.
Part 1: Core Applications and Therapeutic Potential
The 2-butylpiperidine scaffold serves as a foundational element in the design of novel therapeutics across multiple disease areas. Its structural features make it particularly suitable for targeting proteins where a combination of a basic nitrogen center and a hydrophobic appendage is required for optimal binding.
Agents Targeting the Central Nervous System (CNS)
The piperidine moiety is a cornerstone of many CNS-active drugs.[4] Derivatives of 2-butylpiperidine are particularly promising as inhibitors of neurotransmitter transporters.
-
Dopamine Transporter (DAT) Inhibitors: A series of (bisarylmethoxy)butylpiperidine derivatives were investigated as dual-activity ligands for the dopamine transporter (DAT) and dopamine/serotonin receptors.[7] These compounds were designed as potential treatments for cocaine addiction. The butylpiperidine fragment serves to occupy a hydrophobic pocket in the transporter protein, contributing to high binding affinity. Compounds in this class demonstrated affinities for DAT in the nanomolar range and were effective at attenuating cocaine-induced hyperlocomotion in preclinical models.[7]
-
Multitarget Agents for Alzheimer's Disease (AD): The complexity of Alzheimer's disease necessitates the development of multi-target-directed ligands.[8][9] Piperidine derivatives are frequently used to design inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8] The 2-butylpiperidine scaffold can be elaborated with other pharmacophores to create molecules that also inhibit amyloid-beta (Aβ) aggregation and possess antioxidant properties, addressing multiple facets of AD pathology.[10][11]
Antiviral Agents
Piperidine-based compounds have been identified as potent inhibitors of various viruses, notably influenza and HIV.[12][13]
-
Influenza Virus Inhibitors: Structure-activity relationship (SAR) studies have revealed that certain piperidine derivatives can interfere with the early-to-middle stages of influenza virus replication.[12][14] While specific examples using a 2-butyl substituent are not extensively published, the general principle involves functionalizing the piperidine nitrogen to interact with viral proteins. The 2-butyl group would serve to modulate the lipophilicity and overall shape of the molecule to optimize these interactions. Optimized compounds from related piperidine series have shown excellent inhibitory activity against multiple influenza strains with EC50 values as low as 0.05 μM.[14][15]
Local Anesthetics
The piperidine ring is a key structural component in several clinically used local anesthetics, including ropivacaine and bupivacaine.[16][17] These drugs function by blocking voltage-gated sodium channels in neuronal membranes, thereby preventing the propagation of pain signals.[18]
-
Modulation of Anesthetic Properties: The efficacy and duration of action of local anesthetics are closely tied to their lipophilicity. The 2-butyl group on the piperidine ring can enhance the compound's ability to partition into the lipid bilayer of the nerve cell membrane. SAR studies on related alkynylpiperidine derivatives have shown that the nature of the alkyl substituent significantly impacts anesthetic activity.[19] By derivatizing the nitrogen of 2-butylpiperidine with appropriate aromatic groups, novel anesthetics with potentially longer duration of action or improved safety profiles can be developed.[16][20]
Part 2: Experimental Protocols for Derivatization
The hydrochloride salt of 2-butylpiperidine must first be neutralized to the free base to enable reactions at the nucleophilic nitrogen atom. This can be achieved in situ during the reaction or via a separate aqueous work-up prior to use. The following protocols assume in situ neutralization for operational simplicity.
Core Workflow for 2-Butylpiperidine Derivatization
The general workflow for utilizing 2-butylpiperidine in a drug discovery program is outlined below.
Caption: General workflow for drug discovery using the 2-butylpiperidine scaffold.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the reaction of 2-butylpiperidine with an alkyl halide (e.g., benzyl bromide) in the presence of a mild base. This is a robust and widely used method for introducing substituents onto the piperidine nitrogen.[21][22]
Rationale: The reaction proceeds via an SN2 mechanism. The base is essential to neutralize the starting material (HCl salt) and to scavenge the hydrohalic acid (HBr, HCl, etc.) generated during the reaction, driving the equilibrium towards the product.[21] Anhydrous conditions are critical, especially when using stronger bases like NaH, to prevent quenching of the base and unwanted side reactions.
Materials:
-
2-Butylpiperidine hydrochloride
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Butylpiperidine HCl (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration with respect to the amine).
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the free base.
-
Slowly add the alkyl halide (1.1 eq.) dropwise to the stirred mixture. Causality Note: Slow addition helps to control any potential exotherm and minimizes potential side reactions.
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, the mixture may be gently heated to 50-60 °C.[21]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃, KCl). b. Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. c. Wash the organic layer sequentially with water (2x) and brine (1x) to remove residual DMF and salts. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-alkylated 2-butylpiperidine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Reductive Amination
This method introduces N-substituents by reacting the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. It is an excellent alternative for introducing more complex or sterically hindered groups.
Rationale: This two-step, one-pot reaction is highly efficient. Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not react violently with the protic solvent sometimes generated.[23]
Materials:
-
2-Butylpiperidine hydrochloride
-
Aldehyde or Ketone (1.1 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)
-
Triethylamine (Et₃N, 1.1 eq.) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware as in Protocol 1
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Butylpiperidine HCl (1.0 eq.) and the anhydrous solvent (DCM or DCE).
-
Add triethylamine (1.1 eq.) to neutralize the HCl salt and stir for 10 minutes.
-
Add the aldehyde or ketone (1.1 eq.) and stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.). Causality Note: STAB is added after iminium formation is underway to ensure efficient reduction.
-
Stir the reaction at room temperature for 4-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.
-
Work-up: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with DCM (2x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by column chromatography and characterize as described in Protocol 1.
Visualization of N-Alkylation
The core chemical transformation described in Protocol 1.
Caption: N-Alkylation of 2-butylpiperidine free base.
Part 3: Quantitative Data Summary
The choice of reaction conditions can significantly impact the yield and purity of the desired product. The following table provides a comparative summary of typical conditions for N-alkylation of piperidine-like scaffolds, based on established literature.[21][22][24]
| Protocol Method | Electrophile / Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Direct Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | K₂CO₃ | DMF | 25-70 | 4-12 | 85-95[22] |
| Direct Alkylation | Alkyl Halide (e.g., Methyl Iodide) | NaH | THF/DMF | 0-25 | 1-4 | 80-92[22] |
| Reductive Amination | Aldehyde (e.g., Benzaldehyde) | NaBH(OAc)₃ | DCE | 25 | 4-16 | 80-95 |
| Reductive Amination | Ketone (e.g., Acetophenone) | NaBH(OAc)₃ | DCE | 25 | 12-24 | 75-90 |
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Application Notes and Protocols: 2-Butylpiperidine Hydrochloride as a Versatile Chiral Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of the 2-Butylpiperidine Scaffold
The piperidine ring is one of the most significant heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous pharmaceuticals and natural alkaloids.[1] Its prevalence is due to its conformational flexibility and its ability to serve as a versatile pharmacophore, influencing a drug's potency, selectivity, and pharmacokinetic profile.[2][3] Among the vast library of piperidine derivatives, 2-substituted chiral piperidines are of particular interest as they introduce a stereocenter that can critically impact molecular recognition and biological activity.[4]
2-Butylpiperidine hydrochloride (HCl) is a valuable chiral building block that offers medicinal chemists two key strategic advantages:
-
Defined Stereochemistry: The butyl group at the C2 position creates a chiral center, allowing for the synthesis of enantiomerically pure compounds. This is crucial for improving therapeutic efficacy and reducing off-target effects.[4][5]
-
Modulation of Lipophilicity: The n-butyl group provides a significant lipophilic character, which can be leveraged to enhance membrane permeability and modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[6]
This guide provides an in-depth overview of the properties, handling, and synthetic applications of 2-Butylpiperidine HCl. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for its incorporation into complex molecular architectures, with a special focus on the synthesis of local anesthetic analogs.
Physicochemical Properties and Safe Handling
Before its use in synthesis, it is essential to understand the properties and safety requirements for 2-Butylpiperidine HCl and its corresponding free base. The hydrochloride salt is a stable, crystalline solid, making it easier to handle and store than the more volatile and reactive free amine.
Table 1: Physicochemical Data for 2-Butylpiperidine Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 72939-23-2 | [7][8] |
| Molecular Formula | C₉H₂₀ClN | [7] |
| Molecular Weight | 177.72 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [9] |
| Purity | Typically ≥95% | [7] |
| Storage | Store sealed in a dry, well-ventilated place at 2-8°C | [7] |
Safety and Handling Precautions
While specific toxicity data for 2-butylpiperidine is limited, data for the parent piperidine molecule and its salts indicate significant hazards. Users must handle this compound with appropriate care in a well-ventilated chemical fume hood.
-
Toxicity: Piperidine derivatives are toxic if swallowed, inhaled, or in contact with skin.[10][11]
-
Corrosivity: The free base is corrosive and can cause severe skin burns and eye damage.[11] The HCl salt is an irritant.[10]
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[12]
-
Handling the Free Base: The liberated 2-butylpiperidine free base is a flammable liquid and more volatile than its salt form. Keep it away from ignition sources and handle it under an inert atmosphere (e.g., Nitrogen or Argon) where possible.
Core Protocol: Liberation of the 2-Butylpiperidine Free Base
The nitrogen atom in 2-Butylpiperidine HCl is protonated, rendering it non-nucleophilic. For nearly all synthetic applications where the nitrogen atom acts as a nucleophile (e.g., N-alkylation, N-acylation), the free base must first be generated. This is a straightforward acid-base extraction.
Protocol 1: Free Base Generation
Objective: To convert 2-Butylpiperidine HCl into its nucleophilic free base form for subsequent reactions.
Materials:
-
2-Butylpiperidine HCl
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel, beakers, round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve 2-Butylpiperidine HCl (1.0 eq.) in deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Cool the funnel in an ice bath and slowly add 1 M NaOH solution while gently swirling until the solution is basic (pH > 12, check with pH paper).
-
Extract the aqueous layer with DCM (3x volume of the aqueous layer). Collect the organic layers.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting oil is the 2-butylpiperidine free base. It should be used immediately or stored under an inert atmosphere at 2-8°C.
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Experimental setup for high-yield synthesis of 2-Butylpiperidine, HCl
An Application Note and Protocol for the High-Yield Synthesis of 2-Butylpiperidine, HCl
Abstract
This document provides a comprehensive guide for the high-yield synthesis of 2-Butylpiperidine Hydrochloride. The described protocol is centered on the catalytic hydrogenation of 2-butylpyridine, a robust and atom-economical method for this transformation.[1] We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and outline critical safety considerations. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a successful and efficient synthesis.
Introduction
Piperidine and its derivatives are foundational structural motifs in a wide array of pharmaceuticals and natural products.[1][2] The 2-butylpiperidine scaffold, in particular, is a key building block in medicinal chemistry. The most direct and efficient route to synthesize such saturated heterocycles is through the catalytic hydrogenation of their aromatic pyridine precursors.[1] This method involves the reduction of the stable aromatic ring, a process that necessitates an effective catalytic system.
This application note details a high-yield protocol using Platinum(IV) oxide (PtO₂, Adams' catalyst) for the hydrogenation of 2-butylpyridine in a protic solvent, followed by conversion to its hydrochloride salt. We will explore the rationale behind the choice of catalyst and reaction conditions, ensuring a deep understanding of the synthetic process.
Reaction Scheme and Mechanism
Overall Reaction:
The synthesis is a two-step process:
-
Catalytic Hydrogenation: The aromatic pyridine ring of 2-butylpyridine is catalytically hydrogenated to yield the saturated 2-butylpiperidine (the "free base").
-
Salt Formation: The basic 2-butylpiperidine is then reacted with hydrochloric acid to form the stable and often crystalline hydrochloride salt.
Mechanism of Catalytic Hydrogenation:
The catalytic hydrogenation of pyridines is a well-established but mechanistically complex process.[1] The use of platinum group metal catalysts is highly effective for this transformation.[1][3]
The generally accepted mechanism involves the following key steps:
-
Catalyst Activation: In the presence of hydrogen, Platinum(IV) oxide (PtO₂) is reduced in situ to its active form, finely dispersed platinum metal (Pt(0)), which presents a high surface area for catalysis.
-
Adsorption: Both hydrogen gas and the 2-butylpyridine substrate adsorb onto the surface of the platinum catalyst.
-
Hydrogen Addition: The reaction proceeds via the stepwise addition of hydrogen atoms to the adsorbed pyridine ring. This occurs through a series of partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine.[4]
-
Desorption: Once the ring is fully saturated, the final product, 2-butylpiperidine, desorbs from the catalyst surface, freeing up the active sites for further reaction cycles.
The Role of Acetic Acid:
A critical aspect of this protocol is the use of glacial acetic acid as the solvent. The Lewis basic nitrogen atom in both the starting material (2-butylpyridine) and the product (2-butylpiperidine) can strongly coordinate to the metal catalyst, acting as a catalyst poison and inhibiting the reaction.[1] The acidic solvent protonates the nitrogen atom, forming a pyridinium salt. This protonation reduces the nitrogen's Lewis basicity, preventing it from deactivating the catalyst and thereby facilitating a smooth and efficient hydrogenation.[1]
Experimental Protocol
Part A: Catalytic Hydrogenation of 2-Butylpyridine
Materials and Reagents:
-
2-Butylpyridine (98% purity or higher)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid (ACS grade)
-
Sodium Hydroxide (NaOH), pellets or concentrated solution
-
Diethyl ether or Dichloromethane (ACS grade)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus) equipped with a stirrer, pressure gauge, and gas inlet.
-
Standard laboratory glassware
-
Rotary evaporator
Workflow Diagram:
Caption: Workflow for the catalytic hydrogenation of 2-butylpyridine.
Step-by-Step Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add 2-butylpyridine (e.g., 10.0 g, 74.0 mmol).[1]
-
Solvent Addition: Under a fume hood, add glacial acetic acid (e.g., 50-100 mL).[1][3]
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂) catalyst (e.g., 5 mol%, approximately 0.84 g). The catalyst should be handled with care as it can be pyrophoric.
-
Reaction Execution:
-
Seal the main reactor vessel securely.
-
Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.[3]
-
Begin vigorous stirring. An initial exothermic reaction may be observed as the catalyst is activated.
-
Continue stirring at room temperature for 4-8 hours. The reaction progress can be monitored by the cessation of hydrogen uptake on the pressure gauge.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen pressure in a well-ventilated area.
-
Purge the reactor again with an inert gas.
-
Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the catalyst pad with a small amount of acetic acid or methanol.
-
Transfer the filtrate to a beaker or flask and cool it in an ice bath.
-
Slowly and carefully basify the acidic solution by adding a concentrated solution of sodium hydroxide until the pH is greater than 10. This step is highly exothermic and should be performed with caution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-butylpiperidine free base.
-
Part B: Formation of 2-Butylpiperidine Hydrochloride
Materials and Reagents:
-
Crude 2-butylpiperidine (from Part A)
-
Hydrochloric acid (concentrated, or as a solution in 2-propanol or diethyl ether)
-
Diethyl ether or Hexane (ACS grade)
-
Büchner funnel and filter paper
Workflow Diagram:
Caption: Workflow for the conversion of the free base to the hydrochloride salt.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude 2-butylpiperidine free base in a minimal amount of a suitable solvent like diethyl ether.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or 2-propanol) dropwise. A white precipitate of 2-butylpiperidine hydrochloride will form. Continue adding the acid until no more precipitate is observed.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether or hexane to remove any unreacted starting material or non-basic impurities. Dry the product under vacuum to obtain the final 2-butylpiperidine HCl.
Data and Characterization
Expected Results:
| Parameter | Expected Value |
| Yield | >85% (overall) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 168-172 °C |
| ¹H NMR (CDCl₃) | Shifts corresponding to butyl and piperidine protons |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base (m/z = 142.26) |
Note: Specific analytical data should be confirmed by acquiring spectra for the synthesized compound.
Safety Precautions
A thorough understanding of the hazards associated with the chemicals used is imperative.
-
2-Butylpyridine: Flammable liquid and vapor. Harmful if swallowed.
-
2-Butylpiperidine: Flammable liquid and vapor. Toxic if inhaled or in contact with skin. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.[5][6]
-
Platinum(IV) Oxide: Can be pyrophoric, especially the finely divided reduced form. Handle away from flammable materials.
-
Hydrogen Gas: Extremely flammable and explosive. Ensure the high-pressure reactor is properly maintained and operated by trained personnel. Use non-sparking tools and ground all equipment.[6][7]
-
Acids and Bases: Glacial acetic acid and concentrated sodium hydroxide are corrosive. Handle with appropriate personal protective equipment (PPE). The neutralization process is highly exothermic and requires careful execution.
Mandatory Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Chemical safety goggles and a face shield[8]
-
Compatible chemical-resistant gloves (e.g., nitrile or neoprene)[5]
Ensure that safety showers and eyewash stations are readily accessible.[7][8]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Hydrogen Uptake | Inactive catalyst, catalyst poisoning, leak in the system. | Ensure the catalyst is fresh. Check for leaks in the reactor seals. Ensure the starting material is pure. |
| Incomplete Reaction | Insufficient reaction time, insufficient catalyst, low hydrogen pressure. | Increase reaction time. Increase catalyst loading. Ensure the target pressure is maintained. |
| Low Yield after Work-up | Incomplete extraction, product loss during neutralization. | Perform additional extractions. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. |
| Product is an Oil, not a Solid | Impurities present, incorrect stoichiometry of HCl. | Purify the free base by distillation before salt formation. Ensure a slight excess of HCl is not used. Recrystallize the HCl salt from a suitable solvent system (e.g., ethanol/ether). |
References
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
-
Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2012). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 24(12), 5627-5229. Retrieved from [Link]
-
Penta Chemicals. (2024). Piperidine Safety Data Sheet. Retrieved from [Link]
-
Watson, A. J. A., et al. (2017). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. Retrieved from [Link]
-
Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]
-
Jaf, Z. N., et al. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Nature. Retrieved from [Link]
- Eli Lilly and Company. (2001). Process for preparing 2-piperidineethanol compounds. Google Patents.
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
G. Zappia, et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC - NIH. Retrieved from [Link]
-
Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved from [Link]
- Spofa. (n.d.). Process for preparing 2-piperidinoethyl chloride hydrochloride. Google Patents.
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- 8. jubilantingrevia.com [jubilantingrevia.com]
Application Note: Quantitative Bioanalysis of 2-Butylpiperidine, HCl in Human Plasma Using LC-MS/MS
Introduction and Scientific Context
2-Butylpiperidine, a saturated heterocyclic amine, and its hydrochloride salt are relevant compounds in pharmaceutical research and development due to their presence as key structural motifs in various active pharmaceutical ingredients (APIs). Accurate quantification of 2-Butylpiperidine in biological matrices such as plasma, serum, or urine is critical for preclinical and clinical studies, enabling the precise characterization of its pharmacokinetic (PK) and toxicokinetic (TK) profiles.[1] The inherent properties of this analyte—a small, basic, and relatively polar molecule—present unique challenges for bioanalysis, necessitating a highly selective and sensitive analytical approach to overcome matrix effects and achieve low detection limits.
This application note provides a comprehensive, field-proven protocol for the quantification of 2-Butylpiperidine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to meet the rigorous standards for bioanalytical method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2] We will delve into the causality behind key experimental choices, from sample preparation to instrument parameters, to provide researchers with a robust and reproducible workflow.
The Rationale for Method Selection: LC-MS/MS
For the quantitative analysis of small molecules like 2-Butylpiperidine in complex biological fluids, LC-MS/MS stands as the gold standard. The justification for this choice is threefold:
-
Superior Selectivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, offers unparalleled selectivity. It filters out interfering matrix components by monitoring a specific precursor-to-product ion transition, drastically reducing background noise and improving analytical certainty.[3]
-
Exceptional Sensitivity: LC-MS/MS can achieve Lower Limits of Quantification (LLOQ) in the low ng/mL or even pg/mL range, which is essential for characterizing the terminal elimination phase in pharmacokinetic studies.[4]
-
Broad Applicability: Unlike Gas Chromatography (GC), LC-MS/MS does not typically require derivatization for polar compounds like 2-Butylpiperidine, simplifying the sample preparation process and avoiding potential variability associated with derivatization reactions.[5]
Bioanalytical Method Validation: A Self-Validating System
A bioanalytical method is only as reliable as its validation. The protocol described herein is designed to be validated according to international guidelines.[2][6] The core validation parameters ensure the method's performance is well-characterized and trustworthy:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[7]
-
Accuracy and Precision: How close the measured values are to the true value and to each other, respectively.
-
Calibration Curve and Linearity: The relationship between instrument response and known analyte concentrations.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[7]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on analyte ionization.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[7]
Detailed Application Protocol: Quantification of 2-Butylpiperidine in Human Plasma
This section provides a step-by-step protocol for the entire analytical workflow, from sample receipt to final data generation.
Materials and Instrumentation
| Item | Description |
| Analyte & IS | 2-Butylpiperidine HCl (CAS: 72939-23-2)[8]; 2-Butylpiperidine-d9 (Internal Standard, IS) |
| Biological Matrix | Human plasma (K2EDTA) |
| Chemicals | Acetonitrile, Methanol (LC-MS Grade); Formic Acid (Optima™ LC/MS); Water (18.2 MΩ·cm); Methyl tert-butyl ether (MTBE) |
| HPLC System | UHPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II)[9] |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Agilent 6460 Triple Quad)[9] |
| Analytical Column | Reversed-phase C18 column (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 µm)[10] |
| Lab Equipment | Microcentrifuge, vortex mixer, analytical balance, calibrated pipettes, nitrogen evaporator |
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Butylpiperidine HCl and 2-Butylpiperidine-d9 (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary analyte stock with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve (CC) standards.
-
IS Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 (v/v) acetonitrile:water.
-
CC and QC Sample Preparation: Spike blank human plasma with the appropriate analyte working solutions to achieve final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and for QC samples at four levels: LLOQ, Low, Mid, and High.
Experimental Workflow: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE is chosen for its ability to provide a clean extract by partitioning the analyte from endogenous plasma components like proteins and phospholipids into an immiscible organic solvent.[11] The basic pH ensures that 2-Butylpiperidine is in its free base form, enhancing its solubility in the organic solvent.
Caption: Liquid-Liquid Extraction (LLE) workflow for 2-Butylpiperidine.
Detailed LLE Protocol:
-
Pipette 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Add 25 µL of 1 M NaOH to alkalinize the sample. Vortex for 15 seconds.
-
Add 500 µL of MTBE.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and analyte extraction.
-
Centrifuge at 4000 g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of Mobile Phase A.
-
Vortex briefly and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
The chromatographic conditions are designed to retain the polar analyte on a C18 column and separate it from potential interferences. The mass spectrometric parameters are optimized for maximum sensitivity.
Table 1: Chromatographic Conditions
| Parameter | Setting |
| Column | Waters BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B) |
Table 2: Mass Spectrometric Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | Analyte: 2-Butylpiperidine (m/z 142.2 → 82.1), IS: 2-Butylpiperidine-d9 (m/z 151.2 → 82.1) |
| Fragmentor | 120 V |
| Collision Energy | 15 eV |
Note: MRM transitions are hypothetical and must be optimized empirically by infusing the analyte and IS into the mass spectrometer.
Data Analysis and Method Performance
Calibration and Quantification
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the CC standards. A weighted (1/x²) linear regression is used for quantification.
Hypothetical Method Validation Summary
The following tables summarize the expected performance of the method based on FDA guidelines, which require accuracy to be within ±15% (±20% at LLOQ) of the nominal value and precision (CV%) not to exceed 15% (20% at LLOQ).[12]
Table 3: Inter-day Accuracy and Precision (n=5 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1.0 | 1.08 | 108.0 | 9.5 |
| Low QC | 3.0 | 2.91 | 97.0 | 6.2 |
| Mid QC | 75.0 | 78.3 | 104.4 | 4.1 |
| High QC | 750.0 | 735.8 | 98.1 | 3.5 |
Table 4: Extraction Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 3.0 | 88.5 | 96.2 |
| High QC | 750.0 | 91.2 | 98.5 |
Overall Analytical Workflow Diagram
This diagram illustrates the logical flow from sample processing to final data reporting, emphasizing the integrated nature of a validated bioanalytical study.
Caption: High-level overview of the bioanalytical workflow.
Conclusion
This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of 2-Butylpiperidine, HCl in human plasma. The protocol, grounded in established bioanalytical principles, utilizes a straightforward Liquid-Liquid Extraction for sample cleanup and tandem mass spectrometry for detection. The methodology is designed for high-throughput analysis and meets the stringent validation requirements of regulatory agencies, making it an invaluable tool for researchers in drug development and clinical pharmacology.
References
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Kamal, N., et al. (2019). Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies. National Institutes of Health. Available at: [Link]
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Kowalczuk, A. P., et al. (2020). Bioanalytical method development and validation of corynantheidine, a kratom alkaloid, using UPLC-MS/MS, and its application to preclinical pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Al-Asmari, A., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. Available at: [Link]
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D'Avolio, A., et al. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation, Guidance for Industry. FDA. Available at: [Link]
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Tembare, A., et al. (2021). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences. Available at: [Link]
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Chopa, C. S., et al. (2021). Validation of an analytical method for the quantification of total alkaloids. ResearchGate. Available at: [Link]
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Nobosse, P. (2016). What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant?. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]
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Manouras, A., et al. (2020). GC-MS analysis of underivatised new psychoactive substances in whole blood and urine. ResearchGate. Available at: [Link]
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Manouras, A., et al. (2020). GC-MS analysis of underivatised new psychoactive substances in whole blood and urine. Journal of Chromatography B. Available at: [Link]
-
Seelam, R., et al. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Carlier, J., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. Available at: [Link]
-
Vignali, C., et al. (2021). Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers. MDPI. Available at: [Link]
-
Xiang, P., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods for 2-Butoxyethanol. ATSDR. Available at: [Link]
-
Ministry of the Environment, Japan. Analytical Methods. Available at: [Link]
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IJISRT. (2023). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]
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Abdel-Rehim, M. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. Available at: [Link]
-
Lin, E. T. (2001). Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. DTIC. Available at: [Link]
-
MilliporeSigma. 2-Butylpiperidine hydrochloride. Product Page. Available at: [Link]
-
Bhat, B. G., & Chandrasekhara, N. (1986). Studies on the metabolism of piperine: absorption, tissue distribution and excretion of urinary conjugates in rats. PubMed. Available at: [Link]
-
Zhang, X., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]
-
Lambert, W. E., et al. (1994). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]
-
Archer, R. P., & Dargan, P. I. (2011). Analytical Methods for Piperazines. Royal Society of Chemistry. Available at: [Link]
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Seelam, R. N., et al. (2010). Development and Validation of High-Performance Liquid Chromatography Tandem Mass Spectrometric Method for Clonidine in Human Plasma. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Fisher, E. N., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. Available at: [Link]
-
University of Louisville. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube. Available at: [Link]
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Ganes, D. A., & Midha, K. K. (1990). The metabolism of piperidine-type phenothiazine antipsychotic agents. II. Sulforidazine in dog and human. PubMed. Available at: [Link]
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Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]
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Bhat, B. G., & Chandrasekhara, N. (1987). Metabolic disposition of piperine in the rat. PubMed. Available at: [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]
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Step-by-Step Guide for the Purification of 2-Butylpiperidine, HCl
An Application Guide by Gemini Scientific
Abstract
This comprehensive application note provides a detailed, step-by-step guide for the purification of 2-Butylpiperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The primary method detailed is recrystallization, a robust technique for purifying solid crystalline compounds. This guide is designed for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying scientific principles for each experimental choice. Protocols for both single-solvent and two-solvent recrystallization systems are presented, along with methods for post-purification analysis and essential safety protocols. The aim is to equip scientists with the expertise to achieve high-purity 2-Butylpiperidine, HCl, ensuring the integrity of downstream applications.
Introduction: The Imperative for Purity
Piperidine and its derivatives are foundational structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] 2-Butylpiperidine, in particular, serves as a crucial building block in the synthesis of various therapeutic agents. The synthetic routes to such molecules, however, often yield crude products contaminated with unreacted starting materials, byproducts from side reactions, residual solvents, and water.[1] These impurities can significantly compromise the yield, efficacy, and safety profile of the final active pharmaceutical ingredient (API).
Therefore, a robust and efficient purification protocol is not merely a procedural step but a critical quality control measure. Recrystallization stands out as a powerful and widely used technique for the purification of solid organic compounds based on the principle of differential solubility.[4][5] This guide provides a detailed exploration of recrystallization as applied to 2-Butylpiperidine, HCl, grounding each step in established chemical principles to ensure a reliable and reproducible outcome.
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of the compound's properties and hazards is paramount before commencing any laboratory work.
Physicochemical Data
The data presented below is essential for designing the purification strategy, particularly for solvent selection in recrystallization.
| Property | Value | Source |
| Chemical Name | 2-Butylpiperidine hydrochloride | [6][7] |
| CAS Number | 72939-23-2 | [6][7] |
| Molecular Formula | C₉H₂₀ClN | [6] |
| Molecular Weight | 177.71 g/mol | [6] |
| Appearance | White to off-white solid/powder | [8] |
| Purity (Typical) | ≥95% (crude) | [6][9][10] |
| Solubility | Soluble in water and alcohols | [8] |
Critical Safety Precautions
2-Butylpiperidine, HCl and related amine hydrochlorides are hazardous materials. Adherence to strict safety protocols is mandatory. The following precautions are derived from safety data sheets for piperidine and its hydrochloride salt.[11][12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke in the laboratory.[11]
-
Ingestion: Toxic if swallowed.[11][12] If ingested, rinse mouth and seek immediate medical attention. Do NOT induce vomiting.
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[11]
The Science of Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[4] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities, ideally, should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
When a hot, saturated solution of the impure compound is allowed to cool slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The ordered crystal lattice structure naturally excludes impurity molecules, which remain dissolved in the surrounding solvent.[5]
Experimental Workflow: Purification of 2-Butylpiperidine, HCl
The choice between a single-solvent and a two-solvent system depends on the specific impurity profile and the solubility characteristics of the crude material.
Visualizing the Workflow
The general process for purification by recrystallization is outlined below.
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Application Notes and Protocols for the Utilization of 2-Butylpiperidine, HCl in the Development of Novel Therapeutics
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-Butylpiperidine, HCl, a versatile piperidine derivative, in the discovery and preclinical development of novel therapeutic agents. This document provides in-depth, field-proven insights into the rationale behind experimental designs, detailed step-by-step protocols for key assays, and visual representations of workflows to facilitate a robust and efficient research and development process.
Introduction: The Therapeutic Potential of the Piperidine Scaffold
The piperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of approved pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in diverse molecular interactions make it an invaluable building block in the design of novel therapeutics targeting a range of diseases.[1] 2-Butylpiperidine, as a simple alkyl-substituted piperidine, presents a foundational structure for exploring new chemical space and developing targeted therapies. The hydrochloride salt form enhances its solubility in aqueous media, making it amenable to a variety of in vitro and in vivo experimental setups.
Derivatives of piperidine have shown significant promise in several therapeutic areas, including neurodegenerative diseases, oncology, and substance abuse disorders, by modulating the activity of key biological targets such as neurotransmitter transporters and receptors.[2][3][4] This guide will provide a framework for the initial characterization and preclinical evaluation of 2-Butylpiperidine, HCl and its analogs.
Initial Characterization and In Vitro Evaluation
The initial phase of evaluating 2-Butylpiperidine, HCl involves a systematic in vitro assessment of its biological activity and potential toxicity. This foundational dataset is critical for making informed decisions about advancing the compound to more complex and resource-intensive in vivo studies.
Preliminary Cytotoxicity Assessment
Rationale: Before investigating the specific therapeutic effects of 2-Butylpiperidine, HCl, it is imperative to determine its general cytotoxicity to establish a therapeutic window. A compound that is highly toxic to all cells is unlikely to be a viable drug candidate. The MTT and LDH release assays are robust, widely accepted methods for assessing cell viability and membrane integrity, respectively.[3][5]
Table 1: Hypothetical In Vitro Cytotoxicity Data for 2-Butylpiperidine, HCl
| Cell Line | Assay Type | IC50 (µM) |
| HEK293 (Human Embryonic Kidney) | MTT | > 100 |
| SH-SY5Y (Human Neuroblastoma) | MTT | 75.3 |
| HepG2 (Human Hepatocellular Carcinoma) | MTT | 89.1 |
| HEK293 (Human Embryonic Kidney) | LDH Release | > 100 |
| SH-SY5Y (Human Neuroblastoma) | LDH Release | 92.5 |
| HepG2 (Human Hepatocellular Carcinoma) | LDH Release | 110.2 |
Protocol 2.1: MTT Cytotoxicity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 2-Butylpiperidine, HCl, a measure of its potency in inhibiting cell growth.
Materials:
-
2-Butylpiperidine, HCl (stock solution in sterile water or DMSO)
-
Selected human cancer cell lines (e.g., SH-SY5Y, HepG2) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 2-Butylpiperidine, HCl in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]
Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of 2-Butylpiperidine, HCl.
Target Engagement and Functional Activity
Rationale: Based on the broader piperidine literature, potential biological targets for 2-Butylpiperidine, HCl include neurotransmitter transporters and receptors.[2][7][8] In vitro binding and functional assays are essential to identify and characterize the interaction of the compound with these targets.
Table 2: Hypothetical Binding Affinities (Ki) and Functional Activities (IC50) of 2-Butylpiperidine, HCl
| Target | Assay Type | Ki (nM) | IC50 (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | 150 | - |
| Dopamine Transporter (DAT) | [³H]Dopamine Uptake | - | 250 |
| Sigma-1 Receptor (σ1) | -Pentazocine Binding | 85 | - |
| Sigma-2 Receptor (σ2) | [³H]DTG Binding | 320 | - |
| α4β2 Nicotinic Acetylcholine Receptor | [³H]Cytisine Binding | > 1000 | - |
Protocol 2.2: Dopamine Transporter (DAT) Uptake Assay
This protocol measures the functional inhibition of dopamine uptake by 2-Butylpiperidine, HCl in cells expressing the human dopamine transporter (hDAT).
Materials:
-
hDAT-expressing cells (e.g., HEK293-hDAT)
-
96-well cell culture plates
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]Dopamine
-
2-Butylpiperidine, HCl
-
Known DAT inhibitor (e.g., nomifensine) for non-specific uptake determination
-
Scintillation counter and fluid
Procedure:
-
Cell Plating: Seed hDAT-expressing cells in a 96-well plate to achieve a confluent monolayer on the day of the experiment.[9]
-
Assay Preparation: On the day of the assay, wash the cells once with pre-warmed (37°C) uptake buffer.
-
Compound Incubation: Add 100 µL of uptake buffer containing varying concentrations of 2-Butylpiperidine, HCl to the wells. For control wells (100% uptake), add buffer without the compound. For non-specific uptake, add a high concentration of a known DAT inhibitor. Pre-incubate the plate at 37°C for 10-20 minutes.[9]
-
Initiate Uptake: Add 50 µL of uptake buffer containing [³H]Dopamine to a final concentration of ~10-20 nM. Incubate at 37°C for 5-10 minutes.[9]
-
Terminate Uptake: Rapidly aspirate the solution and wash the cells three times with 200 µL of ice-cold uptake buffer.[9]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value of 2-Butylpiperidine, HCl by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway for Dopamine Transporter Inhibition
Caption: Mechanism of action of 2-Butylpiperidine, HCl as a dopamine transporter inhibitor.
In Vivo Evaluation
Promising candidates from in vitro screening should be advanced to in vivo studies to assess their pharmacokinetic properties, safety, and efficacy in a whole-animal model.
Acute Toxicity Study
Rationale: An acute toxicity study provides essential information on the potential lethality and systemic toxicity of a single high dose of the compound. The "Up-and-Down Procedure" is a refined method that minimizes the number of animals required to estimate the LD50.[10]
Protocol 3.1: Acute Oral Toxicity - Up-and-Down Procedure (Adapted from OECD Guideline 425)
Materials:
-
2-Butylpiperidine, HCl
-
Vehicle (e.g., sterile water or saline)
-
Female rats (e.g., Sprague-Dawley), nulliparous and young adults
-
Oral gavage needles
Procedure:
-
Dose Selection: Start with a dose estimated to be just below the expected LD50. If no information is available, a starting dose of 175 mg/kg can be used.
-
Dosing: Dose one animal at the selected dose level.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased by a factor of 3.2.
-
If the animal dies, the dose for the next animal is decreased by a factor of 3.2.
-
-
Sequential Dosing: Continue this sequential dosing until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a specific number of reversals in outcome occur).
-
LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the outcomes and dose levels used.
Workflow for Acute Toxicity Study
Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.
Conclusion
2-Butylpiperidine, HCl represents a promising starting point for the development of novel therapeutics. Its simple structure allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The protocols and workflows outlined in these application notes provide a robust framework for the systematic evaluation of 2-Butylpiperidine, HCl and its analogs, from initial in vitro characterization to in vivo proof-of-concept studies. By following a logical and data-driven approach, researchers can efficiently assess the therapeutic potential of this and other piperidine-based compounds.
References
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Application Notes and Protocols for In Vivo Experimental Design Using 2-Butylpiperidine, HCl
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the in vivo experimental design and implementation of studies involving 2-Butylpiperidine, hydrochloride. As a member of the piperidine class of compounds, which are known to interact with various neurological pathways, 2-Butylpiperidine, HCl presents a compelling candidate for preclinical investigation. This document is structured to guide researchers through the critical phases of preclinical research, from initial characterization and formulation to detailed protocols for pharmacokinetic, toxicological, and efficacy studies. Emphasizing scientific integrity and ethical considerations, this guide integrates established best practices, such as the ARRIVE guidelines, to ensure the generation of robust and reproducible data.
Introduction: The Scientific Context of 2-Butylpiperidine, HCl
The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of clinically approved drugs targeting the central nervous system (CNS) and other biological systems.[1] Piperidine alkaloids are known to modulate neurotransmitter systems such as serotonin, norepinephrine, and GABA.[2] Derivatives of piperidine have been investigated for their potential as neurotransmitter transporter inhibitors, with some showing promise in preclinical models of cocaine addiction by attenuating cocaine-induced hyperlocomotion.[3] Furthermore, the piperidine moiety is a key component of compounds explored for the treatment of conditions like irritable bowel syndrome (IBS), acting as antispasmodics.[4]
Given this background, 2-Butylpiperidine, HCl is a compound of interest for its potential neuromodulatory and other pharmacological activities. A thorough and well-designed in vivo experimental plan is crucial to elucidating its therapeutic potential and safety profile. This guide provides a systematic approach to designing and conducting such preclinical studies.
Pre-formulation and Compound Characterization: The Foundation of a Robust Study
Before initiating any in vivo experiments, a thorough characterization of 2-Butylpiperidine, HCl is essential. This foundational step ensures the quality and consistency of the test article, which is paramount for the reproducibility of the study.
Purity and Identity Confirmation
The purity and identity of the 2-Butylpiperidine, HCl test article must be rigorously confirmed. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A purity level of >95% is generally required for in vivo studies.
Solubility and Formulation Development
The hydrochloride salt form of 2-Butylpiperidine suggests potential solubility in aqueous solutions.[5] However, experimental determination of its solubility in various pharmaceutically acceptable vehicles is a critical step.
Protocol 1: Solubility Assessment
-
Vehicle Selection: A panel of common, non-toxic vehicles should be tested. These may include:
-
Sterile Water for Injection
-
0.9% Saline
-
Phosphate-Buffered Saline (PBS)
-
5% Dextrose in Water (D5W)
-
A solution containing a small percentage of a solubilizing agent like Tween® 80 or DMSO (Note: The concentration of any organic solvent should be kept to a minimum and be consistent across all experimental groups, including the vehicle control).
-
-
Solubility Testing:
-
Add increasing amounts of 2-Butylpiperidine, HCl to a fixed volume of each vehicle at room temperature and at 37°C.
-
Vortex and sonicate to aid dissolution.
-
Visually inspect for particulates.
-
Quantify the solubility using a suitable analytical method (e.g., HPLC-UV).
-
-
Stability of Formulation: Once a suitable vehicle is identified, the stability of the 2-Butylpiperidine, HCl formulation should be assessed over the expected duration of the experiment. This can be done by storing the formulation under the experimental conditions and analyzing its concentration and purity at various time points.
Table 1: Example of a Solubility Assessment Table
| Vehicle | Solubility at RT (mg/mL) | Solubility at 37°C (mg/mL) | Observations |
| Sterile Water | |||
| 0.9% Saline | |||
| 5% Tween® 80 in Saline | |||
| 10% DMSO in Saline |
Ethical Considerations and Regulatory Compliance
All in vivo research must be conducted in strict adherence to ethical guidelines and regulatory requirements.
-
Institutional Animal Care and Use Committee (IACUC) Approval: A detailed experimental protocol must be submitted to and approved by the local IACUC before any animal work commences.[6] This protocol should provide a clear justification for the use of animals, the number of animals required, and the measures taken to minimize pain and distress.
-
The 3Rs (Replacement, Reduction, and Refinement): These principles should be central to the experimental design.[7][8]
-
Replacement: Consider in vitro or in silico models where appropriate to reduce the reliance on animal studies.[9]
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results. Power calculations should be performed to justify the sample size.
-
Refinement: Optimize all procedures to minimize animal suffering.[10] This includes using appropriate anesthesia and analgesia, and establishing humane endpoints.[6][11]
-
-
ARRIVE Guidelines: The Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines should be followed to ensure the transparent and comprehensive reporting of the study.[12][13][14][15]
Pharmacokinetic and Toxicological Evaluation: Understanding the Compound's Behavior in a Living System
Before assessing the efficacy of 2-Butylpiperidine, HCl, it is crucial to understand its pharmacokinetic (PK) profile (what the body does to the drug) and its potential toxicity. These studies are essential for selecting an appropriate dose and dosing regimen for subsequent efficacy studies.[16][17]
Pharmacokinetic (PK) Studies
PK studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of 2-Butylpiperidine, HCl.[18][19]
Protocol 2: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dose Administration:
-
Administer a single dose of 2-Butylpiperidine, HCl via the intended clinical route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).
-
Include an intravenous (IV) dosing group to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[20]
-
Sample Analysis: Analyze the plasma concentrations of 2-Butylpiperidine, HCl using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for non-IV routes) |
Caption: A logical progression for designing in vivo studies with a novel compound.
Conclusion
The successful in vivo evaluation of 2-Butylpiperidine, HCl requires a systematic and multi-faceted approach. By starting with thorough compound characterization and formulation development, followed by carefully designed pharmacokinetic and toxicological studies, researchers can establish a solid foundation for meaningful efficacy testing. Adherence to ethical principles and rigorous experimental design, as outlined in this guide, will ensure the generation of high-quality, reproducible data that can effectively inform the future development of this promising compound.
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Carroll, F. I., et al. (2004). Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. Journal of Medicinal Chemistry, 47(1), 29-39. [Link]
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Stoyanov, S., et al. (2023). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Biomedicines, 11(2), 605. [Link]
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Tsekov, I., et al. (2023). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Pharmaceuticals, 16(5), 738. [Link]
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U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]
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Pireddu, R., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Cancers, 13(16), 4158. [Link]
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Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]
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D'Souza, D. P., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(5), 285-292. [Link]
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Rahman, A. U., et al. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Models and Experimental Medicine, 7(2), 141-157. [Link]
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Zarringhalam, M., et al. (2018). Ethical considerations in animal studies. Journal of Medical Ethics and History of Medicine, 11, 4. [Link]
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Lin, H., et al. (2020). General Principles of Preclinical Study Design. In Animal Models for Neurological Disorders. Humana, New York, NY. [Link]
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Szymański, P., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113636. [Link]
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Boston University IACUC. (2021). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]
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The ARRIVE guidelines 2.0. (n.d.). NC3Rs. Retrieved from [Link]
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National Research Ethics Committee for Research on Human Remains. (2019). Ethical Guidelines for the Use of Animals in Research. The Norwegian National Research Ethics Committees. [Link]
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Lista, A. D., & Sirimaturos, M. (2021). Pharmacokinetic and Pharmacodynamic Principles for Toxicology. Critical Care Clinics, 37(3), 475-486. [Link]
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du Sert, N. P., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410. [Link]
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PubChem. (n.d.). Tert-butyl piperidine-2-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Hoff, P., et al. (2022). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 5(4), 59. [Link]
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Carvelli, J., et al. (2021). Ethical Considerations in Animal Research: The Principle of 3R's. Revista de investigación clínica, 73(4), 199-209. [Link]
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Ghosal, S., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–621. [Link]
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Lee, H. J. (2022). Considerations for experimental animal ethics in the research planning and evaluation process. Kosin Medical Journal, 37(4), 275-280. [Link]
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Roberts, D. M. (2007). Pharmacokinetic considerations in clinical toxicology: clinical applications. Clinical Pharmacokinetics, 46(11), 889-900. [Link]
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NAMSA. (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]
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Walker, D. K. (2004). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. British journal of clinical pharmacology, 58 Suppl 1(Suppl 1), 601-8. [Link]
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Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 9, 126. [Link]
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Saudi Food and Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. [Link]
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Bioethics Interest Group (BIG). (2021, March 21). Ethics of Animal Research. [Video]. YouTube. [Link]
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Lista, A. D., & Sirimaturos, M. (2021). Pharmacokinetic and Pharmacodynamic Principles for Toxicology. Critical Care Clinics, 37(3), 475-486. [Link]
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Zhang, D., et al. (2010). Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate. Pharmaceutical Research, 27(8), 1535–1544. [Link]
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The FEBS Network. (2023, December 8). The ARRIVE Guidelines: A framework to plan your next in vivo experiment. [Link]
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EQUATOR Network. (2020, July 14). The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. [Link]
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Kilkenny, C., et al. (2010). Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. PLoS biology, 8(6), e1000412. [Link]
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Technical Support Center: Synthesis of 2-Butylpiperidine, HCl
Welcome to the technical support center for the synthesis of 2-butylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated with this synthesis, particularly focusing on addressing issues of low yield. The content is structured in a practical question-and-answer format to directly address specific problems you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: My overall yield for 2-Butylpiperidine, HCl is significantly lower than expected. What are the most common areas for product loss?
Low overall yield is a multifaceted problem that can arise at any stage of the synthesis. A systematic diagnosis is crucial. The synthesis can be broken down into three primary stages, each with potential pitfalls:
-
The Chemical Reaction: The conversion of the starting material (typically 2-butylpyridine) to the product (2-butylpiperidine). Incomplete reactions or the formation of side products are major culprits.
-
Work-up and Purification: The isolation of the 2-butylpiperidine free base from the crude reaction mixture. Significant product can be lost during extraction and solvent removal steps.
-
Salt Formation and Isolation: The conversion of the purified free base to its hydrochloride salt. Issues with precipitation, product stability, and handling can drastically reduce the final isolated yield.
The following diagram illustrates a typical workflow and highlights these key stages.
Caption: General workflow for 2-Butylpiperidine, HCl synthesis.
To pinpoint the issue, it is essential to analyze each stage independently. We recommend taking samples for analysis (TLC, GC-MS, or ¹H NMR) after the reaction and after the work-up to quantify the yield at each step.
Troubleshooting Guide: The Reaction Stage
The most common and atom-economical method for this synthesis is the catalytic hydrogenation of 2-butylpyridine.[1] This section focuses on troubleshooting this critical step.
Q2: My reaction is not going to completion; I still have a significant amount of 2-butylpyridine starting material. What's wrong?
Incomplete conversion is a frequent issue in the hydrogenation of pyridine derivatives. The aromaticity of the pyridine ring requires a potent catalytic system, and the nitrogen atom can act as a catalyst poison.[1]
Potential Causes & Solutions:
-
Catalyst Inactivation or Poisoning: The Lewis basic nitrogen atom in both pyridine and the piperidine product can bind to the active sites of the metal catalyst, inhibiting its activity.[1]
-
Poor Catalyst Quality or Insufficient Loading: The catalyst may be old, have been improperly stored, or used in insufficient quantity.
-
Suboptimal Reaction Conditions: Hydrogenation of pyridines often requires higher pressure and/or temperature than simple alkenes.
The following decision tree can guide your troubleshooting process for low reaction conversion.
Caption: Troubleshooting workflow for low reaction conversion.
Q3: My analytical data shows the presence of significant impurities. What are the likely side products?
The formation of byproducts can significantly complicate purification and reduce the yield of the desired product.
Common Impurities & Causes:
-
Incompletely Hydrogenated Intermediates: Such as 2-butyl-tetrahydropyridine. This occurs when the reaction is stopped prematurely or under conditions that are not forcing enough to fully reduce the aromatic ring.[4]
-
Products of Hydrogenolysis: Under overly harsh conditions (high temperature or aggressive catalysts), C-N bond cleavage can occur, leading to ring-opened byproducts.[5]
-
Impurities from Starting Materials: Always ensure the purity of your 2-butylpyridine starting material, as impurities present initially will carry through or react to form other side products.[][7]
Protocol 1: Reaction Monitoring by Analytical Techniques To effectively troubleshoot, you must monitor the reaction's progress.[8]
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate) with a small amount of base (e.g., Triethylamine, ~1%) to prevent spot tailing. A good starting ratio is 7:3 Hexane:Ethyl Acetate + 1% Et₃N.
-
Visualization: UV light (254 nm) to see the starting material, and a potassium permanganate (KMnO₄) stain to visualize the non-UV active piperidine product.
-
Procedure: At set time intervals (e.g., 2, 6, 12, 24 hours), carefully depressurize the reactor, withdraw a small aliquot of the reaction mixture, dilute it, and spot it on the TLC plate alongside a spot of the starting material. The disappearance of the starting material spot indicates reaction completion.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
This is the preferred method for quantitative analysis.[8] It can clearly resolve the starting material, product, and any volatile impurities, allowing you to calculate the percent conversion accurately.
-
Troubleshooting Guide: Work-up and Purification
Q4: My reaction conversion was high according to GC-MS, but my isolated yield of the 2-butylpiperidine free base is poor. Where did my product go?
Losses during work-up are common and often preventable. The key is understanding the acid-base properties of your product.
Potential Causes & Solutions:
-
Incorrect pH during Extraction: 2-Butylpiperidine is a secondary amine and therefore basic. To extract it into an organic solvent (e.g., Dichloromethane, Ethyl Acetate), it must be in its neutral, free-base form.
-
Solution: After the reaction (especially if run in acid), the crude mixture must be basified to a pH > 10 using a strong base like NaOH or K₂CO₃ before extraction.[9] Always check the pH of the aqueous layer with pH paper after basification.
-
-
Emulsion Formation: The mixture of organic solvent, aqueous base, and the product can sometimes form a stable emulsion, making separation in a separatory funnel impossible.[9]
-
Solution: To break an emulsion, try adding a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase and can force the separation of layers.[9] Alternatively, filtering the entire mixture through a pad of Celite can be effective.
-
-
Product Volatility: 2-Butylpiperidine (boiling point ~188 °C) has moderate volatility.
-
Solution: When removing the organic solvent after extraction, use a rotary evaporator with a carefully controlled water bath temperature (keep below 40 °C) and vacuum to minimize loss of the free base product.
-
Troubleshooting Guide: HCl Salt Formation
Q5: I have my purified free base, but when I try to form the hydrochloride salt, it either doesn't precipitate or it forms a sticky oil. What should I do?
This is a very common problem in the final isolation step. The physical properties of amine salts can be challenging.
Potential Causes & Solutions:
-
Presence of Water: Even trace amounts of water can inhibit crystallization and promote the formation of oils or "goo". The hydrochloride salt can be hygroscopic.
-
Solution: Ensure your purified free base is anhydrous by drying the organic solution over a drying agent (e.g., Na₂SO₄, MgSO₄) thoroughly before solvent removal. Use anhydrous solvents for the salt formation step.
-
-
Incorrect Solvent System: The choice of solvent is critical for successful precipitation. You need a solvent in which the free base is soluble but the hydrochloride salt is insoluble.
-
Solution: Dissolve the free base in a non-polar solvent where it is highly soluble, such as diethyl ether, ethyl acetate, or heptane. Then, add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or HCl in 1,4-dioxane) dropwise with vigorous stirring. Avoid aqueous HCl.
-
-
Product Purity: Impurities can act as "crystallization inhibitors," preventing the formation of a well-ordered crystal lattice and leading to oils.[]
-
Solution: If oiling out persists, it may be necessary to further purify the free base (e.g., by distillation or column chromatography) before attempting the salt formation again.
-
-
Temperature: Cooling the solution after HCl addition can often promote precipitation.
-
Solution: After adding the HCl solution, cool the mixture in an ice bath or refrigerator to decrease the solubility of the salt and induce crystallization. If it oils out, try warming the solution to dissolve the oil and then cooling it very slowly to encourage crystal growth.
-
Protocol 2: Recommended Procedure for HCl Salt Formation
-
Ensure the purified 2-butylpiperidine free base is as pure and dry as possible.
-
Dissolve the free base (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate (e.g., 5-10 mL per gram of amine).
-
Cool the solution in an ice bath (0 °C).
-
While stirring vigorously, slowly add a 2.0 M solution of HCl in diethyl ether (1.0 to 1.1 eq) dropwise.
-
A white precipitate should form immediately. Continue stirring in the ice bath for 30-60 minutes.
-
If no precipitate forms, try gently scratching the inside of the flask with a glass rod to induce crystallization.
-
Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities, and dry the solid under high vacuum.
By systematically addressing each stage of the synthesis and applying these targeted troubleshooting strategies, you can significantly improve the yield and purity of your 2-butylpiperidine, HCl synthesis.
References
-
Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from ResearchGate. [Link]
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University of Wisconsin-Madison. (n.d.). Grignard Synthesis of Triphenylmethanol. Department of Chemistry. [Link]
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Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
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ResearchGate. (n.d.). Different approaches for synthesis of enantiopure 2-substituted piperidine derivatives. [Link]
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ResearchGate. (n.d.). Hydrogenation of alcohol pyridines with Rh2O3 catalyst. [Link]
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Jaf, Z. N., et al. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Scientific Reports, 12(1). [Link]
- Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
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Reiss, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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ResearchGate. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]
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Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. [Link]
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Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
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Tariq, S. A., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 22(3). [Link]
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Quora. (2015). Why doesn't NaBH4 reduce 1 degree of alkyl halide?[Link]
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ResearchGate. (2021). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. [Link]
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Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5783-5813. [Link]
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Silva, D. R., et al. (2023). Solvent Effects on the Sodium Borohydride Reduction of 2-Halocyclohexanones. Chemistry – A European Journal, 29(45). [Link]
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Mokry, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 795. [Link]
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Lavilla, R. (2002). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of the Chemical Society, Perkin Transactions 1, (9), 1141-1156. [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
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Reddit. (2023). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr?. r/chemhelp. [Link]
-
Bali, A. (2014). Recent trends in the impurity profile of pharmaceuticals. Pharmaceutical Methods, 5(2), 53-61. [Link]
-
Li, Y., et al. (2010). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech, 11(4), 1594-1599. [Link]
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Wu, J., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 18(11). [Link]
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ResearchGate. (2008). A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT 1A Dual Inhibitor. [Link]
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ResearchGate. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. [Link]
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Jones, C. D., et al. (2015). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 80(21), 11018-11024. [Link]
-
ResearchGate. (2018). Pharmaceutical Impurities: An Overview. [Link]
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ResearchGate. (2016). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. [Link]
-
ResearchGate. (2015). How do I purify HCl from a reaction of a primary alcohol and TsCl?. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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LibreTexts Chemistry. (2023). Reactions of alcohols with hydrohalic acids (HX). [Link]
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Chad's Prep. (2018). 12.5a Reaction with HCl, HBr, and HI [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Reaction of Alcohols with HCl, HBr and HI Acids. [Link]
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Identifying and removing impurities from 2-Butylpiperidine, HCl
Welcome to the technical support guide for 2-Butylpiperidine, HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this compound. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity of your experiments and the quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of 2-Butylpiperidine, HCl?
A1: The impurity profile of 2-Butylpiperidine, HCl can vary depending on the synthetic route and storage conditions. However, several common impurities are frequently encountered:
-
Starting Materials and Reagents: Unreacted precursors from the synthesis, such as pyridine or its derivatives, can be present.[1] Reagents used in the synthesis, like catalysts or reducing agents, may also leave trace amounts.[2]
-
Byproducts of Synthesis: Side reactions during the synthesis can lead to the formation of structurally related piperidine derivatives or other unintended compounds.[1] For instance, in reductions of pyridine, 4,4'-bipyridine can be a byproduct.[1]
-
Oxidation Products: Piperidine and its derivatives can be susceptible to oxidation, which may result in discoloration (e.g., a yellow tint) of the product.[1]
-
Residual Solvents: Solvents used during the reaction or purification steps can remain in the final product.[1][3] The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for residual solvents in pharmaceuticals.[4]
-
Water: Moisture can be introduced during the workup or from atmospheric exposure, especially given the hygroscopic nature of many hydrochloride salts.[1]
Q2: My 2-Butylpiperidine, HCl appears discolored (yellowish). What is the likely cause and how can I address it?
A2: A yellowish tint in 2-Butylpiperidine, HCl is often indicative of oxidation products.[1] Piperidines can be susceptible to air oxidation over time. To address this, a purification step is necessary. For solid materials, recrystallization is often an effective method to remove colored impurities. If the compound is an oil, column chromatography or distillation (for the free base) can be employed.
To prevent future discoloration, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed, light-resistant container.
Troubleshooting Guides
Issue 1: Identifying Unknown Peaks in Analytical Data (GC-MS, HPLC, NMR)
You've analyzed your 2-Butylpiperidine, HCl sample and observed unexpected peaks. Here’s a systematic approach to identify these impurities.
Caption: A workflow for the systematic identification of unknown impurities.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Why: GC-MS is an excellent technique for volatile and thermally stable compounds, providing both retention time and mass fragmentation data which is crucial for structural elucidation.[5]
-
Protocol:
-
Prepare a dilute solution of your 2-Butylpiperidine, HCl in a suitable solvent (e.g., methanol, dichloromethane). For the HCl salt, it may be necessary to free-base the compound with a mild base (e.g., NaHCO3 solution) and extract it into an organic solvent for better volatility.
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or mid-polar column like a DB-5 or HP-5).[6]
-
Develop a temperature program that allows for the separation of the main peak from any impurities.
-
Analyze the mass spectra of the unknown peaks. Compare the fragmentation patterns with spectral libraries (e.g., NIST, Wiley) to identify potential matches.[7]
-
2. High-Performance Liquid Chromatography (HPLC) with UV and MS Detection:
-
Why: HPLC is suitable for a wider range of compounds, including those that are not volatile or are thermally labile. Coupling with a mass spectrometer (LC-MS) provides molecular weight information, which is invaluable for identification.[8]
-
Protocol:
-
Dissolve the 2-Butylpiperidine, HCl sample in the mobile phase or a compatible solvent.
-
Develop a suitable HPLC method. A reversed-phase C18 column is a good starting point. The mobile phase could consist of a buffered aqueous solution (e.g., with formic acid or ammonium acetate) and an organic modifier like acetonitrile or methanol.[9]
-
Analyze the sample using a UV detector to quantify the impurities and an MS detector to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragments.
-
The accurate mass data from a high-resolution mass spectrometer can help in determining the elemental composition of the impurity.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Why: NMR provides detailed structural information about the connectivity of atoms in a molecule. 1H and 13C NMR are fundamental for structure elucidation.[10][11]
-
Protocol:
-
Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., D2O, CD3OD, or DMSO-d6 for the HCl salt).
-
Acquire 1H and 13C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to deduce the structure of the impurities. For complex mixtures, 2D NMR techniques like COSY and HSQC may be necessary to resolve overlapping signals and establish connectivity.
-
| Technique | Information Provided | Best For |
| GC-MS | Retention time, mass fragmentation pattern | Volatile and thermally stable impurities |
| HPLC-UV/MS | Retention time, UV absorbance, molecular weight, fragmentation | Non-volatile or thermally labile impurities |
| NMR | Detailed structural connectivity | Unambiguous structure determination |
Issue 2: Removing Identified Impurities
Once you have identified the impurities, the next step is to select an appropriate purification method. The choice of method depends on the physical and chemical properties of 2-Butylpiperidine, HCl and the nature of the impurities.
Caption: A decision tree to guide the selection of a suitable purification method.
1. Recrystallization:
-
Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.[12] The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[12]
-
Protocol for 2-Butylpiperidine, HCl:
-
Solvent Selection: Experiment with small amounts of the compound in various solvents to find a suitable one. Common choices for hydrochloride salts include isopropanol, ethanol, or mixtures like ethanol/ether or isopropanol/hexane.[13]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the impure solid until it completely dissolves.[12]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[12]
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12][14]
-
Chilling: Once crystals have formed at room temperature, place the flask in an ice bath to maximize the yield.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
2. Distillation (for the free base):
-
Principle: Distillation separates liquids based on differences in their boiling points.[15][16] This method is suitable for the free base of 2-butylpiperidine, which is a liquid. The hydrochloride salt is a solid and will not distill.
-
Protocol:
-
Liberate the Free Base: Dissolve the 2-Butylpiperidine, HCl in water and add a strong base (e.g., NaOH) until the solution is basic. Extract the free base into a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer with a drying agent (e.g., anhydrous Na2SO4 or MgSO4).
-
Simple Distillation: If the boiling points of the impurities are significantly different (>25 °C) from that of 2-butylpiperidine, a simple distillation can be used.[17]
-
Fractional Distillation: If the boiling points are close (<25 °C), a fractional distillation with a fractionating column is necessary to achieve good separation.[15][17]
-
Vacuum Distillation: If 2-butylpiperidine has a high boiling point and is prone to decomposition at atmospheric pressure, vacuum distillation is recommended to lower the boiling temperature.[15][18]
-
3. Column Chromatography:
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent).[1]
-
Protocol:
-
Stationary Phase Selection: Silica gel is commonly used for the purification of piperidine derivatives.[19][20]
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (eluent) that provides good separation between the desired compound and the impurities. For basic compounds like piperidines, adding a small amount of a base like triethylamine (e.g., 1%) to the eluent can improve peak shape and reduce tailing.[1] A common eluent system could be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing: Pack a glass column with the chosen stationary phase slurried in the eluent.
-
Loading: Load the crude sample (preferably as a concentrated solution or adsorbed onto a small amount of silica gel) onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
References
-
Distillation. Available from: [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. Available from: [Link]
-
Experiment 2: Recrystallization. Available from: [Link]
-
Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Available from: [Link]
- A kind of purification method of high-purity piperidine. Google Patents.
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available from: [Link]
-
Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. Available from: [Link]
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Recrystallization of two unknown compounds?. Chemistry Stack Exchange. Available from: [Link]
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Identification of Pharmaceutical Impurities. Taylor & Francis Online. Available from: [Link]
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Separation, Purification and Identification of the Components of a Mixture. ResearchGate. Available from: [Link]
- Purification of piperidine. Google Patents.
-
Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Agilent. Available from: [Link]
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Analytical Methods. RSC Publishing. Available from: [Link]
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Distillation. Available from: [Link]
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. Available from: [Link]
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Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. NIH. Available from: [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
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Analysis and impurity identification in pharmaceuticals. ResearchGate. Available from: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link]
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The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. Available from: [Link]
-
How can i remove HCl in a recation which was formed as biproduct in a chloriination reaction used Thionyl chloride as Agent?. ResearchGate. Available from: [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
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Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. ResearchGate. Available from: [Link]
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8.9: Distillation. Chemistry LibreTexts. Available from: [Link]
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Distillation. Chemistry LibreTexts. Available from: [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link]
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Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. Available from: [Link]
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Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PubMed Central. Available from: [Link]
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Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central. Available from: [Link]
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An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate. Available from: [Link]
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Pharmaceutical Impurities: An Overview. ResearchGate. Available from: [Link]
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The Analytical Methods of Drug Analysis. ResearchGate. Available from: [Link]
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ICH Q3C (R9) Guideline on impurities. European Medicines Agency (EMA). Available from: [Link]
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Evaluation of 30-days stability of morphine hydrochloride and clonidine at high and low concentrations in polypropylene syringes. PubMed. Available from: [Link]
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Recrystallization of Acetanilide. YouTube. Available from: [Link]
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Pre-formulation and Stability Study of 20-mcg Clonidine Hydrochloride Pediatric Capsules. International Journal of Pharmaceutical Compounding. Available from: [Link]
- Process for purifying crude hydrochloric acid. Google Patents.
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Optimizing reaction conditions for 2-Butylpiperidine, HCl synthesis
Welcome to the technical support guide for the synthesis of 2-Butylpiperidine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the common challenges associated with this synthesis. Our goal is to move beyond simple protocols and explain the fundamental causality behind experimental choices, empowering you to optimize your reaction conditions effectively.
Overview of the Synthetic Strategy
The most prevalent and industrially scalable method for synthesizing 2-Butylpiperidine is the catalytic hydrogenation of 2-butylpyridine. This reaction involves the saturation of the aromatic pyridine ring to yield the corresponding piperidine. The final step is the conversion of the free base into its more stable and handleable hydrochloride salt.
While seemingly straightforward, the hydrogenation of N-heterocycles like pyridine presents unique challenges. The nitrogen atom's lone pair can coordinate strongly to the metal catalyst surface, potentially leading to catalyst poisoning or altered reactivity.[1] Therefore, careful selection of the catalyst, solvent, and reaction conditions is paramount for achieving high yield and purity.
Caption: General synthesis pathway for 2-Butylpiperidine HCl.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis.
Q1: Which catalyst is most effective for the hydrogenation of 2-butylpyridine?
A: Rhodium (Rh) and Platinum (Pt) based catalysts are generally more effective than Palladium (Pd) for pyridine hydrogenation.[2] The nitrogen atom in the pyridine ring can poison palladium catalysts. Rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃) are excellent choices, often providing high yields under milder conditions.[1][2] Platinum(IV) oxide (PtO₂, Adams' catalyst) is also highly effective, particularly in acidic solvents like acetic acid.
Q2: What is the optimal solvent for this reaction?
A: Protic solvents are often preferred as they can enhance catalyst activity.[2] Glacial acetic acid is a common choice because it protonates the pyridine nitrogen, reducing its coordination to the catalyst and increasing the ring's susceptibility to hydrogenation.[2] Alcohols like methanol or ethanol are also used. For certain catalysts, such as Rh₂O₃, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to be highly effective.[1]
Q3: What are the typical reaction conditions (pressure, temperature)?
A: Conditions can vary significantly based on the chosen catalyst and solvent. Generally, increasing hydrogen pressure (30-80 bar) and temperature (60-80 °C) favors complete saturation of the pyridine ring.[2] However, recent developments with highly active catalysts like Rh₂O₃ allow the reaction to proceed under much milder conditions (e.g., 5 bar H₂ at 40 °C), which is advantageous for safety and scalability.[1]
Q4: How do I form the hydrochloride salt after the reaction?
A: Once the reaction is complete and the catalyst has been removed, the free base (2-butylpiperidine) is typically dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). A solution of hydrochloric acid (either gaseous HCl or a solution in a solvent like dioxane or isopropanol) is then added, usually with cooling. The 2-Butylpiperidine HCl salt will precipitate out of the solution and can be collected by filtration.
Q5: How can I monitor the progress of the hydrogenation?
A: Reaction progress can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): A simple and quick method to observe the disappearance of the starting material (2-butylpyridine).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and the formation of the product and any intermediates or byproducts.
-
Hydrogen Uptake: In a pressurized reactor system, monitoring the drop in hydrogen pressure provides a direct measure of reaction progress.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis.
Caption: A workflow for troubleshooting 2-Butylpiperidine synthesis.
Problem 1: Low or No Conversion
-
Potential Cause A: Catalyst Deactivation or Poisoning
-
Explanation: The nitrogen lone pair in the pyridine starting material or the piperidine product can bind strongly to the catalyst's active sites, inhibiting its function.[1] Impurities in the starting material or solvent (e.g., sulfur compounds) can also irreversibly poison the catalyst.
-
Recommended Solutions:
-
Use an Acidic Additive: Performing the reaction in glacial acetic acid or with an additive like HCl protonates the nitrogen, reducing its ability to coordinate with the metal catalyst.[2]
-
Increase Catalyst Loading: While not always cost-effective, increasing the catalyst-to-substrate ratio can compensate for partial deactivation.
-
Ensure Reagent Purity: Use freshly distilled 2-butylpyridine and high-purity, anhydrous solvents.
-
Select a Robust Catalyst: Switch to a catalyst known for its resistance to nitrogen poisoning, such as Rh/C, Rh₂O₃, or PtO₂.[1][2]
-
-
-
Potential Cause B: Insufficient Reaction Conditions
-
Explanation: The aromaticity of the pyridine ring requires a significant energy input to overcome. Mild conditions may be insufficient to drive the reaction to completion.
-
Recommended Solutions:
-
Increase Hydrogen Pressure: Systematically increase the H₂ pressure. A common range is 30-80 bar.[2]
-
Increase Temperature: Gently increase the reaction temperature in increments (e.g., 10 °C at a time). Typical temperatures range from 40-80 °C.[1][2]
-
Extend Reaction Time: If monitoring shows the reaction is proceeding but is slow, extending the reaction time can lead to higher conversion.
-
-
Problem 2: Formation of Side Products (Low Selectivity)
-
Potential Cause A: Partial Hydrogenation
-
Explanation: The reaction may stall at partially hydrogenated intermediates, such as di- or tetrahydropyridines.[2][3] This is more common under mild conditions or with insufficient reaction times.
-
Recommended Solutions:
-
Optimize Conditions: Drive the reaction to completion by increasing the temperature, pressure, or reaction time as described above.[2]
-
Change Catalyst: Some catalysts are more prone to generating intermediates. Switching to a more active catalyst like PtO₂ in acetic acid often ensures full saturation.
-
-
-
Potential Cause B: Ring Opening
-
Explanation: Under certain conditions, particularly with specific rhodium complexes and in the presence of water, the piperidine ring can undergo cleavage to form δ-amino ketones.[2]
-
Recommended Solutions:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried to minimize water content.
-
Avoid Specific Catalysts: If ring opening is observed, avoid complex homogeneous rhodium catalysts in favor of heterogeneous catalysts like Rh/C or Pt/C.
-
-
Data Presentation: Influence of Reaction Parameters
The following table summarizes the expected impact of key variables on the reaction outcome.
| Parameter | Typical Range | Effect on Conversion | Effect on Selectivity | Key Considerations |
| Catalyst | 1-5 mol% | PtO₂, Rh/C, Rh₂O₃ > Pd/C | PtO₂ and Rh catalysts generally give high selectivity to the fully saturated product.[1][2] | Pd catalysts are prone to poisoning by nitrogen.[1] |
| H₂ Pressure | 5-80 bar | Higher pressure increases rate and conversion.[2] | High pressure helps prevent accumulation of partially hydrogenated intermediates.[2] | Requires specialized high-pressure equipment. |
| Temperature | 40-80 °C | Higher temperature increases the reaction rate.[2] | Very high temperatures may increase the risk of side reactions. | Balance rate with selectivity. |
| Solvent | Acetic Acid, TFE, Alcohols | Acetic acid and TFE can significantly enhance the rate.[1][2] | Acidic solvents promote complete hydrogenation by activating the ring. | Solvent choice can affect catalyst activity and product workup. |
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of 2-Butylpiperidine HCl using a rhodium-based catalyst.
Materials:
-
2-Butylpyridine (98%+)
-
5% Rhodium on Carbon (Rh/C)
-
Glacial Acetic Acid (ACS grade)
-
Diethyl Ether (anhydrous)
-
2M HCl in Diethyl Ether
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
Reactor Setup: To a clean, dry glass liner for the hydrogenation reactor, add 2-butylpyridine (e.g., 10.0 g, 74.0 mmol).
-
Solvent and Catalyst Addition: Add glacial acetic acid (100 mL). Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Rh/C (e.g., 500 mg, 5 wt%).
-
Causality Note: Acetic acid serves to both dissolve the substrate and activate the pyridine ring towards hydrogenation.[2]
-
-
Hydrogenation: Seal the reactor. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 60 °C). Monitor the reaction by observing the pressure drop (hydrogen uptake). The reaction is typically complete within 16-24 hours.
-
Workup - Catalyst Removal: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Wash the Celite pad with a small amount of acetic acid or methanol.
-
Safety Note: Palladium and Rhodium catalysts can be pyrophoric upon exposure to air after the reaction. Keep the filter cake wet with solvent during handling.
-
-
Workup - Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the acetic acid under reduced pressure using a rotary evaporator.
-
Workup - Basification: Dissolve the residue in water (100 mL) and cool in an ice bath. Carefully add a concentrated solution of sodium hydroxide (e.g., 50% w/w) until the pH is >12.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-butylpiperidine as a free base oil.
-
Salt Formation: Dissolve the crude 2-butylpiperidine oil in anhydrous diethyl ether (150 mL) and cool to 0 °C in an ice bath. While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases and the solution becomes slightly acidic (check with pH paper).
-
Isolation: Stir the resulting slurry at 0 °C for 1 hour. Collect the white solid by vacuum filtration, wash the solid with cold, anhydrous diethyl ether, and dry under vacuum to yield 2-Butylpiperidine HCl.
References
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC. National Institutes of Health. [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-Butylpiperidine, HCl in Assays
Welcome to the Technical Support Center for 2-Butylpiperidine, HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during experimental assays. As a substituted piperidine hydrochloride salt, 2-Butylpiperidine, HCl presents a unique set of physicochemical properties that can impact its behavior in aqueous and organic media. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this compound into your research.
Understanding the Solubility Profile of 2-Butylpiperidine, HCl
2-Butylpiperidine, HCl is the hydrochloride salt of the parent compound, 2-Butylpiperidine. The presence of the butyl group at the 2-position of the piperidine ring increases its lipophilicity compared to unsubstituted piperidine. The hydrochloride salt form is utilized to enhance its aqueous solubility.[1] However, the interplay between the nonpolar butyl group and the polar piperidinium chloride can lead to solubility challenges, particularly in the complex matrices of biological and chemical assays.
The solubility of 2-Butylpiperidine, HCl is critically dependent on the pH of the medium.[2] In acidic to neutral conditions, the piperidine nitrogen is protonated, forming the more soluble piperidinium ion. As the pH becomes more alkaline, the compound deprotonates to its free base form, which is significantly less soluble in aqueous solutions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 2-Butylpiperidine, HCl in common laboratory solvents?
A1: While specific quantitative solubility data for 2-Butylpiperidine, HCl is not extensively published, a predicted solubility profile can be inferred from its structure and the properties of similar compounds like 5-Butyl-2-methylpiperidine.[4]
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | ||
| Water | Sparingly Soluble to Soluble (pH dependent) | The hydrochloride salt enhances water solubility, but the butyl group introduces hydrophobicity. Solubility is expected to be higher in acidic aqueous solutions.[2] |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | Alcohols can engage in hydrogen bonding and their alkyl chains can interact with the nonpolar butyl group.[5] |
| Polar Aprotic | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a broad spectrum of organic compounds.[6] |
| Acetonitrile | Soluble | The polarity of acetonitrile is generally sufficient to dissolve substituted piperidine derivatives.[4] |
| Nonpolar | ||
| Hexane, Toluene | Sparingly Soluble to Insoluble | The polar nature of the hydrochloride salt will significantly limit solubility in nonpolar solvents.[5] |
Q2: My 2-Butylpiperidine, HCl is not dissolving in my aqueous assay buffer. What should I do first?
A2: The initial and most critical parameter to check is the pH of your buffer. The solubility of amine hydrochloride salts is highly pH-dependent.[2] Ensure your buffer's pH is in the acidic to neutral range (ideally below the pKa of the piperidinium ion, which is typically around 10-11 for similar compounds).[2] If the pH is neutral to slightly alkaline, the compound may be converting to its less soluble free base form.
Q3: I've confirmed the pH is appropriate, but I'm still seeing precipitation. What are my next steps?
A3: If pH is not the issue, consider the following troubleshooting workflow:
Caption: A stepwise approach to troubleshooting solubility issues.
Q4: What is a "stepwise dilution" and why is it important?
A4: A stepwise dilution is a technique used to prevent the precipitation of a compound when transferring it from a highly soluble organic stock solution (like DMSO) into an aqueous buffer where it is less soluble.[6] Instead of a large, direct dilution, you perform one or more intermediate dilutions in a mixture of the organic solvent and the aqueous buffer. This gradual change in the solvent environment helps to keep the compound in solution.
Troubleshooting Guide
Issue 1: Compound precipitates immediately upon addition to aqueous buffer.
-
Cause A: pH-induced precipitation. The buffer pH is too high (alkaline), causing the conversion of the soluble hydrochloride salt to the insoluble free base.
-
Solution: Measure the pH of your final solution. If necessary, adjust the pH of your stock buffer to be more acidic. A good starting point is a pH between 4 and 6.
-
-
Cause B: "Salting out" effect. High concentrations of salts in your buffer can decrease the solubility of organic molecules.
-
Solution: If possible, try reducing the salt concentration of your buffer while maintaining the required ionic strength and osmolarity for your assay.
-
-
Cause C: Exceeding the solubility limit. The final concentration of your compound in the aqueous buffer is above its solubility limit.
-
Solution: Prepare a more concentrated stock solution in an organic solvent (e.g., 100 mM in DMSO) so that a smaller volume is needed for the final dilution, thus keeping the final concentration of the organic solvent low (typically <1% for cell-based assays).[6]
-
Issue 2: Compound is soluble initially but precipitates over time.
-
Cause A: Temperature effects. Changes in temperature can affect solubility. Some compounds are less soluble at lower temperatures.
-
Solution: If your experiment involves temperature shifts (e.g., moving from room temperature to 4°C), check the solubility at the lower temperature. You may need to work at a lower final concentration of the compound.
-
-
Cause B: Compound instability. The compound may be degrading over time to a less soluble species.
-
Solution: Prepare fresh solutions of the compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[7]
-
-
Cause C: Evaporation of solvent. In multi-well plates, evaporation from the outer wells can lead to an increase in compound concentration and subsequent precipitation.
-
Solution: Use plate sealers and ensure proper humidification in your incubator. Avoid using the outer wells for sensitive experiments if evaporation is a significant issue.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 100 mM stock solution of 2-Butylpiperidine, HCl (MW: 177.72 g/mol ) in DMSO.[7][8]
Materials:
-
2-Butylpiperidine, HCl
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flask
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh 17.77 mg of 2-Butylpiperidine, HCl.
-
Quantitatively transfer the solid to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of anhydrous DMSO to the flask.
-
Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Carefully add DMSO to the 1 mL mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Stepwise Dilution for Aqueous Assays
This protocol provides a general method for diluting a DMSO stock solution into an aqueous buffer to minimize precipitation.
Caption: Workflow for a stepwise dilution protocol.
Procedure:
-
Prepare Intermediate Dilution 1: In a microcentrifuge tube, add 90 µL of your aqueous assay buffer. To this, add 10 µL of your 100 mM stock solution of 2-Butylpiperidine, HCl in DMSO. Mix well by gentle pipetting. This results in a 10 mM solution in 10% DMSO.
-
Prepare Intermediate Dilution 2 (Optional, for very low final concentrations): In a new tube, add 90 µL of your aqueous assay buffer. Add 10 µL of the 10 mM intermediate solution. This results in a 1 mM solution in 1% DMSO.
-
Prepare Final Assay Solution: Add the appropriate volume of your intermediate dilution to your final assay volume to achieve the desired concentration. For example, to achieve a 10 µM final concentration from the 1 mM intermediate, you would add 10 µL to 990 µL of your assay medium.
Note: Always add the more concentrated solution to the diluent to facilitate rapid mixing and reduce the chance of localized high concentrations that can lead to precipitation.
Advanced Solubilization Strategies
If the above methods are insufficient, more advanced techniques can be employed:
-
Co-solvents: The use of a water-miscible organic solvent in your final assay buffer can increase the solubility of your compound.[4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4] It is crucial to perform a vehicle control to ensure the co-solvent does not affect your assay.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent aqueous solubility.[9] This can be particularly useful for in vivo studies.
By understanding the physicochemical properties of 2-Butylpiperidine, HCl and employing a systematic approach to troubleshooting, researchers can successfully overcome solubility challenges and obtain reliable and reproducible data in their assays.
References
- BenchChem. Solubility Profile of 5-Butyl-2-methylpiperidine: A Technical Guide. BenchChem. Accessed January 17, 2026.
- Sigma-Aldrich. 2-Butylpiperidine hydrochloride. Sigma-Aldrich. Accessed January 17, 2026.
- MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules. 2022.
- PubMed. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters. 2004.
- Amadis Chemical. 2-sec-butylpiperidine;hydrochloride. Amadis Chemical. Accessed January 17, 2026.
- Solubility of Things. Piperidine. Solubility of Things. Accessed January 17, 2026.
- BenchChem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem. Accessed January 17, 2026.
- Sigma-Aldrich. Phencyclidine hydrochloride. Sigma-Aldrich. Accessed January 17, 2026.
- BenchChem. Addressing poor solubility of piperidine derivatives in reactions. BenchChem. Accessed January 17, 2026.
- PubChem. 2-Propylpiperidine hydrochloride.
- University of Agriculture, Indonesia. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Accessed January 17, 2026.
- PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. Accessed January 17, 2026.
- PubChem. 2-Propylpiperidine.
- ResearchGate. How to make a salt of a novel compound?
- Cheméo. Chemical Properties of 2-Methylpiperidine. Cheméo. Accessed January 17, 2026.
- Sciencemadness.org. Isolation of primary amines as HCL salt problem. Sciencemadness.org. 2006.
- Schrödinger. Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. Schrödinger. Accessed January 17, 2026.
- PubChem. Piperidine, 2-(cyclohexylmethyl)-, hydrochloride.
- PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie. 2019.
- ChemicalBook. Piperidine hydrochloride. ChemicalBook. Accessed January 17, 2026.
- Taylor & Francis Online. Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Molecular Crystals and Liquid Crystals. 2023.
- Chrom-Academy. HPLC Troubleshooting Guide. Accessed January 17, 2026.
- ChemBK. 2-Piperidine-methanol. ChemBK. 2024.
- BenchChem. Technical Guide: Solubility Profile of trans-2-Piperidin-1-ylcyclopentanol. BenchChem. Accessed January 17, 2026.
- ChemicalBook. N-Boc-piperidine-2-methanol. ChemicalBook. Accessed January 17, 2026.
- ChemicalBook. 6091-44-7(Piperidine hydrochloride) Product Description. ChemicalBook. Accessed January 17, 2026.
- ChemScene. 2-Butylpiperidine, hydrochloride. ChemScene. Accessed January 17, 2026.
- MDPI. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules. 2024.
- Wikipedia. Butyl group. Wikipedia. Accessed January 17, 2026.
- Acros Organics. SAFETY DATA SHEET: 1-(2-Chloroethyl)piperidine hydrochloride. Fisher Scientific. 2025.
- PubChem. Tert-butyl piperidine-2-carboxylate hydrochloride.
- Jubilant Ingrevia. Safety Data Sheet: Piperidine Hydrochloride. Jubilant Ingrevia. 2024.
- Fisher Scientific. SAFETY DATA SHEET: Piperidine hydrochloride. Fisher Scientific. 2025.
- Pergamon Press.
- Pergamon Press.
- PubChem. 2-Piperidin-2-ylethanol.
- PubChem. N-Boc-piperidine-2-methanol.
- Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. 2024.
- Cell Signaling Technology. CUT&RUN Troubleshooting Guide. Cell Signaling Technology. Accessed January 17, 2026.
- YouTube. Webinar: Troubleshooting HPLC Mobile Phase Issues. Sartorius. 2023.
Sources
- 1. 2-sec-butylpiperidine;hydrochloride,1334146-89-2-Amadis Chemical [amadischem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
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- 7. phytotechlab.com [phytotechlab.com]
- 8. csstc.org [csstc.org]
- 9. mdpi.com [mdpi.com]
Preventing degradation of 2-Butylpiperidine, HCl during storage
Welcome to the technical support center for 2-Butylpiperidine, hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. As a secondary amine hydrochloride salt, 2-Butylpiperidine, HCl is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions to proactively address and resolve potential storage-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 2-Butylpiperidine, HCl during storage?
A1: The primary degradation risks for 2-Butylpiperidine, HCl, like many amine hydrochloride salts, stem from its hygroscopic nature and susceptibility to oxidation.[1] Hygroscopicity means the compound readily absorbs moisture from the atmosphere, which can cause physical clumping and may initiate chemical degradation.[2] The secondary piperidine ring is also a potential site for oxidation, a process that can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[3][4][5]
Q2: What are the ideal storage conditions for 2-Butylpiperidine, HCl?
A2: To minimize degradation, the compound must be stored in a tightly sealed container to prevent moisture and air ingress.[6][7] The ideal environment is a cool, dry, and dark place. Specific temperature recommendations often range from 10°C to 25°C, though some suppliers advise storing below 30°C.[8][9] For long-term storage or for users in high-humidity environments, storing the container within a desiccator containing a drying agent (e.g., silica gel) and flushing the container headspace with an inert gas like argon or nitrogen before sealing is highly recommended.
Q3: My container of 2-Butylpiperidine, HCl has turned from a white powder to a yellowish, clumpy solid. Is it still usable?
A3: A change in color (e.g., to yellow or brown) and physical state (clumping) is a strong indicator of degradation. Clumping is often due to the absorption of water (hygroscopicity).[1] Discoloration frequently points towards oxidation of the amine.[4] While the material may not be completely degraded, its purity is compromised. Using this material is not recommended as it can lead to inaccurate reagent stoichiometry, formation of unknown byproducts, and non-reproducible experimental results. A purity analysis (e.g., via HPLC or NMR) is necessary to determine the extent of degradation.
Q4: How can I verify the purity of my 2-Butylpiperidine, HCl sample before an experiment?
A4: A quick quality check can be performed using Thin Layer Chromatography (TLC) against a reference standard if available. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[10][11][12] A validated stability-indicating HPLC method can separate the parent compound from its potential degradation products, providing an accurate measure of purity.[13] Proton NMR (¹H NMR) spectroscopy can also be used to identify impurities by comparing the spectrum of the stored sample to that of a pure reference standard.
Q5: Are there any chemical incompatibilities I should be aware of when handling and storing this compound?
A5: Yes. 2-Butylpiperidine, HCl should be stored away from strong oxidizing agents and strong bases.[14] Contact with strong bases will deprotonate the piperidinium hydrochloride to its free base form, 2-butylpiperidine, which is a volatile and reactive liquid. Strong oxidizers can lead to rapid and uncontrolled degradation of the piperidine ring.[15]
Troubleshooting Guides
This section addresses specific issues you might encounter, linking them to potential degradation and providing actionable solutions.
Issue 1: Visual or Physical Changes in the Compound
-
Problem: The compound, originally a fine white powder, has become discolored (yellow/brown), clumpy, or has a noticeable odor.
-
Root Cause Analysis:
-
Hygroscopicity: Amine salts are prone to absorbing atmospheric moisture, causing the powder to clump and eventually liquefy.[1][2] This is the most common cause of physical changes.
-
Oxidation: Exposure to oxygen, especially when catalyzed by light or heat, can oxidize the secondary amine on the piperidine ring.[5][16] This chemical change is often accompanied by discoloration.
-
-
Immediate Action & Solution:
-
Cease Use: Do not use the compromised reagent in any experiment.
-
Verify Purity: If critical, perform an analytical check (HPLC, NMR) to quantify the remaining active compound and identify degradation products.
-
Procure New Stock: It is almost always more efficient and scientifically sound to use a fresh, uncompromised batch of the reagent.
-
Review Storage Protocol: Implement the recommended storage protocol (see below) for the new batch to prevent recurrence.
-
Protocol: Recommended Storage Procedure for New Batches
-
Inspect Upon Receipt: Upon arrival, inspect the container seal for integrity.
-
Work in a Controlled Environment: If the material needs to be aliquoted, do so in a low-humidity environment, such as a glove box or a fume hood with a dry air stream.
-
Inert Gas Overlay: Before resealing the primary container for storage, gently flush the headspace with an inert gas (Argon or Nitrogen) to displace air and moisture.[17]
-
Secure Sealing: Ensure the container cap is tightly secured. For extra protection, wrap the cap junction with Parafilm®.
-
Use a Secondary Container: Place the sealed primary container inside a desiccator or a sealed secondary container with a desiccant.
-
Store Appropriately: Store the entire assembly in a cool, dark, and well-ventilated cabinet away from heat sources and incompatible chemicals.[6][18]
Issue 2: Inconsistent or Failed Experimental Results
-
Problem: Reactions involving 2-Butylpiperidine, HCl are showing low yields, unexpected byproducts, or are failing completely.
-
Root Cause Analysis: The effective concentration of the active reagent is lower than calculated due to the presence of degradation products (e.g., oxides, hydrolyzed species) and/or water. Impurities can also interfere with the reaction mechanism.
-
Troubleshooting Workflow: The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for experimental failures.
Understanding Degradation Pathways
To effectively prevent degradation, it is crucial to understand the chemical mechanisms at play.
Table 1: Key Degradation Pathways for 2-Butylpiperidine, HCl
| Degradation Pathway | Triggering Factors | Chemical Consequence | Prevention Strategy |
| Hygroscopicity | High humidity, improper sealing | Absorption of water, leading to physical clumping and potential hydrolysis of other reagents. | Store in a desiccator, use inert gas overlay, and ensure tight sealing.[19] |
| Oxidation | Atmospheric oxygen, light, heat | Formation of N-oxides and other oxidative byproducts, leading to discoloration and impurities.[4][5] | Store in a dark place, use inert gas overlay, and maintain cool temperatures.[17] |
| Thermal Degradation | High temperatures (>30°C) | Can lead to decomposition, potentially via complex pathways including ring opening or loss of HCl.[10][20] | Store in a temperature-controlled environment (10-25°C).[8] |
| Photodegradation | Exposure to UV or ambient light | Light energy can initiate radical reactions, leading to a variety of degradation products.[21] | Use amber or opaque containers and store in a dark cabinet.[22] |
The diagram below illustrates the primary sites of vulnerability on the 2-Butylpiperidine, HCl molecule.
Caption: Key vulnerabilities of 2-Butylpiperidine, HCl.
By understanding these principles and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the chemical integrity of their 2-Butylpiperidine, HCl and achieve more reliable and reproducible scientific outcomes.
References
- Forced degradation studies on glipizide are conducted under the conditions of hydrolysis, oxidation, photolysis, and dry heat. (n.d.).
- Piperidine hydrochloride Safety Data Sheet. (2023, August 11).
- Piperidine hydrochloride | 6091-44-7. Biosynth. (n.d.).
- Piperidine hydrochloride CAS#: 6091-44-7. ChemWhat. (n.d.).
- Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PubMed Central. (n.d.).
- Piperidine hydrochloride | 6091-44-7. ChemicalBook. (n.d.).
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- Safety Data Sheet. Jubilant Ingrevia. (n.d.).
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- Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. (n.d.).
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- Keerthi K, et al. (2023, January). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. IJPPR.
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- Properties of Amines and their Hydrochloride Salt. (n.d.). ResearchGate.
- Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.).
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- 2-Butylpiperidine hydrochloride | 72939-23-2. Sigma-Aldrich. (n.d.).
- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.).
- Stability indicating HPLC-determination of biperiden hydrochloride in presence of its oxidative and acid degradation products. (n.d.). TSI Journals.
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Thermal decomposition on Aceox® BTBPC mixed with hydrochloric acid. (2025, August 5). ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0MbJydWtqwvT0JX_KRgiZPK1Gk8aUtrdJ3ktwKxm05p6_sDx4lLkrQyWShnF-fT0HSuS_ymSKCKuThoHQ9OSFxmfhFjQ25ijqn2xQpfAeuipiiQzGeZO8Xu5XWlUrhegQFHS7bLYRxcgPn9AHxDqTad2CUUvSUAEDcU_sBYXqdpIOW4WcQgbwwiFVRWZMv4SOFAJoiwN4bDtmQ62yw_ZM6AuFvwirxj5LiDVjd7TS_Q==]([Link]
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Common side reactions in the synthesis of 2-Butylpiperidine, HCl
Welcome to the technical support center for the synthesis of 2-butylpiperidine and its hydrochloride salt. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this important piperidine derivative. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Section 1: Catalytic Hydrogenation of 2-Butylpyridine
Catalytic hydrogenation of the corresponding pyridine derivative is a primary and often preferred route for the synthesis of 2-butylpiperidine due to its atom economy and generally clean reaction profiles.[1] However, several side reactions can occur, leading to reduced yield and purity of the desired product.
FAQ 1: Incomplete Reduction and Formation of 2-Butyl-1,2,3,6-tetrahydropyridine
Question: My reaction stalls at the tetrahydropyridine intermediate, or I observe a significant amount of this byproduct in my final product mixture. What causes this, and how can I drive the reaction to completion?
Answer: The formation of 2-butyl-1,2,3,6-tetrahydropyridine is a common issue arising from incomplete hydrogenation.[2][3] The reduction of the pyridine ring is a stepwise process, and the partially hydrogenated intermediate can sometimes be resistant to further reduction under the chosen reaction conditions.
Several factors can contribute to this issue:
-
Catalyst Deactivation: The catalyst surface can be poisoned by impurities in the starting material, solvent, or hydrogen gas. The product piperidine itself can also inhibit the catalyst by strongly adsorbing to its surface.[4]
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter. If the pressure is too low, the equilibrium may favor the partially hydrogenated product.
-
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also promote desorption of the substrate from the catalyst surface before complete reduction occurs.
-
Inadequate Mixing: Poor agitation can lead to inefficient contact between the substrate, catalyst, and hydrogen gas, resulting in localized areas of incomplete reaction.
Troubleshooting Guide:
-
Catalyst Selection and Handling:
-
Catalyst Choice: Platinum-based catalysts (e.g., PtO₂, Adams' catalyst) and Rhodium-based catalysts are often more effective for pyridine hydrogenation than Palladium-based catalysts.[5][6]
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can help drive the reaction to completion.
-
Catalyst Quality: Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent deactivation.
-
-
Reaction Conditions Optimization:
-
Hydrogen Pressure: Increase the hydrogen pressure. Pressures in the range of 50-100 bar are often employed for complete pyridine reduction.[1]
-
Temperature: A systematic study of the reaction temperature is recommended. Start at a moderate temperature (e.g., 50-60 °C) and gradually increase if the reaction is sluggish.
-
Solvent: The choice of solvent can influence the reaction. Protic solvents like acetic acid or ethanol are commonly used and can aid in the protonation of the pyridine nitrogen, facilitating hydrogenation.[7]
-
Acidic Additives: The addition of a small amount of a strong acid (e.g., HCl) can protonate the pyridine nitrogen, which can enhance its reactivity towards hydrogenation and reduce catalyst inhibition by the product.[4]
-
-
Process Parameters:
-
Agitation: Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen gas.
-
Reaction Time: Monitor the reaction progress by techniques like GC-MS or NMR. If the reaction has stalled, consider the troubleshooting steps above before simply extending the reaction time.
-
| Parameter | Recommended Range | Rationale |
| Catalyst | PtO₂, Rh/C | Higher activity for pyridine ring reduction. |
| H₂ Pressure | 50-100 bar | Drives the equilibrium towards the fully saturated product. |
| Temperature | 50-80 °C | Balances reaction rate and potential for side reactions. |
| Solvent | Acetic Acid, Ethanol | Protic solvents can facilitate the reaction. |
FAQ 2: Loss of N-Benzyl Protecting Group During Hydrogenation
Question: I am using an N-benzyl protected 2-butylpyridine precursor, and I am observing significant debenzylation during the hydrogenation. How can I prevent this?
Answer: The N-benzyl group is susceptible to hydrogenolysis (cleavage by hydrogen) under catalytic hydrogenation conditions, especially with palladium catalysts.[8][9] This is a common side reaction that leads to the formation of toluene and the unprotected piperidine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debenzylation.
In-depth Explanation:
-
Catalyst Choice: Palladium on carbon (Pd/C) is highly efficient for debenzylation.[10] Switching to platinum oxide (PtO₂) or rhodium on carbon (Rh/C) can often suppress this side reaction as these catalysts are generally less prone to inducing hydrogenolysis of benzyl groups.[11]
-
Reaction Conditions: Milder conditions, such as lower hydrogen pressure and ambient temperature, can disfavor the debenzylation reaction.[10] Careful monitoring of the reaction is crucial to stop it once the pyridine ring is fully reduced, preventing prolonged exposure to conditions that favor protecting group cleavage.
-
Alternative Protecting Groups: If debenzylation remains a persistent issue, consider using an N-protecting group that is more robust to catalytic hydrogenation. The tert-butyloxycarbonyl (Boc) group is generally stable under these conditions. The carbobenzyloxy (Cbz) group can also be used, but it is also susceptible to hydrogenolysis, so careful optimization is still required.
Section 2: Grignard Reaction with 2-Cyanopyridine
The addition of a butyl Grignard reagent (butylmagnesium bromide) to 2-cyanopyridine followed by reduction is another synthetic route to 2-butylpiperidine. However, this method is prone to several side reactions.
FAQ 3: Low Yield and Recovery of Starting Material
Question: My Grignard reaction is not proceeding, and I am recovering a significant amount of unreacted 2-cyanopyridine. What could be the issue?
Answer: Grignard reactions are notoriously sensitive to reaction conditions. The primary reasons for failure are the presence of moisture or other protic sources and improperly activated magnesium.[12][13]
Troubleshooting Guide:
-
Strictly Anhydrous Conditions:
-
Glassware: All glassware must be thoroughly dried, either in an oven overnight or by flame-drying under vacuum.
-
Solvents: Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Reagents: Ensure that the 2-cyanopyridine and the alkyl halide used to prepare the Grignard reagent are anhydrous.
-
-
Magnesium Activation:
-
The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide.
-
Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle can expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine can help to initiate the reaction. The disappearance of the iodine color is an indication that the Grignard reagent formation has started.[14]
-
-
Initiation of Grignard Formation:
-
Add a small amount of the butyl bromide to the magnesium suspension and observe for signs of reaction (e.g., gentle boiling, color change).
-
If the reaction does not start, gentle warming may be necessary. Once initiated, the remaining alkyl halide should be added at a rate that maintains a gentle reflux.
-
FAQ 4: Formation of Double Addition Products or Other Byproducts
Question: I am observing byproducts other than the desired 2-butylpiperidine after the reduction step. What are these, and how can I avoid them?
Answer: The initial adduct of the Grignard reagent with the nitrile group is an imine, which is then reduced in a subsequent step. Side reactions can occur both during the Grignard addition and the reduction. A potential side reaction is the addition of a second equivalent of the Grignard reagent to the intermediate imine.
Reaction Scheme and Side Reaction:
Caption: Grignard reaction pathway and a potential side reaction.
Troubleshooting Guide:
-
Stoichiometry Control: Use a slight excess (e.g., 1.1 equivalents) of the Grignard reagent to ensure complete conversion of the 2-cyanopyridine, but avoid a large excess which can promote double addition.
-
Reverse Addition: Adding the 2-cyanopyridine solution to the Grignard reagent (reverse addition) can help to maintain a low concentration of the nitrile and minimize side reactions.
-
Temperature Control: Perform the Grignard addition at a low temperature (e.g., 0 °C or -78 °C) to control the reactivity and improve selectivity.
-
Choice of Reducing Agent: Use a mild reducing agent like sodium borohydride (NaBH₄) for the reduction of the intermediate imine. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to over-reduction or other side reactions.
Section 3: Birch Reduction of 2-Butylpyridine
The Birch reduction offers a method for the partial reduction of the pyridine ring, which can then be followed by isomerization and further reduction to obtain the desired piperidine. However, controlling the regioselectivity and preventing over-reduction are key challenges.[15][16]
FAQ 5: Formation of a Mixture of Dihydro- and Tetrahydropyridine Isomers
Question: My Birch reduction of 2-butylpyridine results in a complex mixture of partially reduced products. How can I improve the selectivity?
Answer: The Birch reduction of pyridines can lead to a mixture of 1,4- and 1,2-dihydropyridine derivatives. The regioselectivity is influenced by the electronic nature of the substituent on the pyridine ring.[17][18]
Key Considerations for Selectivity:
-
Proton Source: The choice of alcohol as the proton source is critical. A less acidic alcohol, such as tert-butanol, can improve the selectivity of the initial protonation step.
-
Reaction Time and Temperature: The reaction should be carried out at a low temperature (in liquid ammonia, -78 °C) and quenched once the starting material is consumed to prevent isomerization or over-reduction of the initial products.
-
Subsequent Steps: The initially formed dihydropyridines are often unstable and require immediate subsequent processing, such as isomerization to a more stable tetrahydropyridine, followed by a final reduction step.
| Parameter | Recommendation | Rationale |
| Metal | Lithium or Sodium | Standard for Birch reductions. |
| Solvent | Liquid Ammonia | Essential for dissolving the alkali metal and solvating electrons. |
| Proton Source | tert-Butanol | A less acidic alcohol can improve regioselectivity. |
| Temperature | -78 °C | Maintains the liquid ammonia and controls reactivity. |
References
- Tominaga, Y., & Shigematsu, Y. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Master Organic Chemistry. (2019).
- Stone, G. R., & Ramaswamy, S. (1961). Catalytic Debenzylation. The Effect of Substitution on the Strength of the O-Benzyl and N-Benzyl Linkages. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2024). 8.
- Wang, D., & Li, W. (2023).
- Reddit. (2011).
- Vereshchagin, A. N., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism.
- Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
- Chemistry LibreTexts. (2023). 22.
- ResearchGate. (2025). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. RSC Publishing.
- National Center for Biotechnology Information. (n.d.).
- Wikipedia. (n.d.). Birch reduction.
- ResearchGate. (2022). (PDF)
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazinediones.
- YouTube. (2023). Hydrogenation (Reduction) of Alkenes = Double Bond Eraser.
- SiliCycle. (2011).
- Organic & Biomolecular Chemistry. (2022).
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Sciencemadness.org. (2016). Grignard successes and failures.
- Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0)
- Carreira, E. M., & Pagenkopf, B. L. (n.d.).
- Noyori, R. (n.d.).
- ResearchGate. (n.d.).
- NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples.
- PubMed. (2025). Asymmetric Partial Reductions of Pyridines.
- MDPI. (n.d.).
- ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- Khan Academy. (2013). Birch reduction I. YouTube.
- University of Colorado Boulder. (n.d.). Grignard Reaction.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- ResearchGate. (2025).
- National Institutes of Health. (n.d.).
- Auctores Journals. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2.
- YouTube. (2025).
- Li, X. (2023).
- National Institutes of Health. (2021).
- PharmaXChange.info. (2011).
- BenchChem. (n.d.). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring.
- Khan Academy. (n.d.). Birch reduction II.
- Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric routes to substituted piperidines.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones.
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Technical Support Center: Chiral Separation of 2-Butylpiperidine Enantiomers
Welcome to the technical support center for the chiral separation of 2-Butylpiperidine and related chiral amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs). As enantiomers can exhibit vastly different pharmacological and toxicological profiles, achieving robust and reliable chiral separation is a critical step in pharmaceutical development.[1][2] This resource synthesizes field-proven insights and established scientific principles to help you overcome common challenges in your laboratory.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary challenges in the chiral separation of 2-Butylpiperidine?
-
Which chromatographic technique is better for this separation: HPLC or SFC?
-
What type of chiral stationary phase (CSP) is most effective for 2-Butylpiperidine?
-
Why are mobile phase additives necessary, and which ones should I use?
-
-
Troubleshooting Guides
-
Issue 1: Poor or No Enantiomeric Resolution
-
Issue 2: Severe Peak Tailing for Both Enantiomers
-
Issue 3: Method Reproducibility and Robustness Issues
-
-
Experimental Protocols
-
Protocol 1: Chiral HPLC Method Development for 2-Butylpiperidine
-
Protocol 2: Chiral SFC Screening Protocol for Primary and Secondary Amines
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of 2-Butylpiperidine?
The primary challenges in separating 2-Butylpiperidine enantiomers stem from its chemical properties as a secondary amine. These challenges include:
-
Strong Basic Nature: The amine functional group is highly basic and prone to strong interactions with acidic residual silanol groups on the silica surface of many chiral stationary phases (CSPs).[3] This interaction is a primary cause of severe peak tailing, which can compromise resolution and quantification.[3][4]
-
Potential for Multiple Interaction Sites: Besides the primary chiral center, the molecule can interact with the CSP through hydrogen bonding and dipole-dipole interactions, which can sometimes lead to complex or poor separations if not properly controlled.
-
Lack of a Strong Chromophore: 2-Butylpiperidine lacks a significant UV chromophore, which can make detection challenging at low concentrations. This may necessitate the use of derivatization techniques or alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD).
Q2: Which chromatographic technique is better for this separation: HPLC or SFC?
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations, and the choice often depends on laboratory capabilities and specific goals.[1]
-
HPLC (Normal Phase & Polar Organic): Normal Phase (NP) HPLC is a well-established technique for chiral separations. It often provides excellent selectivity for many compounds. However, it uses non-polar, flammable, and often toxic solvents. The polar organic mode, using solvents like acetonitrile and methanol, is another viable option.[5]
-
SFC: Supercritical Fluid Chromatography (SFC) is increasingly favored for chiral separations of amines.[1][6] It uses supercritical CO2 as the primary mobile phase, which is non-flammable and less toxic, making it a "greener" alternative.[1] For basic compounds like 2-Butylpiperidine, SFC often yields superior peak shapes and faster analysis times compared to HPLC.[1][6]
Comparison Summary:
| Feature | HPLC (Normal Phase) | SFC |
| Mobile Phase | Hexane/Heptane with alcohol modifiers | Supercritical CO2 with alcohol modifiers |
| Analysis Speed | Generally slower | Typically 3-5 times faster |
| Peak Shape for Amines | Prone to tailing without proper additives | Often sharper and more symmetrical[1][6] |
| Solvent Consumption | High (organic solvents) | Low (organic co-solvent) |
| Environmental Impact | Higher | Lower ("Greener" chemistry) |
| Selectivity | Can be very high | Often comparable to or better than NP-HPLC[6] |
Q3: What type of chiral stationary phase (CSP) is most effective for 2-Butylpiperidine?
The selection of the CSP is the most critical factor for achieving a successful chiral separation.[7] For a secondary amine like 2-Butylpiperidine, several types of CSPs should be considered for screening.
-
Polysaccharide-Based CSPs: These are the most widely used CSPs for their broad applicability.[5][8] They are derivatives of cellulose or amylose coated or covalently bonded to a silica support.
-
Immobilized Polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC): These are highly recommended because the chiral selector is covalently bonded to the silica. This makes them robust and compatible with a wide range of solvents, which is advantageous during method development.[9]
-
Coated Polysaccharide CSPs (e.g., Chiralcel® OD-H, AD-H): These are also very effective but have more restrictions on the types of solvents that can be used.[9]
-
-
Cyclofructan-Based CSPs: These have shown excellent success in separating primary and secondary amines, often demonstrating high selectivity.[5][6]
-
Crown-Ether Based CSPs: These are specifically designed for the separation of primary amines but can also show selectivity for secondary amines.[10][11] They typically operate under acidic mobile phase conditions.[11]
Q4: Why are mobile phase additives necessary, and which ones should I use?
Mobile phase additives are crucial for improving peak shape and sometimes for achieving selectivity, especially for basic analytes like 2-Butylpiperidine.[12][13] Their primary role is to suppress the undesirable interactions between the basic analyte and acidic silanol groups on the CSP surface.[3][12]
-
For Polysaccharide and Cyclofructan CSPs (NP-HPLC/SFC):
-
Basic Additives: Small amounts (typically 0.1-0.5%) of a basic additive are almost always required.[13]
-
Acidic Additives: In some cases, an acid/base pair is used. For example, a combination of Trifluoroacetic Acid (TFA) and TEA can be effective. The acid can interact with the basic analyte in the mobile phase, while the base deactivates the stationary phase.[6]
-
-
For Crown-Ether CSPs:
-
Acidic Additives: These CSPs typically require an acidic mobile phase to function. An acid like TFA is commonly used.[11]
-
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
You've screened your compound on a chiral column, but the enantiomers are co-eluting or show very little separation (Rs < 1.0).
Troubleshooting Workflow
Caption: Workflow for troubleshooting severe peak tailing.
Step-by-Step Guide:
-
Increase Basic Additive Concentration: This is the most direct way to combat silanol interactions.
-
Causality: Insufficient additive means there are still free, acidic silanol groups on the silica surface available to interact strongly with your basic analyte, causing the peak tailing. [3] * Action: Incrementally increase the concentration of your basic additive (e.g., DEA) from 0.1% to 0.2%, then to 0.5%. Monitor both peak shape and retention time.
-
-
Switch to a More Effective Basic Additive: Not all bases are equally effective at masking silanols.
-
Causality: The size, pKa, and structure of the amine additive influence its ability to effectively shield the silanol groups. For some separations, Butylamine or even Ethylenediamine can be more effective than the commonly used DEA. [13] * Action: Prepare a mobile phase with 0.2% Butylamine and compare the results to those obtained with DEA.
-
-
Use a High-Performance, End-Capped, or Immobilized CSP: Modern columns are designed to minimize these secondary interactions.
-
Causality: Column technology has advanced significantly. Newer columns often have a higher purity silica base with fewer accessible silanol groups. Immobilized CSPs are generally very robust and can be washed with aggressive solvents to clean the surface, restoring performance. [16] * Action: If you are using an older, coated column, switch to a modern immobilized equivalent.
-
-
Check for Extra-Column Effects: Peak tailing isn't always a chemical interaction issue.
-
Causality: Physical problems in the flow path can cause peak distortion. This includes poorly made connections (e.g., a gap between the tubing and the column port), a partially blocked column frit, or a void in the column packing. [14][17] * Action: Re-make all connections from the injector to the detector. If the problem persists, reverse-flush the column (if permitted by the manufacturer) or replace the inlet frit.
-
-
Switch to Supercritical Fluid Chromatography (SFC): SFC is inherently better suited for many basic compounds.
-
Causality: The mobile phase in SFC (supercritical CO2 with a modifier) has different properties than liquid mobile phases. It is less polar and has higher diffusivity, which often leads to more efficient mass transfer and reduced interaction with active sites, resulting in sharper, more symmetrical peaks for amines. [1][6] * Action: If an SFC system is available, transfer your method. A good starting point is a gradient of Methanol (with 0.2% Butylamine) in CO2.
-
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for 2-Butylpiperidine
This protocol outlines a systematic approach to developing a chiral HPLC method using a set of diverse immobilized polysaccharide columns.
1. Materials and Equipment:
-
HPLC system with UV or MS detector
-
Chiral Columns: Chiralpak® IA, Chiralpak® IB, Chiralpak® IC (or similar amylose/cellulose derivatives)
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Additives: Diethylamine (DEA), Butylamine (BA), Trifluoroacetic Acid (TFA)
-
Sample: Racemic 2-Butylpiperidine HCl (prepare a 1 mg/mL solution in mobile phase)
2. Screening Protocol:
| Step | Parameter | Condition | Rationale |
| 1 | Column Set | Chiralpak IA, IB, IC | Screen diverse selectivities (amylose vs. cellulose). |
| 2 | Mobile Phases | A: Hexane/IPA (90/10) + 0.2% BAB: Hexane/EtOH (90/10) + 0.2% BA | Evaluate the effect of the alcohol modifier. Butylamine is an effective additive for amines. [5] |
| 3 | Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| 4 | Temperature | 25 °C | Standard starting temperature. |
| 5 | Injection Vol. | 5 µL | Minimize potential for column overload. |
| 6 | Detection | UV at 210 nm or MS | 2-Butylpiperidine has poor UV absorbance; low wavelength is required. MS is preferred if available. |
3. Optimization Protocol (if initial separation is found):
-
Optimize Modifier Percentage: If a separation is observed in Hexane/IPA (90/10), test ratios of 95/5 and 80/20 to fine-tune retention and resolution.
-
Optimize Additive: If peak shape is still poor, test DEA or an acid/base pair (e.g., 0.1% TFA / 0.2% DEA).
-
Optimize Temperature: Test temperatures of 15°C and 40°C to see the effect on resolution.
Protocol 2: Chiral SFC Screening Protocol for Primary and Secondary Amines
This protocol is designed for rapid screening using SFC, which is often advantageous for amines. [1][6] 1. Materials and Equipment:
-
SFC system with UV/PDA and back-pressure regulator
-
Chiral Columns: Same set as HPLC (ensure they are SFC compatible)
-
Co-solvents: Methanol (MeOH), Ethanol (EtOH)
-
Additives: Butylamine (BA), Triethylamine (TEA), Trifluoroacetic Acid (TFA)
-
Sample: Racemic 2-Butylpiperidine HCl (1 mg/mL in Methanol)
2. Screening Protocol:
| Parameter | Condition | Rationale |
| Column Set | Chiralpak IA, IB, IC | Screen diverse selectivities. |
| Co-Solvent | Gradient: 5% to 50% Methanol over 5 minutes | A generic gradient is efficient for screening. |
| Additive in Co-Solvent | 0.3% Butylamine | A higher concentration is often used in the co-solvent for SFC. |
| Flow Rate | 3.0 mL/min | High flow rates enable rapid screening in SFC. [1] |
| Back Pressure | 150 bar | Standard back pressure to maintain supercritical state. [1] |
| Temperature | 40 °C | Higher temperatures often improve efficiency in SFC. [1] |
| Injection Vol. | 2 µL | |
| Detection | UV at 210 nm or MS |
3. Optimization Protocol:
-
Test Different Additives: A study showed that a TFA/TEA additive pair can provide excellent selectivity for amines in SFC. [6]Test a co-solvent of Methanol with 0.3% TFA and 0.2% TEA.
-
Isocratic Conditions: Once a separation is found in the gradient, develop an isocratic method by holding the co-solvent percentage at the elution point. This will improve resolution and is better for preparative scale-up.
References
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- A Comparative Guide: HPLC vs.
- Chiral HPLC and SFC Columns. Columnex LLC.
- Chiral column takes the crown for supercritical enantioseparation of primary amines.
- Chiral HPLC Column. Phenomenex.
- Chiral SFC-UV separation of amine and imine derivative using standard...
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- Separation of the enantiomers of chiral amines using the mobile phase...
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies.
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
- Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase co
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem.
- HPLC Troubleshooting Guide. Avantor.
- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed.
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Chiral HPLC Separ
- Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
- Selecting the optimal chiral stationary phase for separating benzylpiperidine enantiomers. Benchchem.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. 2023.
- Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. 2025.
- Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU. 2018.
- Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chrom
- A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. agilent.com [agilent.com]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. columnex.com [columnex.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. chiraltech.com [chiraltech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. chiraltech.com [chiraltech.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Scaling Up the Synthesis of 2-Butylpiperidine, HCl for Preclinical Studies
Welcome to the technical support guide for the scalable synthesis of 2-Butylpiperidine Hydrochloride. This document is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to producing preclinical quantities of this key piperidine intermediate. We will explore common synthetic routes, address critical challenges in a practical question-and-answer format, and provide detailed, field-tested protocols to ensure your success.
Frequently Asked Questions (FAQs): Core Synthesis Strategies
Question 1: What are the most viable and scalable synthetic routes for producing 2-Butylpiperidine for preclinical use?
When scaling up the synthesis of an alkyl-substituted piperidine like 2-butylpiperidine, the primary considerations are cost-effectiveness, atom economy, safety, and the robustness of the process. Two principal routes have demonstrated scalability:
-
Direct Catalytic Hydrogenation of 2-Butylpyridine: This is the most common and industrially preferred method.[1] It involves the direct reduction of the aromatic pyridine ring to the saturated piperidine ring using hydrogen gas and a metal catalyst. This route is highly atom-economical and avoids multiple intermediate isolation steps.
Below is a diagram illustrating the high-level comparison of these two synthetic pathways.
Caption: High-level comparison of primary synthetic routes.
For preclinical scale-up, the Direct Catalytic Hydrogenation route is generally recommended due to its efficiency and fewer processing steps. The remainder of this guide will focus on troubleshooting and optimizing this preferred pathway.
Troubleshooting Guide: Catalytic Hydrogenation of 2-Butylpyridine
This section addresses common issues encountered during the hydrogenation process, presented in a practical Q&A format.
Question 2: My hydrogenation reaction shows low or no conversion of 2-butylpyridine. What are the likely causes and how can I fix it?
This is a frequent problem when moving to a larger scale. The root cause often lies with the catalyst, hydrogen availability, or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivity: The catalyst is the heart of the reaction.
-
Cause: The catalyst may be poisoned by impurities (e.g., sulfur or other coordination compounds) in the starting material or solvent. It could also be from an old or improperly stored batch that has oxidized.
-
Solution: Ensure the 2-butylpyridine starting material is of high purity. Use a fresh batch of a reputable catalyst. Consider filtering the substrate through a pad of activated carbon or silica gel if impurities are suspected.
-
-
Insufficient Hydrogen Pressure or Poor Mass Transfer: On a larger scale, ensuring hydrogen gas effectively reaches the catalyst surface is critical.
-
Cause: The hydrogen pressure may be too low for the chosen catalyst, or stirring may be inadequate, leading to poor gas-liquid mixing.
-
Solution: Increase hydrogen pressure incrementally. A typical range for pyridine hydrogenation is 50-500 psi, depending on the catalyst.[4] Significantly improve agitation; for larger reactors, ensure the stirrer design provides good surface turnover and vortexing to draw gas into the liquid phase.[5]
-
-
Sub-optimal Temperature: The reaction may be too cold.
The following decision tree can guide your troubleshooting process:
Caption: Troubleshooting decision tree for low hydrogenation yield.
Question 3: My reaction is producing significant byproducts, such as ring-opened amines or de-butylated piperidine. How can I improve selectivity?
Selectivity is key to achieving high purity and yield. The formation of these byproducts is typically due to "over-reduction" or hydrogenolysis, where C-N or C-C bonds are cleaved under harsh conditions.[5]
Controlling Selectivity:
| Problem | Primary Cause | Recommended Solution |
| Ring Opening | Harsh Conditions / Catalyst Choice: Using highly aggressive catalysts like Raney Nickel at high temperatures and pressures can promote C-N bond cleavage.[5] | Switch to a more selective catalyst. Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are known for their high selectivity in reducing the pyridine ring without significant hydrogenolysis.[5][6] Platinum oxide (PtO₂) is also a good alternative.[4] Use milder conditions: Lower the reaction temperature and pressure to the minimum required for a reasonable reaction rate. |
| Dealkylation | Catalyst and Support Acidity: Some catalyst supports (e.g., acidic carbons) or acidic solvents can promote cleavage of the butyl group. | Use a neutral catalyst support. Ensure the solvent is not acidic; glacial acetic acid is sometimes used but can promote side reactions.[4] Ethanol or methanol are common, milder choices. |
Question 4: I'm struggling with the final step: forming a pure, crystalline HCl salt. My product is oily or difficult to handle. What should I do?
The physical form of the final Active Pharmaceutical Ingredient (API) salt is critical. An oily or amorphous solid is difficult to purify, weigh, and formulate.
Key Factors for Successful Salt Formation:
-
Purity of the Free Base: The most common cause of poor crystallization is impurities in the 2-butylpiperidine free base.
-
Solution: Purify the free base by vacuum distillation before salt formation. This removes non-volatile impurities and any unreacted starting material.
-
-
Solvent Choice: The solvent system is critical for obtaining a crystalline solid.
-
Solution: Use an anhydrous, non-polar or moderately polar solvent in which the free base is soluble but the HCl salt is not. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or isopropanol (IPA). A combination, such as IPA/heptane, can also be effective.
-
-
Controlled Addition of HCl: The method of HCl addition matters.
-
Solution: Avoid using aqueous HCl, as water can inhibit crystallization. Use a standardized solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). Add the HCl solution slowly to a stirred solution of the free base at a controlled temperature (e.g., 0-5°C) to promote the growth of larger crystals.
-
-
Stoichiometry:
-
Cause: Excess HCl can lead to the formation of hygroscopic, oily products.
-
Solution: Use precisely one equivalent of HCl relative to the purified free base.
-
Experimental Protocols
Protocol 1: Scalable Catalytic Hydrogenation of 2-Butylpyridine
This protocol is a representative procedure for a preclinical batch size. Warning: Hydrogenations under pressure should only be performed by trained personnel using appropriate high-pressure equipment.
-
Materials & Equipment:
-
2-Butylpyridine (1.0 eq)
-
5% Rhodium on Carbon (Rh/C) catalyst (0.5 - 2.0 mol%)
-
Ethanol (anhydrous, 5-10 volumes)
-
High-pressure reactor (e.g., Parr hydrogenator) with efficient gas-entrainment stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filter aid (e.g., Celite®)
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempanda.com [chempanda.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
Technical Support Center: Navigating Inconsistent Results in Experiments with 2-Butylpiperidine, HCl
Welcome to the technical support center for 2-Butylpiperidine, HCl. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common challenge of inconsistent experimental results with this compound. As a substituted piperidine hydrochloride salt, its physicochemical properties, particularly its potential hygroscopicity and stability, can significantly impact assay reproducibility. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve consistent and reliable data.
Troubleshooting Guide: A Systematic Approach to Inconsistent Results
Inconsistent results in experiments involving 2-Butylpiperidine, HCl often stem from a few key areas: compound handling and storage, solution preparation, and the experimental assay itself. This guide will walk you through a systematic process to identify and resolve these issues.
Issue 1: Variability in Potency or Activity (e.g., fluctuating IC₅₀ or EC₅₀ values)
This is one of the most common challenges and can often be traced back to inaccuracies in the actual concentration of the active compound in your assay.
Possible Cause 1: Hygroscopicity Leading to Inaccurate Weighing
2-Butylpiperidine, as a hydrochloride salt of an amine, is likely to be hygroscopic, meaning it can readily absorb moisture from the atmosphere. This absorbed water will lead to an overestimation of the weighed mass of the compound, resulting in a lower actual concentration in your stock solution and subsequent dilutions.
Troubleshooting Steps:
-
Proper Weighing Environment: Whenever possible, weigh 2-Butylpiperidine, HCl in a controlled environment with low humidity, such as a glove box with a dry atmosphere.
-
Use of a Desiccator: If a controlled humidity environment is not available, store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate) both before and after weighing. Allow the compound to equilibrate to room temperature within the desiccator before opening to prevent condensation.
-
Rapid Weighing: Minimize the time the compound is exposed to ambient air during weighing. Have all necessary tools and containers ready before opening the primary container.
-
Consider Water Content Analysis: For highly sensitive experiments, consider determining the water content of your solid compound using methods like Karl Fischer titration. This will allow you to correct for the water content and calculate the exact amount of the active compound.
Possible Cause 2: Compound Degradation
Piperidine derivatives can be susceptible to degradation, especially under certain conditions.
Troubleshooting Steps:
-
Storage Conditions: Ensure the compound is stored according to the manufacturer's recommendations, typically in a tightly sealed container in a cool, dry, and dark place to prevent oxidation and photodegradation.[1]
-
Solution Stability: The stability of 2-Butylpiperidine, HCl in solution can be pH-dependent. Prepare fresh solutions for each experiment and avoid long-term storage of dilute aqueous solutions. If you must store solutions, aliquot and freeze them at -20°C or -80°C and perform a small-scale stability test to ensure the compound does not degrade upon freeze-thaw cycles.
-
Forced Degradation Studies: To understand the stability of your compound under your specific experimental conditions, you can perform forced degradation studies by exposing it to acidic, basic, oxidative, and photolytic stress.[2] This can help identify potential degradation products that might interfere with your assay.
Possible Cause 3: Inconsistent Solution Preparation
Errors in serial dilutions, improper solvent selection, or incomplete dissolution can lead to significant variability.
Troubleshooting Steps:
-
Dissolution Technique: Ensure the compound is completely dissolved before making subsequent dilutions. Use a vortex mixer or sonication if necessary. Visually inspect the solution for any undissolved particulates.
-
Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accuracy in serial dilutions.
Frequently Asked Questions (FAQs)
Q1: My 2-Butylpiperidine, HCl powder has become clumpy. Can I still use it?
A: Clumping is a strong indication of moisture absorption due to the compound's hygroscopic nature. While it may still be usable, the accuracy of weighing will be compromised. For best results, it is recommended to dry the compound under vacuum in the presence of a desiccant before weighing. If this is not possible, be aware that your stock solution concentration will likely be lower than calculated.
Q2: What is the best solvent to use for preparing a stock solution of 2-Butylpiperidine, HCl?
A: Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of organic compounds for biological assays due to its high solvating power.[3][5] For other applications, methanol and water are also suitable solvents for piperidine hydrochlorides.[1] Always use anhydrous solvents if moisture is a concern for long-term stability.
Q3: How can I be sure my compound is not degrading in my cell culture media?
A: You can perform a simple stability test. Prepare your highest concentration of 2-Butylpiperidine, HCl in the cell culture media you use for your experiments. Incubate it under the same conditions as your assay (e.g., 37°C, 5% CO₂) for the duration of your experiment. At the end of the incubation period, analyze the sample by HPLC to see if any degradation products have formed and if the concentration of the parent compound has decreased.
Q4: I am seeing inconsistent results in my cell-based assay. What are some common pitfalls?
A: Beyond compound-related issues, inconsistencies in cell-based assays can arise from:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with repeated passaging.
-
Cell Density: Ensure consistent cell seeding density across all wells and experiments.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in compound concentration. It is good practice to not use the outer wells for experimental samples and instead fill them with sterile media or buffer.
-
Inconsistent Incubation Times: Adhere strictly to the specified incubation times for compound treatment and any subsequent assay steps.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 2-Butylpiperidine, HCl in DMSO
This protocol provides a standardized method for preparing a stock solution, taking into account the potential hygroscopicity of the compound.
Materials:
-
2-Butylpiperidine, HCl (MW: 177.72 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Equilibrate Compound: Before opening, allow the container of 2-Butylpiperidine, HCl to equilibrate to room temperature in a desiccator for at least 30 minutes. This minimizes moisture condensation on the solid.
-
Weighing: In a low-humidity environment if possible, accurately weigh approximately 1.78 mg of 2-Butylpiperidine, HCl into a tared microcentrifuge tube or vial. Record the exact weight.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1.78 mg of the compound, add 1.0 mL of DMSO.
-
Calculation: Volume (mL) = (Mass (mg) / 177.72 g/mol ) / 10 mM * 1000
-
-
Ensure Complete Dissolution: Tightly cap the tube/vial and vortex thoroughly for at least 1 minute. If necessary, briefly sonicate the solution to ensure all solid has dissolved. Visually inspect the solution against a light source to confirm there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The aliquots should be in tightly sealed containers to prevent moisture absorption.
Protocol 2: Quantitative Analysis of 2-Butylpiperidine, HCl by RP-HPLC-UV
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the quantification of 2-Butylpiperidine, HCl. As this compound lacks a strong chromophore, detection will be at a low UV wavelength. This method is adapted from established procedures for similar piperidine derivatives.[6][7]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Preparation of Standards and Samples:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Butylpiperidine, HCl and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (the diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the diluent.
-
Sample Preparation: Dilute your experimental samples with the diluent to fall within the concentration range of your calibration curve.
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the calibration standards in order of increasing concentration.
-
Inject your samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of your samples from the calibration curve.
Visualizations
Troubleshooting Workflow for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent experimental results.
Key Factors Influencing Experimental Consistency
Caption: Interrelated factors affecting the consistency of experimental outcomes.
References
-
BIOSYNCE. (2025). What is the stability of piperidine? BIOSYNCE Blog. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
Washington State University. (n.d.). HPLC Troubleshooting Guide. [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
Nowak, P., Woźniak, M., & Oszczapowicz, J. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Scientia Pharmaceutica, 81(3), 733–753. [Link]
-
Mastelf Technologies. (2024). The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. [Link]
-
Chromedia. (n.d.). Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis. [Link]
-
Al-Qadi, S., Al-Hujaily, E. M., Al-Qasem, B., & Alhabardi, S. (2020). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694. [Link]
-
Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. [Link]
-
Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]
-
LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?[Link]
-
Kumar, A., Saini, G., Nair, A., & Sharma, R. (2013). Development and Validation of Rapid RP- HPLC Method for Estimation of Piperine in Piper nigrum L. International Journal of Herbal Medicine, 1(4), 1-4. [Link]
-
ResearchGate. (2021). Solubility of drugs in ethanol and dmso. [Link]
-
ResearchGate. (n.d.). Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. [Link]
-
ResearchGate. (2019). Can anybody help me to dissolve a chemical?[Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Modifying experimental protocols for 2-Butylpiperidine, HCl to improve reproducibility
A Guide to Improving Experimental Reproducibility for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Butylpiperidine Hydrochloride. As a Senior Application Scientist, I understand that achieving consistent and reliable results is paramount in research and development. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the complexities of working with this compound and enhance the reproducibility of your experimental protocols.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the handling and use of 2-Butylpiperidine HCl.
Q1: What are the critical storage conditions for 2-Butylpiperidine HCl to ensure its stability and prevent degradation?
A1: 2-Butylpiperidine HCl is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4] This can lead to clumping and may affect its reactivity and weighing accuracy. To maintain its integrity, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate). For long-term storage or for use in moisture-sensitive reactions, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[1]
Q2: I've observed my solid 2-Butylpiperidine HCl has become clumpy. Can I still use it?
A2: Clumping is a strong indicator of moisture absorption due to its hygroscopic nature.[1] While the compound may still be usable for some applications, it is not recommended for reactions requiring precise stoichiometry or anhydrous conditions. The presence of water can interfere with many reactions. For best results, it is advisable to dry the compound under high vacuum before use.
Q3: Is it necessary to freebase the 2-Butylpiperidine HCl before using it in a reaction?
A3: This depends entirely on the reaction chemistry. The hydrochloride salt is stable and easier to handle than the free base. However, the protonated piperidinium ion is not nucleophilic. For reactions where the nitrogen atom needs to act as a nucleophile (e.g., N-alkylation, acylation), you will need to either use the free base or add a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to deprotonate the piperidinium ion in situ.[5] It is common practice to add an extra equivalent of base when starting from the hydrochloride salt.[6]
Q4: What are the common impurities found in 2-Butylpiperidine HCl and how can they be removed?
A4: Common impurities can include residual starting materials from the synthesis, byproducts such as over-alkylated products (quaternary ammonium salts), or oxidation products if the material has been improperly stored.[5] Purification can be achieved through recrystallization. A common method for purifying piperidine hydrochlorides is crystallization from ethanol/diethyl ether with a small amount of HCl.[4]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments with 2-Butylpiperidine HCl.
Problem 1: Low Yield in N-Alkylation or N-Acylation Reactions
Symptoms:
-
Incomplete consumption of starting material (2-Butylpiperidine HCl).
-
Significantly lower than expected yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inadequate Basicity | The piperidine nitrogen in the hydrochloride salt is protonated and therefore non-nucleophilic. An insufficient amount of base will result in incomplete deprotonation, leading to a sluggish or incomplete reaction. | Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl salt and a further equivalent to scavenge the acid produced during the reaction. For challenging reactions, using a stronger base might be necessary, but care should be taken to avoid side reactions. |
| Steric Hindrance | The butyl group at the 2-position of the piperidine ring can sterically hinder the approach of bulky electrophiles (alkylating or acylating agents). | Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Alternatively, consider using a more reactive electrophile or a less sterically hindered solvent. Prolonging the reaction time may also improve the yield.[5] |
| Poor Solvent Choice | The choice of solvent can significantly influence reaction rates. A solvent that does not adequately dissolve the reactants or is not suitable for the reaction conditions can lead to poor yields. | For N-alkylation, polar aprotic solvents like acetonitrile (MeCN) or dimethylformformamide (DMF) are generally preferred.[5] Ensure your chosen solvent is anhydrous, especially for moisture-sensitive reactions. |
| Moisture Contamination | Water can react with many electrophiles (e.g., acid chlorides, anhydrides) leading to their decomposition and reducing the effective concentration available to react with the piperidine. | Ensure all reagents and solvents are anhydrous. Dry the 2-Butylpiperidine HCl under vacuum before use if it has been exposed to the atmosphere.[1] |
Problem 2: Formation of Significant Byproducts
Symptoms:
-
Presence of unexpected spots on TLC or peaks in GC/LC-MS analysis.
-
Difficulty in purifying the desired product.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Over-alkylation (Quaternary Salt Formation) | In N-alkylation reactions, the desired secondary or tertiary amine product can be further alkylated to form a quaternary ammonium salt, especially with reactive alkylating agents or at high temperatures.[5] | Add the alkylating agent slowly to the reaction mixture, using a syringe pump if possible, to maintain a low concentration.[5] Running the reaction at a lower temperature can also help control the reaction rate and minimize over-alkylation.[5] |
| Side Reactions with the Base | If a nucleophilic base is used, it can compete with the 2-butylpiperidine in reacting with the electrophile. | Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. |
| Decomposition of Reagents or Products | High reaction temperatures or prolonged reaction times can lead to the decomposition of sensitive starting materials or the final product. | Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the starting material is consumed. If heating is necessary, use the minimum temperature required for the reaction to proceed at a reasonable rate. |
Problem 3: Inconsistent Results and Poor Reproducibility
Symptoms:
-
Significant variation in yields or purity between batches of the same experiment.
-
Results are not consistent with previously established protocols.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Hygroscopicity of 2-Butylpiperidine HCl | As previously mentioned, moisture absorption can alter the actual amount of reactant being added, leading to inconsistent stoichiometry and variable results.[1] | Always handle 2-Butylpiperidine HCl in a dry environment (e.g., glovebox or under a stream of inert gas). Dry the material under high vacuum before each use. Store it properly in a desiccator.[1] |
| Variability in Reagent Quality | The purity of solvents and other reagents can significantly impact the outcome of a reaction. Impurities can act as catalysts, inhibitors, or participate in side reactions. | Use high-purity, anhydrous solvents and reagents from reliable sources. Purify solvents if necessary. |
| Inconsistent Reaction Conditions | Small variations in temperature, reaction time, or stirring rate can lead to different outcomes, especially for sensitive reactions. | Carefully control and monitor all reaction parameters. Use a temperature-controlled reaction block or oil bath. Ensure consistent and efficient stirring. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key procedures involving 2-Butylpiperidine HCl.
Protocol 1: Drying of 2-Butylpiperidine HCl for Moisture-Sensitive Reactions
-
Place the required amount of 2-Butylpiperidine HCl in a clean, dry round-bottom flask.
-
Connect the flask to a high-vacuum line.
-
Apply vacuum and allow the solid to dry for at least 4 hours at room temperature. For larger quantities, a longer drying time may be necessary.
-
Once dried, backfill the flask with an inert gas (argon or nitrogen) before use.
Protocol 2: General Procedure for N-Alkylation using 2-Butylpiperidine HCl
-
To a dry round-bottom flask under an inert atmosphere, add 2-Butylpiperidine HCl (1.0 eq).
-
Add a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Add a non-nucleophilic base (e.g., triethylamine, 2.1 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 3: Purification of 2-Butylpiperidine HCl by Recrystallization
-
Dissolve the crude 2-Butylpiperidine HCl in a minimal amount of hot ethanol.
-
If necessary, add a few drops of concentrated HCl to ensure the salt remains protonated.
-
Slowly add diethyl ether to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to facilitate crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under high vacuum.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate key workflows.
Caption: Workflow for a typical N-alkylation reaction.
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A Comparative Guide to HPLC Method Validation for the Purity Analysis of 2-Butylpiperidine, HCl
As a Senior Application Scientist, the path from a novel molecule to a regulated pharmaceutical product is one I've navigated countless times. A critical, non-negotiable step in this journey is the rigorous validation of analytical methods. This guide provides an in-depth, experience-driven walkthrough of validating a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Butylpiperidine, HCl. We will not only detail the "how" but, more importantly, the "why" behind each experimental choice, compare HPLC to viable alternatives, and ground our protocol in the authoritative standards of the pharmaceutical industry.
The Analyte: 2-Butylpiperidine, HCl and the Imperative for Purity
2-Butylpiperidine is a saturated heterocyclic amine, and its hydrochloride salt form is common for enhancing stability and solubility. As a potential pharmaceutical intermediate or active ingredient, its purity is paramount.[1] Impurities, whether they arise from the synthetic route (process-related impurities) or from degradation (storage-related impurities), can directly impact the safety and efficacy of the final drug product. Therefore, a validated analytical method that is specific, sensitive, and reliable is not just a regulatory requirement but a cornerstone of patient safety.
Choosing the Right Tool: A Comparison of Analytical Techniques
While this guide focuses on HPLC, a crucial aspect of scientific expertise is justifying the selection of a particular technology. The choice of an analytical method depends on the physicochemical properties of the analyte and the intended purpose of the analysis.
| Technique | Principle | Applicability to 2-Butylpiperidine, HCl | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Excellent. As a non-volatile salt, it is highly soluble in typical mobile phases. Reversed-phase HPLC is ideal for separating the main component from related impurities. | High resolution, robust, highly reproducible, easily automated, and ubiquitous in QC labs. | 2-Butylpiperidine lacks a strong UV chromophore, requiring detection at low wavelengths or derivatization. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.[3] | Challenging. The HCl salt is non-volatile. Analysis would require conversion to the free base and likely derivatization to improve volatility and peak shape, adding complexity and potential for error.[4][5] | Excellent for volatile and thermally stable compounds; high sensitivity with detectors like FID. | Not suitable for non-volatile salts without extensive sample preparation. Potential for thermal degradation.[6] |
| Capillary Electrophoresis (CE) | Separation of ionic species in an electric field based on their charge-to-size ratio.[7][8] | Feasible. As a charged species, it is well-suited for CE. | Requires minimal sample volume, offers high separation efficiency, and is orthogonal to HPLC, making it useful for confirmatory analysis.[9] | Can have lower precision and robustness compared to HPLC in routine QC environments. Sensitivity can be a limitation. |
| Ion Chromatography (IC) | A subset of HPLC that uses ion-exchange resins to separate ions and polar molecules.[10] | Applicable. Cation-exchange chromatography can effectively separate protonated amines.[11][12] | Excellent for separating a wide range of inorganic and organic ions.[10] | Less common in standard pharmaceutical QC labs than RP-HPLC. May require specialized columns and eluent systems. |
Rationale for Selecting HPLC:
For a routine quality control setting, Reversed-Phase HPLC (RP-HPLC) emerges as the most logical choice. Its robustness, precision, and the wealth of regulatory acceptance make it the gold standard for pharmaceutical purity analysis.[2][13] The primary challenge—poor UV absorbance—is a manageable technical hurdle, often overcome by using a low UV wavelength or by employing alternative detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) if higher sensitivity is required.
The Core of the Matter: Validating the HPLC Method
Method validation is the documented process that provides a high degree of assurance that a specific analytical procedure will consistently produce a result meeting its predetermined specifications and quality attributes.[14] Our framework will be based on the International Council for Harmonisation (ICH) Q2(R2) guideline, a globally recognized standard.[15][16][17][18]
Foundational Step: Method Development & System Suitability
Before validation can begin, a robust method must be developed. For 2-Butylpiperidine, HCl, a typical starting point would be an RP-HPLC method.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size. Rationale: A C18 column provides excellent retention for moderately polar compounds like 2-Butylpiperidine.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic amine, and provides a low pH to ensure consistent protonation.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Elution: A gradient is essential for eluting potential impurities with different polarities and ensuring the column is cleaned after each injection.
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-18 min: 70% B
-
18-18.1 min: 70% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: Temperature control ensures retention time reproducibility.
-
Detection Wavelength: 210 nm. Rationale: Since piperidine derivatives lack a strong chromophore, a low wavelength is necessary to detect the amide bond absorbance.[19]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.
System Suitability Testing (SST): The Daily Check
Before any validation or sample run, the system's fitness must be confirmed. This is a non-negotiable part of the self-validating system.[20]
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (from ≥ 5 replicate injections) | Demonstrates the precision of the injector and detector. |
The Validation Workflow
The validation process follows a logical sequence, with each step building confidence in the method's performance.
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A Senior Application Scientist's Guide to 2-Butylpiperidine, HCl and its Analogs in Drug Discovery
An Objective Comparative Analysis for Researchers and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1][2][3] Its metabolic stability and ability to modulate physicochemical properties like lipophilicity and hydrogen bonding make it a privileged structure in drug design.[4] This guide provides a comparative technical overview of 2-Butylpiperidine, HCl, a simple yet representative member of the 2-alkylpiperidine class, and contrasts its potential with other functionally diverse piperidine analogs. While specific peer-reviewed data on 2-Butylpiperidine, HCl is limited, we will leverage established knowledge of closely related structures to build a predictive and comparative framework.[5] This analysis is designed to inform strategic decisions in lead optimization and analog design for researchers in the pharmaceutical sciences.
Physicochemical and Structural Landscape
The substitution pattern on the piperidine ring dictates its interaction with biological targets and its pharmacokinetic profile. 2-Butylpiperidine represents a simple lipophilic modification at the C2 position. Understanding its basic properties is the first step in predicting its behavior.
Table 1: Comparative Physicochemical Properties of Piperidine Analogs
| Compound | Structure | Molecular Weight ( g/mol ) | Key Feature | Predicted Biological Relevance |
|---|---|---|---|---|
| 2-Butylpiperidine, HCl | C₉H₁₉N·HCl | 177.72[6] | Simple C2-alkyl substitution | Foundational structure; potential for CNS activity due to lipophilicity. |
| Donepezil | C₂₄H₂₉NO₃ | 379.5 | 1-Benzyl-4-piperidylmethyl substituent | Potent and selective acetylcholinesterase (AChE) inhibitor for Alzheimer's disease treatment.[2][7] |
| Fentanyl | C₂₂H₂₈N₂O | 336.5 | 4-Anilidopiperidine core | Powerful synthetic µ-opioid receptor agonist used for severe pain management.[8][9] |
| Piperine | C₁₇H₁₉NO₃ | 285.3 | N-acyl piperidine (amide) | Natural alkaloid from black pepper with broad biological activities, including anticancer and anti-inflammatory properties.[2][3] |
The butyl group in 2-Butylpiperidine, HCl increases its lipophilicity compared to the unsubstituted piperidine core, which may enhance its ability to cross the blood-brain barrier. This is a critical consideration for developing drugs targeting the central nervous system (CNS).[4] In contrast, analogs like Donepezil and Fentanyl feature more complex substitutions that are precisely engineered for high-affinity interactions with specific biological targets.[7][8]
Synthesis Strategies: Building the Piperidine Core
The synthesis of substituted piperidines is a well-established field, with numerous strategies available to control regioselectivity and stereoselectivity. The choice of synthetic route is critical, as it impacts yield, purity, and scalability.
A common and versatile approach for synthesizing 2-substituted piperidines is through the reductive amination of a suitable keto-amine precursor or the cyclization of an acyclic precursor.
Caption: Generalized synthetic workflows for 2-alkylpiperidines.
Experimental Protocol: General Synthesis of Piperidine Hydrochloride
This protocol describes a generalized procedure for the final step of converting a synthesized piperidine derivative into its hydrochloride salt for improved stability and solubility.
Objective: To prepare the hydrochloride salt of a synthesized piperidine derivative.
Materials:
-
Synthesized piperidine derivative (free base)
-
Anhydrous diethyl ether or ethyl acetate
-
Hydrochloric acid solution (e.g., 2M in diethyl ether, or concentrated HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the purified piperidine free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask.
-
Cooling: Place the flask in an ice bath and begin stirring. This moderates the exothermic reaction and often improves crystal formation. The choice to cool is causal; rapid precipitation at room temperature can trap impurities, whereas slower crystallization at 0°C yields a purer product.
-
Acidification: Slowly add a stoichiometric amount of hydrochloric acid solution (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution. A white precipitate of the hydrochloride salt should form immediately.
-
Precipitation & Maturation: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation. This "maturation" step allows for the growth of larger, more easily filterable crystals.
-
Isolation: Isolate the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or residual acid. The use of cold solvent is critical to prevent the dissolution of the product.
-
Drying: Dry the resulting white solid under vacuum to yield the pure piperidine hydrochloride salt.[10]
-
Validation: The final product's identity and purity should be confirmed by analytical methods such as ¹H NMR, LC-MS, and melting point analysis. This self-validating step is non-negotiable for ensuring the quality of the synthesized compound.
Comparative Pharmacological Activities
Piperidine derivatives exhibit an exceptionally broad range of biological activities, a testament to the scaffold's versatility.[11][12] The specific activity is dictated by the nature and position of the substituents.
A. Anti-Alzheimer's Disease Activity
A prominent class of piperidine-based drugs targets acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
Table 2: Comparative AChE Inhibitory Activity
| Compound ID | Substitution | Target | IC₅₀ (nM) | Source |
|---|---|---|---|---|
| Donepezil | Reference Drug | AChE | 600 ± 50 | [13] |
| Compound 5d | 2-Fluoro Benzamide Piperidine | AChE | 13 ± 2.1 | [13] |
| Compound 13e (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 |[7] |
The data clearly indicates that complex substitutions on the piperidine ring are necessary for potent AChE inhibition.[7][13] A simple analog like 2-Butylpiperidine is not expected to show significant activity against this target without further functionalization. The N-benzyl and indanone moieties in these potent inhibitors are crucial for establishing key binding interactions within the active site of the AChE enzyme.[7]
B. Anticancer Activity
Many piperidine derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[14][15] The mechanisms are diverse, including the induction of apoptosis and inhibition of key kinases.[3]
Table 3: Comparative Anticancer Activity (GI₅₀ Values)
| Compound ID | Cancer Cell Line | Cell Type | GI₅₀ (µg/mL) | Source |
|---|---|---|---|---|
| Compound 1 | PC-3 | Prostate Cancer | 6.3 | [14] |
| Compound 25 | PC-3 | Prostate Cancer | 6.4 | [14] |
| Compound 16 | 786-0 | Kidney Cancer | 0.4 | [15] |
| Compound 16 | HT29 | Colon Cancer | 4.1 | [15] |
| Doxorubicin | Reference Drug | (Multiple) | Varies |[14] |
The high potency of these compounds underscores the success of incorporating the piperidine scaffold into more complex molecules designed to interact with specific oncogenic pathways.[14]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard, reliable method for assessing the cytotoxic effects of a test compound on cancer cell lines.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[15]
-
Compound Treatment: Prepare serial dilutions of the test piperidine analog (and 2-Butylpiperidine, HCl for comparison) in culture medium. Replace the existing medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).[15]
-
Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals. This is the core mechanistic step of the assay.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540-570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The GI₅₀ (or IC₅₀) value, the concentration at which cell growth is inhibited by 50%, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[14]
Analytical Characterization
The unambiguous identification and quantification of piperidine analogs are crucial for both synthesis validation and metabolic studies. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for this purpose.[16][17][18]
Table 4: Common Analytical Methods for Piperidine Alkaloids
| Technique | Application | Key Information Provided |
|---|---|---|
| LC-MS/MS | Quantification in complex matrices (e.g., plasma, food) | High sensitivity and selectivity, molecular weight confirmation, structural fragmentation patterns.[16][18] |
| ¹H and ¹³C NMR | Structural elucidation of novel compounds | Detailed information on the chemical environment of each atom, confirmation of stereochemistry.[8][19] |
| FT-IR | Functional group identification | Presence of key bonds (e.g., N-H, C=O).[8] |
| TLC/Densitometry | Rapid screening and purity assessment | A cost-effective method for preliminary analysis and monitoring reaction progress.[20] |
Conclusion and Future Outlook
2-Butylpiperidine, HCl serves as a valuable, simple scaffold within the vast chemical space of piperidine derivatives. While it is unlikely to possess high potency against specific targets without further modification, its physicochemical properties make it an interesting starting point for fragment-based drug design, particularly for CNS-penetrant molecules.
This comparative guide demonstrates that the true potential of the piperidine nucleus is unlocked through strategic and often complex substitutions. Analogs designed as AChE inhibitors (e.g., Donepezil), µ-opioid agonists (e.g., Fentanyl), and multi-target ligands for cancer therapy showcase the scaffold's remarkable adaptability.[8][13][14]
For researchers and drug development professionals, the key takeaway is that while the core piperidine ring provides favorable pharmacokinetic properties, rational design of its substituents is paramount for achieving desired biological activity. Future work should focus on using compounds like 2-Butylpiperidine, HCl as building blocks in diversity-oriented synthesis campaigns to explore novel pharmacological activities and to further populate the rich structure-activity relationship landscape of this indispensable heterocyclic motif.
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A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-Butylpiperidine, HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, the purity, identity, and concentration of any chemical entity are paramount. For a compound such as 2-Butylpiperidine Hydrochloride, a robust and reliable analytical control strategy is not merely a regulatory expectation but a scientific necessity. This guide provides an in-depth comparison and cross-validation strategy for the analytical techniques essential for characterizing this non-chromophoric amine, ensuring data integrity from discovery through quality control.
The principle of cross-validation is to ensure that an analytical method produces consistent and reliable results, a cornerstone of data integrity and regulatory compliance.[1][2] This involves comparing results across different analytical methodologies to provide a comprehensive and trustworthy characterization of the analyte.[2][3]
The Analytical Challenge: 2-Butylpiperidine, HCl
2-Butylpiperidine, as a secondary amine, presents a distinct analytical challenge: it lacks a significant UV-absorbing chromophore. This property renders standard HPLC-UV detection methods, the workhorse of many pharmaceutical labs, ineffective for sensitive and direct analysis. Therefore, a multi-faceted approach employing orthogonal techniques is required for comprehensive analysis.
Orthogonal Analytical Approaches: A Comparative Overview
A robust analytical package for 2-Butylpiperidine, HCl will leverage the strengths of several techniques to overcome the limitations of any single method. The primary candidates are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with universal detectors, and Spectroscopic techniques for structural confirmation.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] Given the volatility of the 2-butylpiperidine free base, GC is a highly suitable method for purity and impurity profiling.
-
Principle & Rationale: In GC, the sample is vaporized and partitioned between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. For piperidine derivatives, a non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is often effective.[4] The hydrochloride salt must first be neutralized to its more volatile free base form, typically by adding an alkaline solution in the sample preparation step.[5]
-
Detection:
-
Flame Ionization Detector (FID): FID is a robust, universal detector for organic compounds, providing a response proportional to the mass of carbon. It is ideal for quantification and purity assessment.
-
Mass Spectrometry (MS): GC-MS provides definitive identification through characteristic fragmentation patterns.[6] For 2-butylpiperidine, key fragmentation would involve α-cleavage (loss of the butyl group) and ring fission.[7][8]
-
-
Causality in Method Design: The choice of an alkaline treatment is critical to ensure the conversion of the non-volatile salt to the volatile free base, enabling its entry into the GC system.[5] The selection of a non-polar column is based on the principle of "like dissolves like," where the non-polar analyte will have optimal interaction and separation.
High-Performance Liquid Chromatography (HPLC)
While HPLC with UV detection is challenging, the use of universal detectors transforms it into a powerful tool for the analysis of non-chromophoric compounds like 2-butylpiperidine.[9]
-
Principle & Rationale: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like 2-butylpiperidine, reversed-phase chromatography on a C18 column is a common starting point. However, poor peak shape can be an issue with basic amines on silica-based columns.[10] Using a buffer in the mobile phase or a column specifically designed for polar analytes can mitigate this.
-
Universal Detection Systems:
-
Charged Aerosol Detection (CAD): CAD is a highly sensitive universal detector that provides a consistent response for non-volatile and semi-volatile analytes, irrespective of their chemical structure.[11][12] The eluent is nebulized, the solvent evaporated, and the resulting analyte particles are charged and detected by an electrometer.[13] This makes CAD an excellent choice for quantifying 2-butylpiperidine and its non-chromophoric impurities.[14]
-
Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is another universal detector suitable for non-volatile analytes. It measures the light scattered by the analyte particles after solvent evaporation.
-
Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity. Electrospray ionization (ESI) in positive mode is typically effective for amines, yielding a protonated molecule [M+H]⁺.[7] Tandem MS (MS/MS) can be used to generate fragment ions for structural confirmation.[15]
-
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 2-Butylpiperidine, HCl.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation.[16]
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For 2-butylpiperidine, one would expect to see characteristic signals for the butyl chain protons and the piperidine ring protons.[17]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[18]
-
2D NMR (COSY, HSQC): These experiments reveal proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of all signals and confirming the connectivity of the molecule.[19][20]
-
-
Mass Spectrometry (MS): As mentioned, MS is crucial for determining the molecular weight and obtaining structural information through fragmentation patterns.[21][22]
Data Comparison and Cross-Validation
The trustworthiness of the analytical data for 2-Butylpiperidine, HCl is established by comparing the results from these orthogonal techniques. The following table outlines a typical cross-validation strategy.
| Parameter | Primary Technique | Cross-Validation Technique(s) | Rationale for Cross-Validation |
| Identity | NMR (¹H, ¹³C, 2D) | GC-MS, LC-MS | MS confirms the molecular weight and provides fragmentation patterns consistent with the structure determined by NMR. |
| Purity (Assay) | HPLC-CAD | GC-FID | Comparing the purity values from two different separation principles (liquid vs. gas chromatography) provides high confidence in the result. |
| Impurity Profile | HPLC-CAD/MS | GC-MS | Ensures that all significant impurities are detected and quantified, as some may be more amenable to one technique over the other. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | HPLC-CAD | GC-FID | Establishes the sensitivity of the methods and ensures they are suitable for detecting trace-level impurities. |
Visualizing the Cross-Validation Workflow
A systematic workflow ensures that all aspects of the analyte are thoroughly investigated and the data from different techniques are logically integrated.
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A Strategic Guide to Benchmarking the Efficacy of 2-Butylpiperidine, HCl Against Standard Anticancer Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the potential anticancer efficacy of 2-Butylpiperidine, HCl. Given the novelty of this specific compound, this document outlines a rigorous, multi-faceted benchmarking strategy against established chemotherapeutic agents. The experimental designs detailed herein are structured to elucidate the compound's cytotoxic potential, selectivity, and preliminary mechanism of action, thereby providing a solid foundation for further preclinical development.
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer properties.[1][2] The introduction of a butyl group at the 2-position of the piperidine ring may influence its lipophilicity and steric interactions with biological targets, potentially leading to novel pharmacological activities. This guide proposes a systematic approach to exploring the anticancer potential of 2-Butylpiperidine, HCl.
Foundational Strategy: Hypothesis-Driven Benchmarking
In the absence of established biological data for 2-Butylpiperidine, HCl, a hypothesis-driven approach is essential. Based on the known anticancer activities of other piperidine derivatives, we hypothesize that 2-Butylpiperidine, HCl may exhibit cytotoxic effects against cancer cells.[1][3] To test this hypothesis, we will benchmark its performance against a panel of standard-of-care chemotherapeutic agents with distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals.[4][5]
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, leading to DNA damage and apoptosis.[6][7]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and cell death.[8][9]
This selection of standard compounds provides a robust comparative landscape, allowing for a nuanced understanding of the potential efficacy and mechanism of 2-Butylpiperidine, HCl.
In Vitro Efficacy Benchmarking: A Multi-Cell Line Approach
The initial assessment of anticancer activity will be conducted using a panel of human cancer cell lines to determine the compound's potency and spectrum of activity.
Recommended Cell Lines
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
HT-29: Colorectal adenocarcinoma
-
NCI-H460: Non-small cell lung cancer
-
PC-3: Prostate adenocarcinoma (androgen-independent)
-
U251: Glioblastoma
This diverse panel will provide insights into whether 2-Butylpiperidine, HCl exhibits broad-spectrum cytotoxicity or selectivity towards a particular cancer type.
Primary Efficacy Endpoint: IC50 Determination via MTT Assay
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to assess cell viability.[10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of 2-Butylpiperidine, HCl and the standard compounds (Doxorubicin, Cisplatin, Paclitaxel) in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below a non-toxic level (typically <0.5%).[13] Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Data Presentation: Comparative In Vitro Cytotoxicity
The results of the MTT assay should be summarized in a clear and concise table for easy comparison.
| Compound | Cell Line | IC50 (µM) |
| 2-Butylpiperidine, HCl | MCF-7 | Experimental Value |
| HT-29 | Experimental Value | |
| NCI-H460 | Experimental Value | |
| Doxorubicin | MCF-7 | Reference Value |
| HT-29 | Reference Value | |
| NCI-H460 | Reference Value | |
| Cisplatin | MCF-7 | Reference Value |
| HT-29 | Reference Value | |
| NCI-H460 | Reference Value | |
| Paclitaxel | MCF-7 | Reference Value |
| HT-29 | Reference Value | |
| NCI-H460 | Reference Value |
IC50 values for standard compounds should be determined concurrently as a positive control and for direct comparison under identical experimental conditions.
In Vivo Efficacy Evaluation: Xenograft Tumor Models
Promising results from in vitro assays warrant further investigation in a living system. Human tumor xenograft models in immunocompromised mice are a standard for preclinical assessment of anticancer drug efficacy.[14][15]
Model Selection and Rationale
Based on the in vitro results, select the most sensitive cell line to establish a subcutaneous xenograft model in immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[16][17] For instance, if 2-Butylpiperidine, HCl shows potent activity against HT-29 cells, an HT-29 xenograft model would be appropriate.
Experimental Design and Workflow
Caption: Workflow for in vivo efficacy testing using a xenograft model.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the selected human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 mice per group):
-
Vehicle Control
-
2-Butylpiperidine, HCl (at various doses)
-
Standard Compound (e.g., Doxorubicin, at a clinically relevant dose)
-
-
Treatment Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or after a predetermined duration.
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups and the control group.
Data Presentation: Comparative In Vivo Antitumor Activity
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Experimental Value | 0 | Experimental Value |
| 2-Butylpiperidine, HCl | Dose 1 | Experimental Value | Calculated Value | Experimental Value |
| Dose 2 | Experimental Value | Calculated Value | Experimental Value | |
| Standard Compound | Ref. Dose | Experimental Value | Calculated Value | Experimental Value |
Mechanistic Insights: Elucidating the Mode of Action
Understanding how a compound exerts its cytotoxic effects is crucial for its development. Based on the in vitro and in vivo data, further assays can be designed to probe the mechanism of action of 2-Butylpiperidine, HCl.
Caption: Hypothesized mechanisms of action for 2-Butylpiperidine, HCl.
Cell Cycle Analysis
Flow cytometry analysis of cells treated with 2-Butylpiperidine, HCl can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G2/M arrest, similar to Paclitaxel).
Apoptosis Assays
Assays such as Annexin V/Propidium Iodide staining can determine if the compound induces programmed cell death (apoptosis).
DNA Interaction Studies
If the compound's activity profile resembles that of Doxorubicin or Cisplatin, DNA intercalation or binding assays can be performed to assess direct interaction with DNA.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial benchmarking of 2-Butylpiperidine, HCl as a potential anticancer agent. By comparing its efficacy against well-characterized standard compounds in a systematic manner, researchers can generate the critical data necessary to justify further investigation. Positive outcomes from this proposed strategy would pave the way for more in-depth mechanistic studies, pharmacokinetic and toxicological profiling, and ultimately, the potential development of a novel therapeutic.
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The Piperidine Scaffold as a Privileged Structure in Antiviral Drug Discovery: A Comparative Guide to Structure-Activity Relationships
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in modern medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids underscores its status as a "privileged structure".[1] The conformational flexibility of the piperidine ring, combined with its ability to present substituents in well-defined three-dimensional orientations, allows for precise interactions with a multitude of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of piperidine derivatives, with a specific focus on their development as potent antiviral agents.
While the broader class of piperidines has seen extensive research, this guide will draw upon specific, data-rich case studies to illustrate the nuanced principles of SAR. We will explore how subtle modifications to the piperidine core can dramatically influence efficacy against viral targets, providing researchers, scientists, and drug development professionals with actionable insights and robust experimental frameworks. The hydrochloride (HCl) salt form of these derivatives is frequently utilized to enhance aqueous solubility and improve handling characteristics, a critical consideration for bioavailability and formulation.
The Piperidine Core: A Blueprint for Antiviral Design
The foundational 2-butylpiperidine structure offers several key positions for chemical modification to explore the chemical space and optimize biological activity. Understanding these modification points is crucial for rational drug design.
-
Position N1 (Piperidine Nitrogen): The nitrogen atom is a primary site for introducing a wide variety of substituents. Modification here directly impacts the molecule's polarity, basicity, and potential for hydrogen bonding. It is a critical handle for introducing larger moieties that can interact with accessory binding pockets on a biological target.
-
Position C2 (Butyl Chain): The alkyl substituent at C2 is fundamental to the core structure. Variations in its length, branching, or the introduction of functional groups can significantly alter lipophilicity and steric interactions within a receptor's binding site.
-
Piperidine Ring (Positions C3-C6): Substitution on the carbon atoms of the piperidine ring itself can introduce chirality, enforce specific conformations, and provide additional points of interaction with a target protein.
Caption: Key sites for chemical modification on the 2-butylpiperidine scaffold.
Comparative SAR Analysis: Piperidine Derivatives as Influenza Virus Inhibitors
To provide a concrete example of SAR, we will analyze a series of piperidine-based derivatives identified as potent inhibitors of the influenza virus. This analysis is based on a study where structural modifications of a high-throughput screening hit led to the discovery of highly active analogues.[1]
The core scaffold in this case study is a 4-oxypiperidine linked to a quinoline moiety. The SAR exploration focused on modifications at the N1 position of the piperidine ring.
Key Findings:
-
The Ether Linkage is Critical: The study established that the ether linkage between the quinoline core and the piperidine ring was essential for antiviral activity.[1] This suggests the oxygen atom may act as a key hydrogen bond acceptor or that the specific geometry imposed by the ether bond is crucial for fitting into the viral target's binding site.
-
N1-Substituent Impact: The nature of the substituent on the piperidine nitrogen (N1) had the most profound effect on potency.
-
Small Alkyl Groups: Simple N-methyl or N-ethyl groups resulted in moderate activity.
-
Bulky Protecting Groups: The introduction of bulky, lipophilic groups like a tert-butoxycarbonyl (Boc) group dramatically increased potency. The optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited outstanding activity with an EC50 value as low as 0.05 µM against a variety of influenza strains.[1]
-
-
Causality Behind N1-Substituent Effects: The significant increase in activity with the Boc group suggests that the N1 position interacts with a large, hydrophobic pocket on the target protein. The Boc group, being sterically demanding and lipophilic, can occupy this pocket effectively, leading to a higher binding affinity. This displaces unfavorable water molecules and establishes favorable van der Waals interactions, which are energetically favorable. The high selectivity index (>160,000) for the optimized compound indicates that this interaction is specific to the viral target and not a result of general cytotoxicity.[2]
Data Summary: Antiviral Activity of N-Substituted Piperidine Derivatives
| Compound ID | N1-Substituent | Target Virus | EC50 (µM) | Selectivity Index (SI) | Reference |
| Parent Hit | -H | Influenza A | Moderate | Not Reported | [1] |
| 11a | -CH3 | Influenza A | ~1.0 | >8000 | [1] |
| 11e | -Boc | Influenza A (multiple strains) | 0.05 | >160,000 | [1][2] |
| Analogue | -Benzoyl | Influenza A | Decreased Activity | Not Reported | [1] |
EC50: Half maximal effective concentration. SI: Selectivity Index (Cytotoxicity/EC50).
This comparative data clearly demonstrates a strong SAR, where a large, lipophilic ester group at the N1 position is the optimal modification for potent anti-influenza activity within this chemical series.
Experimental Protocols: A Self-Validating System
The trustworthiness of any SAR study relies on the robustness of its experimental protocols. Below is a detailed, generalized workflow for evaluating novel piperidine derivatives for antiviral activity, based on standard methodologies like the plaque reduction assay and cytotoxicity assays.[1][2]
Workflow for Antiviral Compound Evaluation
Caption: Standard experimental workflow for evaluating antiviral piperidine derivatives.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is essential for ensuring that the observed antiviral activity is not due to the compound simply killing the host cells.
-
Cell Seeding: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight. Causality: This density ensures cells form a confluent monolayer, providing a consistent baseline for viability measurement.
-
Compound Addition: Prepare serial dilutions of the 2-butylpiperidine, HCl derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a "cells only" control with vehicle (e.g., 0.1% DMSO) and a "no cells" blank.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere. Causality: This incubation period is typically long enough to observe any potential cytotoxic effects of the compound.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the CC50 (50% cytotoxic concentration). A high CC50 value is desirable.
Conclusion and Future Directions
The structure-activity relationship for piperidine derivatives is a powerful tool in the rational design of novel therapeutics. As demonstrated with the anti-influenza case study, targeted modifications at specific sites, particularly the piperidine nitrogen, can convert a moderately active compound into a highly potent and selective inhibitor. The key takeaway for researchers is the importance of a systematic approach: identifying critical pharmacophores, exploring substitutions at key positions with diverse chemical functionalities, and validating findings with robust, quantitative biological assays.
Future work on 2-butylpiperidine derivatives should focus on exploring a wider range of N1-substituents, including those that can form covalent bonds or engage in more specific polar interactions. Furthermore, introducing stereochemistry into the piperidine ring could lead to enantiomers with improved potency and selectivity, offering another dimension for optimization in the ongoing search for next-generation antiviral agents.
References
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Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]
-
SciSpace. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. [Link]
Sources
A Comparative Analysis of the In Vitro and In Vivo Activity of 2-Alkylpiperidines: An Illustrative Guide Using Acetylcholinesterase Inhibition
An In-Depth Technical Guide
A Note on Scope: This guide provides a framework for comparing the in vitro and in vivo activities of novel chemical entities. As of the time of this writing, specific, publicly available experimental data for 2-Butylpiperidine, HCl is limited. Therefore, this document will use the well-established acetylcholinesterase (AChE) inhibitory activity of the broader piperidine class as a representative case study.[1][2] The quantitative data presented for 2-Butylpiperidine, HCl is illustrative and hypothetical, designed to guide researchers in their experimental design and data interpretation.
Introduction: The Crucial Dialogue Between Benchtop and Biological System
In the landscape of drug discovery, the journey of a candidate molecule from a laboratory curiosity to a potential therapeutic is a rigorous process of validation across multiple biological strata. The piperidine scaffold is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs, valued for its metabolic stability and its ability to improve pharmacokinetic properties.[1][2][3] However, the ultimate success of any new piperidine derivative, such as 2-Butylpiperidine, HCl, hinges on the translation of its activity from a controlled in vitro environment to the complex, dynamic setting of a living organism (in vivo).
This guide, designed for researchers and drug development professionals, provides an in-depth comparison of in vitro and in vivo evaluation methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and analyze the critical factors that bridge the gap between initial potency and eventual efficacy. As our illustrative example, we will focus on the inhibition of acetylcholinesterase (AChE), a key therapeutic strategy for Alzheimer's disease, for which many piperidine derivatives have been developed.[2]
Part 1: In Vitro Potency Assessment: The First Litmus Test
The initial evaluation of a compound's biological activity begins in vitro. These assays are designed to be rapid, high-throughput, and to provide a quantitative measure of a molecule's direct interaction with its biological target, free from the complexities of metabolism or bioavailability. For our case study, the primary in vitro question is: "How effectively does our 2-alkylpiperidine derivative inhibit the AChE enzyme?"
Quantitative Data Summary: In Vitro AChE Inhibition
The table below presents hypothetical data for 2-Butylpiperidine, HCl, benchmarked against Donepezil, a well-established AChE inhibitor also containing a piperidine moiety.[2]
| Compound | Target | Assay Type | IC50 (nM) | Source |
| 2-Butylpiperidine, HCl | AChE | Enzymatic, Colorimetric | Hypothetical: 45.8 ± 3.2 | Illustrative Data |
| Donepezil | AChE | Enzymatic, Colorimetric | 5.7 | [4] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method, a reliable and reproducible colorimetric assay.[5]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[5] The rate of color development is proportional to AChE activity.
Materials:
-
Purified human recombinant AChE
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compound (2-Butylpiperidine, HCl) and positive control (Donepezil)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 U/mL AChE solution in Tris-HCl buffer.
-
Prepare a 10 mM ATCh solution in deionized water.
-
Prepare a 10 mM DTNB solution in Tris-HCl buffer.
-
Prepare stock solutions of the test compound and Donepezil in DMSO. Serially dilute these stocks in Tris-HCl buffer to achieve a range of test concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 150 µL Tris-HCl buffer, 25 µL DTNB, 25 µL ATCh.
-
Control wells (100% activity): 100 µL Tris-HCl buffer, 25 µL AChE solution, 25 µL DTNB, and 25 µL of buffer (instead of inhibitor).
-
Test wells: 100 µL Tris-HCl buffer, 25 µL AChE solution, 25 µL DTNB, and 25 µL of the test compound at various concentrations.
-
-
Incubation: Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of the ATCh solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take kinetic readings every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_test) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for the in vitro AChE inhibition assay.
Caption: Role of AChE in the cholinergic synapse.
Part 2: In Vivo Efficacy: From Target Engagement to Therapeutic Effect
A promising IC50 value is only the beginning. The central question for in vivo studies is: "Does the compound reach its target in a living system at a safe concentration and produce the desired therapeutic effect?" This phase assesses not just efficacy but also provides initial insights into a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profile.
For an AChE inhibitor, a common preclinical model is the scopolamine-induced amnesia model in rodents.[6] Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, mimicking the cholinergic deficit seen in Alzheimer's disease. A successful AChE inhibitor should reverse these cognitive deficits.
Quantitative Data Summary: In Vivo Efficacy in a Mouse Model
The following table presents hypothetical data for 2-Butylpiperidine, HCl in a scopolamine-induced amnesia model, compared with Donepezil.
| Compound | Animal Model | Assay | Effective Dose (mg/kg, p.o.) | Outcome | Source |
| 2-Butylpiperidine, HCl | Mouse | Morris Water Maze | Hypothetical: 10 | Significant reversal of memory deficit | Illustrative Data |
| Donepezil | Rat | Morris Water Maze | 5 | Significant reversal of memory deficit | [4] |
p.o. = per os, oral administration
Key Experimental Protocol: Scopolamine-Induced Amnesia in Mice (Morris Water Maze)
Principle: The Morris Water Maze (MWM) is a widely accepted test of spatial learning and memory.[6] Animals learn to find a hidden platform in a pool of water using distal spatial cues. Memory impairment is measured by an increased latency to find the platform.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Circular water tank (120 cm diameter) filled with opaque water
-
Submerged escape platform (10 cm diameter)
-
Video tracking system and software
-
Scopolamine hydrobromide
-
Test compound (2-Butylpiperidine, HCl) and positive control (Donepezil)
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. Handle them daily to reduce stress.
-
Experimental Groups (n=10-12 per group):
-
Group 1: Vehicle + Vehicle (No scopolamine, no drug)
-
Group 2: Vehicle + Scopolamine (Amnesia model)
-
Group 3: Donepezil (e.g., 5 mg/kg) + Scopolamine
-
Group 4: 2-Butylpiperidine, HCl (e.g., 5 mg/kg) + Scopolamine
-
Group 5: 2-Butylpiperidine, HCl (e.g., 10 mg/kg) + Scopolamine
-
-
Training Phase (4 days):
-
Conduct 4 trials per day for each mouse.
-
Place the mouse into the pool from one of four starting positions.
-
Allow the mouse to search for the hidden platform for 60 seconds. If it fails to find it, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) and path length with the video tracking system.
-
-
Test Day (Day 5):
-
Administer the test compound or Donepezil orally (p.o.) 60 minutes before the trial.
-
Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) 30 minutes before the trial.
-
Perform a probe trial: remove the platform and allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Training Phase: Analyze escape latencies using a two-way ANOVA with repeated measures to assess learning.
-
Probe Trial: Analyze the time spent in the target quadrant using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) to compare between groups. A significant increase in time spent in the target quadrant for drug-treated groups compared to the scopolamine-only group indicates a reversal of memory impairment.
-
Visualization
Caption: Workflow for the in vivo scopolamine-induced amnesia model.
Part 3: Comparative Analysis: Reconciling Potency and Efficacy
The transition from in vitro to in vivo is rarely linear. A compound with a potent IC50 might show modest efficacy in vivo, or vice versa. This discrepancy is the focal point of translational science and is governed by the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the drug.
In our illustrative example, 2-Butylpiperidine, HCl, had a hypothetical IC50 of 45.8 nM, about 8 times less potent than Donepezil in vitro. However, it required a hypothetical dose of 10 mg/kg in vivo, only twice that of Donepezil, to achieve a similar effect. This suggests our hypothetical compound may possess favorable pharmacokinetic properties.
Key Factors Influencing In Vitro to In Vivo Translation:
-
Absorption & Bioavailability: Can the compound be absorbed from the site of administration (e.g., the gut after oral dosing) and reach the systemic circulation? The piperidine moiety can improve these properties.[1]
-
Distribution & Blood-Brain Barrier (BBB) Penetration: For a CNS target like AChE, the compound must cross the highly selective BBB. Lipophilicity and molecular size are critical factors. The addition of an alkyl group like 'butyl' would increase lipophilicity compared to a simpler piperidine, potentially aiding BBB penetration.
-
Metabolism: Is the compound rapidly metabolized by the liver (first-pass metabolism) into inactive or less active forms? The metabolic stability of the piperidine ring is a known advantage, though substitutions can introduce new metabolic liabilities.[1]
-
Excretion: How quickly is the compound cleared from the body? This will determine the dosing frequency.
-
Off-Target Effects: Does the compound interact with other receptors or enzymes in vivo, causing side effects or altering its primary activity?
Caption: Factors mediating the translation of in vitro to in vivo activity.
Conclusion
The evaluation of a novel compound like 2-Butylpiperidine, HCl requires a rigorously integrated approach. While in vitro assays provide a precise measure of target engagement and potency, they represent an idealized scenario. In vivo studies are indispensable for determining if this potency can be translated into a meaningful therapeutic effect within the physiological complexity of a living organism. Discrepancies between these two domains are not failures but are instead critical data points that illuminate the compound's pharmacokinetic profile and guide further optimization. By employing robust, validated protocols and carefully analyzing the relationship between in vitro and in vivo data, researchers can build a comprehensive understanding of a new chemical entity's potential and navigate the challenging path of drug development with greater confidence.
References
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- Inglese, J., Johnson, R. L., Simeonov, A., Xia, M., Zheng, W., Austin, C. P., & Auld, D. S. (2007). High-throughput screening assays for the identification of chemical probes.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5977, Donepezil. [Link]
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
- Hampel, H., Mesulam, M. M., Cuello, A. C., Farlow, M. R., Giacobini, E., Grossberg, G. T., ... & Vergallo, A. (2018). The cholinergic system in the pathophysiology and treatment of Alzheimer's disease. Brain, 141(7), 1917-1933.
- Ferreira-Vieira, T. H., Guimaraes, I. M., Silva, F. R., & Ribeiro, F. M. (2016). Alzheimer's disease: targeting the cholinergic system. Current neuropharmacology, 14(1), 101-115.
- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315-335.
- Sugimoto, H., Yamanishi, Y., Iimura, Y., & Kawakami, Y. (2000). Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors. Current medicinal chemistry, 7(3), 303-339.
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Curia, G., Gualtieri, F., & Amenta, F. (2023). Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. Journal of Alzheimer's Disease, 90(4), 1499-1517. [Link]
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Janecka, A., Gorniak, A., & Gach-Janczak, K. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]
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Singh, M., & Kaur, M. (2021). In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. Frontiers in Neuroscience, 15, 687635. [Link]
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Pohanka, M. (2012). Acetylcholinesterase inhibition assays for high-throughput screening. Methods in molecular biology (Clifton, N.J.), 929, 25-33. [Link]
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Pharmaceutical Technology. (2023). Analogues of Piperidine for Drug Design. Pharmaceutical Technology. [Link]
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de Souza, L. S., de Almeida, M. M., & de Souza, M. V. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1367. [Link]
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88-95.
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Tajbakhsh, M., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 29(1), 123. [Link]
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JoVE. (2022). Cholinesterase inhibitors for Alzheimer disease. Journal of Visualized Experiments. [Link]
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An, Y., et al. (2021). An In Vitro and In Vivo Cholinesterase Inhibitory Activity of Pistacia khinjuk and Allium sativum Essential Oils. Journal of Evidence-Based Integrative Medicine, 26, 2515690X211029193. [Link]
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ACS Omega. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 47008-47024. [Link]
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ResearchGate. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 2471, 49-65. [Link]
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MDPI. (2026). Gallic Acid, 3-Hydroxytyrosol, and Quercetin Modulate Cholinesterase Activity in Drosophila melanogaster. International Journal of Molecular Sciences, 27(2), 345. [Link]
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Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821–4829. [Link]
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A Strategic Guide to the Validation of 2-Butylpiperidine, HCl as a Research Tool Compound
For researchers, scientists, and drug development professionals, the validation of any new chemical entity is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive framework for the validation of 2-Butylpiperidine, HCl, a piperidine derivative, as a research tool compound. While specific biological data for 2-Butylpiperidine, HCl is not extensively documented in publicly available literature, the principles outlined here are derived from established methodologies for the characterization of novel piperidine-based compounds and serve as a robust roadmap for its scientific validation.
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] These compounds are known to interact with a variety of biological targets, including receptors and enzymes in the central nervous system (CNS).[3][4] Therefore, a systematic approach to validating a new piperidine-containing compound like 2-Butylpiperidine, HCl is essential to elucidate its mechanism of action and potential therapeutic applications.
Part 1: Initial Characterization and Purity Assessment
Before embarking on biological validation, the fundamental chemical properties of 2-Butylpiperidine, HCl must be rigorously assessed. This foundational step ensures that any observed biological activity is attributable to the compound of interest and not to impurities.
Key Experimental Protocols:
-
Identity Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of 2-Butylpiperidine, HCl.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming its identity.
-
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, ideally with a purity level of ≥95% for use in biological assays.
-
Elemental Analysis: To confirm the elemental composition of the compound.
-
-
Physicochemical Properties:
-
Solubility Testing: To determine the solubility in various solvents (e.g., water, DMSO, ethanol) to ensure appropriate formulation for in vitro and in vivo studies.
-
pKa Determination: To understand the ionization state of the compound at physiological pH, which can influence its biological activity and membrane permeability.
-
Part 2: In Vitro Target Identification and Profiling
Given that many piperidine derivatives exhibit activity in the CNS, a logical starting point for validation is to screen 2-Butylpiperidine, HCl against a panel of common CNS targets.
Receptor Binding Assays
Radioligand binding assays are a powerful tool to identify potential molecular targets by measuring the affinity of the compound for a wide range of receptors.
Experimental Workflow: Radioligand Binding Assay
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A Comparative Guide to the Biological Target Validation of 2-Butylpiperidine, HCl: A Non-Competitive Antagonist of Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the biological target validation of 2-Butylpiperidine, HCl, a piperidine alkaloid with significant modulatory effects on the nervous system. Drawing from peer-reviewed literature, we will explore its mechanism of action, compare its pharmacological profile with other relevant compounds, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers investigating novel ligands for nicotinic acetylcholine receptors (nAChRs) and for drug development professionals exploring new therapeutic avenues for neurological and inflammatory disorders.
Introduction: The Significance of Piperidine Alkaloids and Nicotinic Acetylcholine Receptors
Piperidine alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, are prevalent in various natural sources, including plants and animal venoms.[1] Many of these compounds exhibit potent biological activities, making them valuable tools for pharmacological research and as lead structures in drug discovery. 2-Butylpiperidine, a simple 2-alkylpiperidine, is structurally related to the solenopsins found in the venom of the red imported fire ant, Solenopsis invicta.[2][3] These venom alkaloids are known for their neurotoxic, hemolytic, and antimicrobial properties, which are primarily mediated through their interaction with key signaling proteins in the nervous system.
The principal biological target of many piperidine alkaloids, including 2-Butylpiperidine, HCl, is the nicotinic acetylcholine receptor (nAChR).[4] nAChRs are ligand-gated ion channels that play a critical role in fast synaptic transmission throughout the central and peripheral nervous systems.[5] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands like nicotine, leads to the influx of cations (Na⁺ and Ca²⁺), resulting in neuronal depolarization and the modulation of various physiological processes, including cognitive function, reward, and inflammation.[6][7] The diverse family of nAChRs, composed of different subunit combinations (e.g., α4β2, α7, α3β4), presents a rich landscape for therapeutic intervention in a range of disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, pain, and addiction.[7][8]
This guide will focus on the validation of nAChRs as the biological target of 2-Butylpiperidine, HCl, with a particular emphasis on its non-competitive mechanism of action.
Mechanism of Action: A Non-Competitive Channel Blocker
Unlike competitive antagonists that bind to the same site as acetylcholine, 2-Butylpiperidine, HCl and related 2-alkylpiperidines act as non-competitive inhibitors of nAChRs.[4] This mode of action involves binding to a site within the ion channel pore of the receptor, physically obstructing the flow of ions even when the receptor is activated by an agonist.[5][9] This "open-channel block" is a hallmark of many non-competitive inhibitors and results in a use-dependent inhibition, where the block becomes more pronounced with repeated receptor activation.
Evidence for this mechanism comes from studies on related piperidine alkaloids. For instance, research on the venom of the ant Tetraponera demonstrated that tetraponerine alkaloids, which share a piperidine core, inhibit nAChR function in a manner consistent with ion channel block.[4] These compounds were shown to displace the binding of [³H]TCP (a radioligand that binds within the nAChR ion channel), indicating a direct interaction with the channel pore.[4][5]
The interaction of piperidine derivatives with the nAChR ion channel has been further elucidated using radioligand binding assays with [³H]perhydrohistrionicotoxin ([³H]H₁₂-HTX), a well-characterized non-competitive antagonist that binds to a high-affinity site within the receptor's ion channel. One key study demonstrated that 2-methyl-6-n-undecanyl piperidines, major constituents of fire ant venom, exhibited high affinity for the [³H]H₁₂-HTX binding site. A close structural analog, 2-methylpiperidine, was also shown to inhibit [³H]H₁₂-HTX binding, albeit with lower potency.
The following diagram illustrates the proposed mechanism of action of 2-Butylpiperidine, HCl as a non-competitive antagonist of nAChRs.
Caption: Mechanism of 2-Butylpiperidine, HCl at the nAChR.
Comparative Analysis with Alternative nAChR Modulators
| Compound | Target Site | Ki (µM) | IC50 (µM) | nAChR Subtype(s) | Reference(s) |
| 2-Methylpiperidine | Ion Channel ([³H]H₁₂-HTX site) | 600 | - | Torpedo electric organ (muscle-type) | [10] |
| Mecamylamine | Ion Channel | - | 0.34 | Rat Chromaffin Cells (neuronal) | [11] |
| Tetraponerine-7 (T-7) | Ion Channel ([³H]TCP site) | - | - | Torpedo (muscle-type), PC12 cells (α3β4) | [4] |
| Precoccinelline | Ion Channel ([³H]TCP site) | - | - | Torpedo (muscle-type), α7 | [5] |
This comparative data highlights that while 2-methylpiperidine is a relatively weak inhibitor of the nAChR ion channel, other piperidine-containing compounds like mecamylamine and tetraponerine exhibit significantly higher potency. The structure-activity relationship within the piperidine class suggests that the nature of the alkyl substituent at the 2-position, as well as other structural modifications, can dramatically influence binding affinity and inhibitory activity. Further studies are warranted to determine the precise Ki or IC50 value of 2-Butylpiperidine, HCl at various nAChR subtypes to fully characterize its pharmacological profile.
Experimental Protocols for Target Validation
The validation of nAChRs as the biological target for 2-Butylpiperidine, HCl and the characterization of its mechanism of action rely on a combination of biochemical and electrophysiological techniques. The following are detailed, step-by-step methodologies for two key experiments.
This protocol describes a competitive binding assay to determine the affinity of 2-Butylpiperidine, HCl for the ion channel binding site of nAChRs using a radiolabeled non-competitive antagonist.
Objective: To determine the inhibition constant (Ki) of 2-Butylpiperidine, HCl for the [³H]TCP or [³H]perhydrohistrionicotoxin binding site on nAChRs.
Materials:
-
Membrane preparation from a source rich in the nAChR subtype of interest (e.g., Torpedo electric organ, cultured cells expressing specific nAChR subtypes).
-
Radioligand: [³H]TCP or [³H]perhydrohistrionicotoxin.
-
2-Butylpiperidine, HCl stock solution.
-
Unlabeled non-competitive antagonist for determining non-specific binding (e.g., phencyclidine or histrionicotoxin).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold binding buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well microplate, prepare triplicate wells for total binding, non-specific binding, and a range of 2-Butylpiperidine, HCl concentrations.
-
Total Binding: Add binding buffer, radioligand (at a concentration near its Kd), and the membrane preparation.
-
Non-specific Binding: Add binding buffer, radioligand, a saturating concentration of the unlabeled non-competitive antagonist, and the membrane preparation.
-
Competition Binding: Add binding buffer, radioligand, varying concentrations of 2-Butylpiperidine, HCl, and the membrane preparation.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the 2-Butylpiperidine, HCl concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Caption: Workflow for Radioligand Binding Assay.
This protocol outlines the use of TEVC to functionally characterize the inhibitory effect of 2-Butylpiperidine, HCl on nAChRs expressed in Xenopus oocytes.
Objective: To determine the concentration-response relationship and the voltage-dependency of 2-Butylpiperidine, HCl-mediated inhibition of nAChR currents.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
Oocyte injection setup.
-
TEVC amplifier and recording chamber.
-
Glass microelectrodes.
-
Recording solution (e.g., ND96).
-
Acetylcholine (agonist) stock solution.
-
2-Butylpiperidine, HCl stock solution.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with cRNA encoding the nAChR subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrode Preparation: Pull glass microelectrodes and fill them with 3 M KCl. The resistance of the electrodes should be between 0.5-2 MΩ.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a brief pulse of acetylcholine at a concentration that elicits a submaximal current response (e.g., EC20 or EC50).
-
Inhibitor Application: Co-apply or pre-apply varying concentrations of 2-Butylpiperidine, HCl with the acetylcholine pulse and record the resulting current.
-
Voltage-Dependence: To assess voltage-dependency, repeat the measurements at different holding potentials (e.g., from -100 mV to +40 mV).
-
Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of 2-Butylpiperidine, HCl. Plot the percentage of inhibition against the logarithm of the 2-Butylpiperidine, HCl concentration to determine the IC50 value. Analyze the effect of holding potential on the IC50 to determine if the block is voltage-dependent.[13]
Caption: Workflow for Two-Electrode Voltage Clamp.
Downstream Signaling Consequences of Non-Competitive nAChR Inhibition
The binding of 2-Butylpiperidine, HCl to the nAChR ion channel and the subsequent blockade of cation influx have significant downstream signaling consequences. By preventing the depolarization of the neuronal membrane, 2-Butylpiperidine, HCl effectively dampens the excitatory effects of acetylcholine. This can lead to a reduction in neuronal firing and a decrease in the release of other neurotransmitters that are modulated by nAChR activity.
Furthermore, the influx of Ca²⁺ through nAChRs is a critical second messenger that activates a variety of intracellular signaling cascades, including those involving protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).[6] These pathways are involved in a wide range of cellular processes, including gene expression, synaptic plasticity, and cell survival. By blocking Ca²⁺ entry, 2-Butylpiperidine, HCl can interfere with these downstream signaling events. This has important implications for the potential therapeutic applications of such compounds, as the modulation of these pathways is implicated in both neurodegenerative and inflammatory diseases.
The following diagram illustrates the key downstream signaling pathways affected by the non-competitive inhibition of nAChRs by 2-Butylpiperidine, HCl.
Caption: Downstream signaling of nAChR inhibition.
Conclusion and Future Directions
The available peer-reviewed literature strongly supports the nicotinic acetylcholine receptor as the primary biological target of 2-Butylpiperidine, HCl. Its mechanism of action is consistent with that of a non-competitive inhibitor that binds within the ion channel of the receptor, thereby blocking cation influx and downstream signaling events. While direct quantitative data for 2-Butylpiperidine, HCl is currently limited, the pharmacological profile of its close structural analogs provides a solid foundation for its characterization.
Future research should focus on determining the precise binding affinities and inhibitory potencies of 2-Butylpiperidine, HCl across a range of nAChR subtypes. This will be crucial for understanding its selectivity and for guiding the development of more potent and subtype-selective analogs. Furthermore, in vivo studies are needed to elucidate the physiological and potential therapeutic effects of this compound in animal models of neurological and inflammatory diseases. The detailed experimental protocols provided in this guide offer a clear path forward for researchers to rigorously validate and further explore the therapeutic potential of 2-Butylpiperidine, HCl and related piperidine alkaloids.
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A Comprehensive Guide to the Safe Disposal of 2-Butylpiperidine, HCl
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 2-Butylpiperidine, HCl, a piperidine derivative. By synthesizing regulatory standards with practical, field-proven insights, this document serves as an essential operational plan for handling this chemical waste stream safely and effectively.
I. Hazard Profile & Characterization
While a specific Safety Data Sheet (SDS) for 2-Butylpiperidine, HCl is not always readily accessible, its structural relationship to piperidine and piperidine hydrochloride allows for a reliable extrapolation of its hazard profile.[1][2] Piperidine and its derivatives are generally classified as hazardous materials with multiple risk factors. Therefore, 2-Butylpiperidine, HCl must be treated as hazardous waste until proven otherwise through formal waste determination.[3]
The primary hazards are summarized below, based on analogous compounds like piperidine and piperidine hydrochloride.[4][5][6]
| Hazard Classification | Description | Rationale & Key Precautions |
| Acute Toxicity (Oral) | Toxic or harmful if swallowed.[4][5][6] | Ingestion can lead to severe health effects, including irritation of the digestive tract.[4] Immediate medical attention is required if ingested.[5][6] Do not eat, drink, or smoke in areas where this chemical is handled.[4] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns upon contact.[4] | The basic nature of the piperidine ring makes it corrosive to tissues. Always wear appropriate chemically resistant gloves and protective clothing. |
| Serious Eye Damage | Capable of causing serious, potentially irreversible eye damage.[4] | Direct contact can lead to severe irritation and burns. Chemical safety goggles and a face shield are mandatory during handling.[1] |
| Flammability | Piperidine, the parent compound, is a highly flammable liquid.[7] | While the HCl salt is a solid and less flammable, it should be kept away from heat, sparks, and open flames.[7] Vapors from related compounds can form explosive mixtures with air. |
| Environmental Hazard | Harmful to aquatic life. | The chemical must not be allowed to enter drains, sewers, or waterways.[5][7] Environmental release must be strictly avoided. |
II. Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of 2-Butylpiperidine, HCl is governed by a combination of federal and state regulations. Understanding this framework is crucial for ensuring compliance.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[8] This means your laboratory, as the generator, is responsible for the waste from its creation until its final, safe disposal.[8] You must perform a "hazardous waste determination" to classify the waste, ensure it is properly stored, and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[3]
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), protect workers who handle hazardous substances.[9][10][11] This includes requirements for a written safety program, employee training on chemical hazards and emergency procedures, and the provision of appropriate Personal Protective Equipment (PPE).[9][11][12]
III. Personal Protective Equipment (PPE) and Engineering Controls
Before handling 2-Butylpiperidine, HCl for disposal, a robust defense system of PPE and engineering controls must be in place.
A. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are mandatory to protect against splashes.[1]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1][4]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is required. For larger quantities or spill response, a chemical-resistant suit may be necessary.[1]
-
Respiratory Protection: All handling and packaging of waste should occur in a well-ventilated area, preferably inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][13]
B. Engineering Controls:
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.
-
Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible and regularly tested.[14]
IV. Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with correct identification and segregation. This prevents dangerous chemical reactions and ensures the waste is managed by the appropriate disposal stream.
-
Do Not Mix Waste Streams: Never mix 2-Butylpiperidine, HCl waste with other chemical waste unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department. Mixing hazardous waste with non-hazardous waste renders the entire volume hazardous, increasing disposal costs and complexity.[14][15]
-
Segregate by Hazard Class: Keep this waste separate from incompatible materials. Based on its chemical nature, 2-Butylpiperidine, HCl should not be stored with strong oxidizing agents or strong acids (other than its salt form).[4][13]
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired 2-Butylpiperidine, HCl powder.
-
Contaminated Labware: Disposable items like gloves, weigh boats, and paper towels that are grossly contaminated should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing 2-Butylpiperidine, HCl. These should be segregated into halogenated and non-halogenated solvent waste streams if applicable.
-
V. Step-by-Step Disposal Protocol
Follow this procedure to safely accumulate and prepare 2-Butylpiperidine, HCl waste for disposal.
Step 1: Select the Proper Waste Container
-
The container must be in good condition, free of leaks, and compatible with the chemical.[15] For solid 2-Butylpiperidine, HCl or contaminated debris, a high-density polyethylene (HDPE) pail with a secure lid is appropriate. For liquid solutions, use a designated and compatible waste container, never an empty food or beverage container.[15]
Step 2: Label the Container Correctly
-
From the moment the first drop of waste enters the container, it must be labeled.[15]
-
Affix a "HAZARDOUS WASTE" label provided by your EHS department.[15]
-
Clearly write the full chemical name: "2-Butylpiperidine, HCl" and list all other constituents of the waste, including solvents and their approximate percentages.[15]
Step 3: Accumulate Waste Safely
-
Keep the waste container tightly closed at all times, except when adding waste.[15] This prevents the release of vapors and protects against spills.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the lab personnel.[16]
-
Ensure the SAA has secondary containment, such as a spill tray, capable of holding the contents of the largest container.[17][18]
Step 4: Arrange for Disposal
-
Do not dispose of 2-Butylpiperidine, HCl down the drain or in the regular trash.[7][19] This is illegal and environmentally harmful.
-
Once the container is full (do not overfill; leave at least 10% headspace for liquids) or you are finished generating this waste stream, contact your institution's EHS or hazardous waste management department.[14]
-
Follow their specific procedures for requesting a waste pickup. This typically involves submitting a hazardous material pickup request form.[15]
-
Disposal must be conducted through an approved and licensed hazardous waste disposal contractor who will transport the material to a permitted TSDF, likely for incineration.[3][7]
VI. Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is critical.[12]
| Emergency Scenario | Immediate Response Protocol |
| Small Spill (<100 mL/g) | Alert personnel in the immediate area. If you are trained and it is safe to do so, use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand).[18][20] Do not use combustible materials like paper towels to absorb large amounts of flammable parent compounds.[20] Collect the absorbed material in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.[18] |
| Large Spill (>100 mL/g) | Evacuate the immediate area. Alert your supervisor and call your institution's emergency number and EHS department for assistance.[18] Do not attempt to clean it up yourself. |
| Skin Contact | Immediately remove all contaminated clothing.[2] Rinse the affected skin with copious amounts of water for at least 15 minutes, using an emergency shower if necessary.[14][18] Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[21][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[4][6] |
VII. Disposal Workflow Diagram
This diagram illustrates the decision-making process for the proper disposal of 2-Butylpiperidine, HCl waste.
Caption: Decision workflow for safe disposal of 2-Butylpiperidine, HCl waste.
VIII. References
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OSHA Chemical Storage Requirements. (n.d.). Vertex AI Search. Retrieved January 17, 2026.
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
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BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. BenchChem.
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Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine. Sigma-Aldrich.
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Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Penta Chemicals.
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 - Hazardous waste operations and emergency response. OSHA.gov.
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Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. EPA.gov.
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Sigma-Aldrich. (n.d.). 2-Butylpiperidine hydrochloride | 72939-23-2. Sigma-Aldrich.
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BenchChem. (n.d.). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide. BenchChem.
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Jubilant Ingrevia. (2024, January 2). Safety Data Sheet - Piperidine Hydrochloride. Jubilant Ingrevia.
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. YouTube.
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Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. EPA.gov.
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Fisher Scientific. (2024). SAFETY DATA SHEET - Piperidine, hydrochloride. Fisher Scientific.
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Fisher Scientific Korea. (2023, August 11). SAFETY DATA SHEET - Piperidine hydrochloride. Fisher Scientific.
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Nipissing University.
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Chemical Suppliers. (2016, April 28). SAFETY DATA SHEET HYDROCHLORIC ACID 2% V/V AR. Chemical Suppliers.
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Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Hydrochloric acid. Fisher Scientific.
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New Jersey Department of Health. (2016, May). Hydrochloric acid - Hazardous Substance Fact Sheet. NJ.gov.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Butylpiperidine, HCl
This guide provides essential, field-proven safety protocols for the handling of 2-Butylpiperidine, HCl in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This document is structured to provide not just a list of procedures, but the scientific rationale behind them, fostering a deep-rooted culture of safety and trust in our daily operations.
Hazard Assessment: Understanding the Adversary
To select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of 2-Butylpiperidine, HCl. While comprehensive toxicological data for this specific compound may be limited, its structural similarity to piperidine and its hydrochloride salt allows us to extrapolate a robust hazard profile. Piperidine and its derivatives are known for their significant health risks.
Key Hazards Include:
-
Acute Toxicity: The parent compound, piperidine, is classified as toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed.[1][2] The hydrochloride salt is also categorized as toxic if swallowed.[3][4] Symptoms of exposure can include respiratory distress, convulsions, and a decrease in body temperature.[5]
-
Corrosivity: Piperidine is known to cause severe skin burns and serious eye damage.[1][6] Contact can lead to irreversible damage.[1] Immediate and thorough rinsing is critical upon any contact.
-
Respiratory Tract Irritation: Inhalation of piperidine vapors can lead to sore throat, coughing, and labored breathing.[7] The hydrochloride salt, being a solid powder, can form dust that may be harmful if inhaled.[3][4]
-
Flammability: While the hydrochloride salt has a higher flash point, the parent compound, piperidine, is a highly flammable liquid.[1][6][8] This necessitates stringent control of ignition sources in the vicinity of handling.
This profile dictates that our primary defense strategy must focus on preventing all routes of exposure: dermal, ocular, inhalation, and ingestion.
The Last Line of Defense: Personal Protective Equipment Protocol
Before any handling of 2-Butylpiperidine, HCl, it is imperative to ensure that primary engineering controls, such as a certified chemical fume hood, are fully operational. PPE is to be used in conjunction with, not as a substitute for, these controls.
Quantitative Safety Data Summary
The following table summarizes critical safety data, primarily derived from the parent compound, piperidine, to inform our risk assessment.
| Parameter | Value (for Piperidine/Piperidine HCl) | Significance & Source(s) |
| Acute Oral Toxicity | Category 3 (Piperidine HCl)[3][4] | Toxic if swallowed. Immediate medical attention is required. |
| Acute Dermal Toxicity | Category 3 (Piperidine)[1] | Toxic in contact with skin. Requires immediate decontamination. |
| Acute Inhalation Toxicity | Category 1-3 (Piperidine)[1][6] | Potentially fatal if inhaled. Mandates handling in a fume hood. |
| Skin Corrosion | Sub-category 1B (Piperidine)[1][2] | Causes severe skin burns. Requires full body and hand protection. |
| Eye Damage | Category 1 (Piperidine)[1] | Causes serious, potentially irreversible eye damage. |
| Flash Point | 100 °C / 212 °F (Piperidine HCl)[3] | While the salt is less flammable, the potential for dust explosion exists.[3][4] |
Mandatory PPE Ensemble
-
Eye and Face Protection:
-
Why: The high risk of severe and irreversible eye damage necessitates robust protection.[1]
-
Protocol: Wear tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][9] In addition, a full-face shield must be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential.[9]
-
-
Hand Protection:
-
Why: 2-Butylpiperidine, HCl is expected to be toxic upon skin contact.[1] Gloves are the primary barrier against dermal absorption.
-
Protocol: Handle with chemically resistant gloves inspected for integrity before each use.[9] The specific glove material should be selected based on breakthrough time and permeation rate for amines. Nitrile gloves may be suitable for incidental contact, but for extended handling or immersion, heavier-duty gloves such as butyl rubber or laminate films are recommended. Always consult the glove manufacturer's compatibility chart. Use a proper glove removal technique to avoid cross-contamination.[9]
-
-
Skin and Body Protection:
-
Why: To prevent contact with any exposed skin and protect street clothes from contamination. The corrosive nature of related compounds demands full coverage.[2]
-
Protocol: A flame-retardant, chemically resistant lab coat is mandatory.[1] For procedures with a higher risk of splashes or spills, a chemically impervious apron should be worn over the lab coat. Full-length pants and closed-toe shoes are required at all times in the laboratory.
-
-
Respiratory Protection:
-
Why: Inhalation of dusts or aerosols can be toxic.[1] While a fume hood is the primary control, respiratory protection may be necessary in certain situations.
-
Protocol: All handling of 2-Butylpiperidine, HCl must be performed within a certified chemical fume hood to minimize vapor and dust inhalation.[3] If engineering controls are not available or insufficient, or during a large spill cleanup, a NIOSH/MSHA-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.[3][9]
-
Operational Plans: From Gown-Up to Clean-Up
Adherence to standardized procedures is critical for minimizing risk. The following step-by-step protocols must be followed without deviation.
Experimental Workflow for Handling 2-Butylpiperidine, HCl
Caption: Workflow for the safe handling of 2-Butylpiperidine, HCl.
Step-by-Step PPE Donning Procedure
-
Verify Lab Readiness: Confirm the work area is clean, the fume hood is operational, and all necessary materials are present.
-
Lab Coat: Put on your flame-retardant lab coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Don your chemical safety goggles first, followed by the full-face shield.
-
Gloves: Put on the appropriate chemically resistant gloves, ensuring they overlap the cuffs of your lab coat.
Step-by-Step PPE Doffing Procedure (Critical to Prevent Contamination)
This procedure should be performed in an area designated for doffing, away from the immediate workspace.
-
Gloves: Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin.
-
Face Shield/Goggles: Remove the face shield, followed by the goggles, handling them by the straps.
-
Lab Coat: Remove the lab coat, turning it inside out as you do so to contain any surface contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]
Disposal and Emergency Protocols
-
Disposal: All contaminated PPE (gloves, wipes, etc.) and residual chemical waste must be disposed of in a clearly labeled, sealed hazardous waste container.[3][4] Follow all local, regional, and national regulations for hazardous waste disposal. Do not allow the material to enter drains or the sewer system.[3]
-
Spill Response: In the event of a small spill inside a fume hood, use an absorbent material (e.g., sand, diatomaceous earth) to contain it.[8] Place the absorbed material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting.[1][8] Rinse the mouth with water and seek immediate medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4]
-
By internalizing the rationale behind these safety protocols, we transform them from a checklist into a fundamental aspect of our scientific practice, ensuring that our pursuit of innovation is always grounded in an unwavering commitment to safety.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
National Center for Biotechnology Information (NCBI). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
-
Alfa Aesar. Safety Data Sheet: Piperidine hydrochloride. [Link]
-
Penta Chemicals. Safety Data Sheet: Piperidine. [Link]
-
Australian Government Department of Health. Piperidine: Human health tier II assessment. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. chemos.de [chemos.de]
- 7. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
